Product packaging for 2-Amino-2-(2-nitrophenyl)acetic acid(Cat. No.:CAS No. 50381-53-8)

2-Amino-2-(2-nitrophenyl)acetic acid

Cat. No.: B1291617
CAS No.: 50381-53-8
M. Wt: 196.16 g/mol
InChI Key: CEBXNGWSHWJBHX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1291617 2-Amino-2-(2-nitrophenyl)acetic acid CAS No. 50381-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14/h1-4,7H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBXNGWSHWJBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622712
Record name Amino(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50381-53-8
Record name Amino(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-Amino-2-(2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of α-amino acids.

Core Synthesis Pathway: Strecker Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Strecker synthesis. This two-step, one-pot reaction begins with the reaction of 2-nitrobenzaldehyde with an ammonia source and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the Strecker synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and purification methods employed.

StepReactantsReagentsSolventTemperature (°C)Time (h)Intermediate/ProductTypical Yield (%)
12-NitrobenzaldehydeNH₄Cl, NaCNMethanol/Water0 - 2512 - 242-Amino-2-(2-nitrophenyl)acetonitrile70 - 85
22-Amino-2-(2-nitrophenyl)acetonitrileconc. HClWater100 (Reflux)4 - 8This compound80 - 95

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound via the Strecker synthesis.

Materials:

  • 2-Nitrobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (15.1 g, 0.1 mol) in 100 mL of methanol.

  • To this solution, add a solution of ammonium chloride (5.9 g, 0.11 mol) in 20 mL of water.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-(2-nitrophenyl)acetonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add 100 mL of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Maintain the reflux for 4-8 hours. The progress of the hydrolysis can be monitored by observing the dissolution of the nitrile and the subsequent precipitation of the amino acid hydrochloride salt.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 6-7.

  • The free this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

Synthesis Pathway Visualization

The following diagram illustrates the two-step Strecker synthesis of this compound from 2-nitrobenzaldehyde.

Strecker_Synthesis Start 2-Nitrobenzaldehyde Intermediate 2-Amino-2-(2-nitrophenyl)acetonitrile Start->Intermediate Step 1 Reagents1 NH₄Cl, NaCN Methanol/Water Product This compound Intermediate->Product Step 2 Reagents2 conc. HCl, H₂O (Hydrolysis)

Strecker Synthesis Pathway

physicochemical properties of 2-Amino-2-(2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetically valuable, non-proteinogenic amino acid. As a derivative of phenylglycine, it serves as a crucial building block and intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and a reactive nitrophenyl moiety, makes it a versatile scaffold for the development of more complex molecules.

This compound is frequently utilized as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and compounds with potential anti-inflammatory and analgesic properties.[1] The broader class of nitrophenylglycine derivatives has been investigated for activity at excitatory amino acid receptors, such as the NMDA and AMPA receptors. Antagonists of these receptors are of significant interest for treating a range of neuropathological conditions. Therefore, a thorough understanding of the is essential for its effective application in drug design, process development, and formulation.

This technical guide provides a summary of the known computational and physical data for this compound and its common hydrochloride salt. Due to the limited availability of direct experimental data in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of its core physicochemical properties.

Physicochemical Properties

The key properties of a molecule dictate its behavior in both chemical and biological systems, influencing factors such as reactivity, solubility, absorption, and distribution.

Compound Identification

The compound is commonly supplied as a hydrochloride salt to improve stability and handling.

IdentifierThis compoundThis compound HCl
CAS Number 50381-53-850357-25-0[1]
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄·HCl[1]
Molecular Weight 196.16 g/mol 232.66 g/mol [1]
Appearance -White solid[1]
Purity -≥ 95% (by NMR)[1]
Storage -0-8°C[1]
Computed Physicochemical Data

The following properties for the parent compound, this compound, have been calculated using computational models.

PropertyValueSource
XLogP3 -1.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 109 ŲPubChem
Complexity 238PubChem
Reference Data: 2-Nitrophenylacetic acid

Experimental data for the parent compound is not widely available. However, data for its immediate precursor, 2-Nitrophenylacetic acid (CAS: 3740-52-1), is provided below for reference and comparison.

PropertyValueSource
Melting Point 137-140 °CSigma-Aldrich[1]
pKa 3.94ChemicalBook[2]
Solubility in Water 1.417 g/L (at 20 °C)Wikipedia[3]
Appearance Yellow to Pale Brown Crystalline PowderWikipedia[3]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Strecker Reaction

The most direct and established method for synthesizing α-amino acids from aldehydes is the Strecker synthesis.[3] This three-component reaction involves the condensation of an aldehyde with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.

Objective: To synthesize this compound from 2-nitrobenzaldehyde.

Materials:

  • 2-Nitrobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

Part 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Dissolve 2-nitrobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • To this stirring solution, add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit available.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile intermediate.

Part 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add concentrated hydrochloric acid (excess).

  • Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine will occur.

  • Monitor the completion of hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH solution) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Synthesis and Characterization Workflow Diagrams

G cluster_synthesis General Synthesis Workflow start 2-Nitrobenzaldehyde + NH4Cl + NaCN aminonitrile Strecker Reaction: Formation of α-Aminonitrile start->aminonitrile hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) aminonitrile->hydrolysis neutralize Neutralization & Precipitation hydrolysis->neutralize purify Filtration & Recrystallization neutralize->purify product Purified Product: This compound purify->product

Caption: General workflow for the synthesis of the target compound via Strecker reaction.

G cluster_characterization Physicochemical Characterization Workflow sample Purified Sample dsc Melting Point (DSC) sample->dsc titration pKa (Potentiometric Titration) sample->titration solubility Solubility (Shake-Flask) sample->solubility nmr Structure (NMR) sample->nmr ir Functional Groups (IR) sample->ir ms Molecular Weight (MS) sample->ms data Compile Data Sheet dsc->data titration->data solubility->data nmr->data ir->data ms->data

Caption: A standard workflow for determining the key physicochemical properties of the synthesized compound.

Protocols for Physicochemical Characterization

1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

  • Procedure:

    • Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point.

2. Acid Dissociation Constant (pKa) by Potentiometric Titration

  • Principle: The pKa values correspond to the pH at which the acidic (carboxylic) and basic (amino) groups are 50% titrated. These are determined by monitoring the pH of a solution of the amino acid as a titrant is added.

  • Procedure:

    • Prepare a solution of the sample of known concentration (e.g., 0.05 M) in deionized water.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, 10).

    • Begin by titrating with a standardized HCl solution (e.g., 0.1 M) to determine the pKa of the carboxylate group (pKa1).

    • In a separate experiment, titrate the sample solution with a standardized NaOH solution (e.g., 0.1 M) to determine the pKa of the ammonium group (pKa2).

    • Record the pH after each incremental addition of titrant.

    • Plot pH versus the volume of titrant added. The pKa values are the pH at the half-equivalence points.

3. Solubility Determination by Shake-Flask Method

  • Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.

  • Procedure:

    • Add an excess amount of the sample to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Allow the suspension to settle. Centrifuge if necessary.

    • Carefully withdraw a known volume of the clear supernatant.

    • Determine the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.

    • The solubility is reported in units such as mg/mL or mol/L.

4. Spectroscopic Characterization

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

    • Add a small amount of an internal standard (e.g., TMS).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).

    • Process the data to assign chemical shifts (δ), multiplicities, and integrations to the corresponding nuclei in the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for key functional groups (e.g., -NH₂, -COOH, -NO₂, aromatic C-H).

  • Mass Spectrometry (MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into a mass spectrometer, typically using electrospray ionization (ESI).

    • Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecular ion [M+H]⁺ and/or the deprotonated molecular ion [M-H]⁻ to confirm the molecular weight.

Biological Context: Relevance to NMDA Receptor Signaling

While this compound is an early-stage building block, derivatives of the nitrophenylglycine scaffold have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

NMDA receptor antagonists can block this overactivation. They often act at the glycine co-agonist binding site on the GluN1 subunit of the receptor. The diagram below illustrates a simplified view of the NMDA receptor signaling pathway and the potential point of intervention for antagonists derived from this chemical class.

G cluster_pathway Simplified NMDA Receptor Signaling Pathway glutamate Glutamate receptor NMDA Receptor (GluN1/GluN2) glutamate->receptor Binds GluN2 glycine Glycine / D-Serine (Co-agonist) glycine->receptor Binds GluN1 antagonist Nitrophenylglycine Derivative (Antagonist) antagonist->receptor Blocks Glycine Site ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening downstream Downstream Signaling (e.g., CaMKII, CREB, NOS) ca_influx->downstream excitotoxicity Excitotoxicity & Cell Death ca_influx->excitotoxicity (Overactivation) response Synaptic Plasticity & Neuronal Survival downstream->response

Caption: NMDA receptor pathway, a target for antagonists derived from the nitrophenylglycine scaffold.

References

An In-depth Technical Guide on the Role of 2-Amino-2-(2-nitrophenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(2-nitrophenyl)acetic acid is a versatile synthetic intermediate of significant interest in the field of pharmaceutical and medicinal chemistry. While not typically characterized by its own direct mechanism of action, its true value lies in its utility as a sophisticated building block for the synthesis of a variety of biologically active compounds. This technical guide elucidates the role of this compound, focusing on its chemical properties, its application in the synthesis of complex molecules, and the potential biological activities of its derivatives. The reactivity of its dual functional groups—the amino acid moiety and the ortho-nitro-substituted phenyl ring—provides a rich chemical scaffold for constructing novel therapeutics, particularly those targeting neurological disorders.[1] This document will detail its synthetic utility, supported by generalized experimental protocols and logical workflow diagrams, to provide a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties

A foundational understanding of this compound begins with its physical and chemical properties, which are critical for its application in synthetic organic chemistry. These properties dictate its solubility, reactivity, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄PubChem
Molecular Weight 196.16 g/mol PubChem
CAS Number 29593-37-3PubChem
Appearance Solid---
Solubility Soluble in various organic solvents[1]
pKa (Predicted) 2.03 (acidic), 5.75 (basic)ChemAxon

Core Utility in Synthetic Chemistry

The primary role of this compound is as a precursor in multi-step organic synthesis.[1] Its chemical architecture is notable for two key features:

  • The α-Amino Acid Moiety: This provides a chiral center and a versatile handle for peptide coupling reactions or for the introduction of other functional groups.

  • The 2-Nitrophenyl Group: The ortho-positioned nitro group is a powerful electron-withdrawing group that can activate the phenyl ring for nucleophilic substitution reactions. More importantly, it is a readily reducible functional group. The reduction of the nitro group to an amine is a pivotal step in the synthesis of various heterocyclic systems.[2]

The strategic placement of the nitro group ortho to the acetic acid side chain allows for intramolecular cyclization reactions following the reduction of the nitro group, leading to the formation of lactams and other heterocyclic structures that are common motifs in biologically active molecules.[2]

Generalized Synthetic Pathway and Experimental Workflow

The transformation of this compound into more complex, biologically active molecules often follows a general workflow. This involves the chemical modification of the amino acid and/or the reduction of the nitro group, frequently followed by a cyclization step. Below is a diagram illustrating this logical relationship.

G cluster_0 Initial Reactant cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Scaffolds A This compound B Reduction of Nitro Group (e.g., using Fe/HCl, H2/Pd-C) A->B Step 1 C 2-Amino-2-(2-aminophenyl)acetic acid B->C Yields D Intramolecular Cyclization C->D Step 2a F Further Functionalization C->F Step 2b E Bioactive Heterocycles (e.g., Lactams, Benzodiazepines) D->E G Complex Pharmaceutical Agents F->G

A generalized synthetic workflow for this compound.

This workflow highlights the central role of the nitro group reduction in unmasking a reactive amine that can then be used to construct a variety of heterocyclic scaffolds, which are often the core of pharmacologically active compounds.

Potential Biological Activities of Derivatives

While this compound itself is not known for a specific biological mechanism of action, its derivatives are precursors to compounds with a wide range of activities. For instance, the related compound (2-nitrophenyl)acetic acid is a precursor to quindoline, whose derivatives have been investigated as enzyme inhibitors and for their anticancer properties.[2] The heterocyclic structures formed from the cyclization of 2-Amino-2-(2-aminophenyl)acetic acid (the reduced form of the title compound) are prevalent in many classes of drugs, including but not limited to:

  • Anticonvulsants

  • Anxiolytics

  • Anticancer agents

  • Enzyme inhibitors

The specific mechanism of action of the final synthesized molecule is highly dependent on the ultimate three-dimensional structure and functional group display of the derivative.

Experimental Protocols

As the primary function of this compound is synthetic, a relevant experimental protocol is one that details a key transformation. The reduction of the aromatic nitro group is a fundamental step.

Protocol: General Method for the Reduction of an Aromatic Nitro Group

This protocol is adapted from a general method for the reduction of aromatic nitro groups to their corresponding amines using iron in the presence of an acid.

Materials:

  • Aromatic nitro compound (e.g., this compound)

  • Iron powder

  • Halogen-containing aliphatic carboxylic acid (e.g., trifluoroacetic acid)

  • Water

  • Ice

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • A slurry of the aromatic nitro compound is prepared in a suitable acid, such as trifluoroacetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • The mixture is heated to approximately 70-75°C.

  • Iron powder is added to the heated slurry in portions over a period of 5-10 minutes.

  • The reaction is monitored for a color change (typically from yellow to off-white), which indicates the consumption of the nitro compound.

  • The reaction is allowed to proceed with stirring at 70-75°C for an additional 10-20 minutes after the addition of iron is complete.

  • Upon completion, the hot solution is separated from any unreacted iron, for example, by decanting or filtration.

  • The acidic solution is then slowly added to a beaker of stirred ice-water to precipitate the amine product.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The purity of the resulting amine can be assessed by techniques such as thin-layer chromatography (TLC).

Conclusion

This compound is a compound whose "action" is best understood in the context of synthetic and medicinal chemistry rather than pharmacology. It is a highly valuable and versatile starting material for the construction of complex, biologically active molecules. Its utility stems from the strategic placement of an amino acid moiety and a reducible nitro group on a phenyl ring, which allows for the efficient synthesis of diverse heterocyclic scaffolds. For researchers and professionals in drug development, this compound represents a key tool for accessing novel chemical matter with the potential for a wide range of therapeutic applications, from neurological disorders to oncology. Further research into the synthetic applications of this compound is likely to yield novel and potent pharmaceutical agents.

References

Spectroscopic Analysis of 2-Amino-2-(2-nitrophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-nitrophenyl)acetic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino acid moiety directly attached to a nitrophenyl ring, makes it a valuable building block for novel therapeutic agents and other complex organic molecules. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in any research and development setting.

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Note on Data Availability: Extensive searches for experimental spectroscopic data for the free acid form of this compound did not yield specific datasets. However, data for its hydrochloride salt is available and presented below. Predicted data for the free acid, based on established spectroscopic principles and comparison with related compounds, is also provided to guide researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. This compound Hydrochloride

No specific experimental ¹H NMR and ¹³C NMR data for this compound hydrochloride was found in the search results. A vendor specification mentions "≥ 95% (NMR)", implying that NMR is used for purity assessment, but the spectral data itself is not provided.[1]

1.1.2. Predicted NMR Data for this compound (Free Acid)

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the free acid. These predictions are based on the analysis of structurally similar compounds and general chemical shift principles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HAr-H
~7.6 - 7.8t1HAr-H
~7.4 - 7.6t1HAr-H
~7.3 - 7.5d1HAr-H
~5.0 - 5.2s1Hα-CH
Broads3H-NH₂, -COOH

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (Carboxylic Acid)
~148 - 150Ar-C (C-NO₂)
~135 - 138Ar-C
~128 - 132Ar-CH
~124 - 127Ar-CH
~122 - 124Ar-CH
~118 - 121Ar-CH
~55 - 60α-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

1.2.1. This compound Hydrochloride

No specific experimental IR data for this compound hydrochloride was found in the search results.

1.2.2. Predicted IR Data for this compound (Free Acid)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine)
1710 - 1680StrongC=O stretch (Carboxylic Acid)
1620 - 1580MediumN-H bend (Amine)
1530 - 1500StrongN-O asymmetric stretch (Nitro)
1350 - 1320StrongN-O symmetric stretch (Nitro)
1300 - 1200MediumC-O stretch (Carboxylic Acid)
850 - 750StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1.3.1. This compound Hydrochloride

No specific experimental MS data for this compound hydrochloride was found in the search results.

1.3.2. Predicted Mass Spectrometry Data for this compound (Free Acid)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization - EI)

m/zAssignment
196[M]⁺ (Molecular Ion)
151[M - COOH]⁺
150[M - HCOOH]⁺
106[C₇H₆N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl to aid solubility).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for DMSO-d₆) for chemical shift referencing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Assign the observed signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters (FTIR):

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is typically presented in terms of transmittance (%).

  • Data Processing:

    • Perform a background correction using a spectrum of a blank KBr pellet or an empty sample compartment.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode can be used.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: A range encompassing the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Energy: Typically 70 eV.

    • Source Temperature: Optimized to ensure sample volatilization without thermal decomposition.

    • Mass Analyzer: Quadrupole or Magnetic Sector.

    • Scan Range: A range appropriate for the expected fragments (e.g., m/z 20-300).

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identity Identity Confirmation IR->Identity MS->Structure MS->Identity

Spectroscopic analysis workflow.

References

The Advent and Evolution of Nitrophenylacetic Acids in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylacetic acids (NPAs), a class of aromatic carboxylic acids, have carved a significant niche in the landscape of chemical and biological research. Characterized by a phenylacetic acid backbone substituted with one or more nitro groups, these compounds exhibit a rich and varied chemistry that has been harnessed for a multitude of applications. From their foundational role as intermediates in organic synthesis to their more recent, sophisticated use as spatiotemporal tools in neuroscience, the journey of nitrophenylacetic acids reflects the broader evolution of modern chemistry and biology.

This technical guide provides a comprehensive overview of the discovery, history, and research applications of nitrophenylacetic acids. It delves into their physicochemical properties, details key experimental protocols for their synthesis and use, and visually maps their involvement in crucial experimental workflows and biological signaling pathways. This document serves as a core resource for researchers leveraging these versatile molecules in their scientific endeavors.

Discovery and Historical Context

The history of nitrophenylacetic acids is intrinsically linked to the development of nitration chemistry in the 19th century. While a definitive "discovery" of each isomer is not pinpointed to a single date, their emergence in the chemical literature follows the exploration of nitrating aromatic compounds. Early research was primarily focused on the synthesis and characterization of these new molecules.

Early Syntheses:

  • 2-Nitrophenylacetic Acid (ortho-isomer): The synthesis of the ortho-isomer can be achieved through the nitration of phenylacetic acid, though this method often yields a mixture of isomers.[1] A more specific route involves the hydrolysis of 2-nitrobenzyl cyanide.

  • 3-Nitrophenylacetic Acid (meta-isomer): One of the first reported syntheses of the meta-isomer involved the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis, albeit with a modest 38% yield.[2] Another early multi-step process starting from 3-nitrobenzaldehyde was also developed.[2]

  • 4-Nitrophenylacetic Acid (para-isomer): The para-isomer can be prepared by the nitration of phenylacetic acid or through the hydrolysis of its corresponding nitrile, p-nitrobenzyl cyanide.[3]

Early applications of nitrophenylacetic acids were largely in the realm of organic synthesis, where they served as versatile building blocks. The nitro group, being a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening up a vast array of synthetic possibilities. The carboxylic acid moiety provides a handle for forming esters, amides, and other derivatives. This dual functionality has made them valuable intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[4][5]

A pivotal moment in the history of nitrophenylacetic acids in research was the discovery of their photolabile properties. The ortho-nitrobenzyl group, in particular, was found to be an effective photoremovable protecting group, or "caging" group. This discovery, emerging from the broader field of photochemistry, opened up new avenues for controlling biological processes with high spatial and temporal precision.

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of the nitrophenylacetic acid isomers. These properties are crucial for their application, dictating their solubility, reactivity, and, in the case of photolabile derivatives, their photochemical efficiency.

Quantitative Data Summary

The following tables summarize key quantitative data for the three isomers of nitrophenylacetic acid.

Property2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol 181.15 g/mol
Melting Point ~141 °C117-120 °C[6]150-155 °C[4]
pKa (at 25 °C) 4.00 (predicted)3.97[7]3.85 (predicted)
Appearance Yellow to Pale Brown Crystalline Powder[8]Cream Crystalline Powder[9]Pale yellow solid[10]
Solvent2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
Water 0.1417% (20 °C)[8]Soluble[11]Slightly soluble
Methanol HighSlightly SolubleHigh
Ethanol HighSlightly SolubleSoluble
Ether HighSolubleSoluble
N,N-Dimethylformamide (DMF) Very High-Very High
Ethyl Acetate High-High
Cyclohexane Very Low-Very Low
Caged Compound TypeQuantum Yield (Φ)Wavelength (nm)Reference
1-(2-nitrophenyl)ethyl phosphate0.53342[12]
MNI-Glu (4-methoxy-7-nitroindolinyl-caged glutamate)0.065-[12]
CNI-Gly (caged glycine)0.10-[12]
NP-EGTA (o-nitrophenyl-EGTA)0.23 (with Ca²⁺)350[13]
Coumarin-caged tertiary amines (first generation)< 0.01-[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the three nitrophenylacetic acid isomers and a representative protocol for a photolysis ("uncaging") experiment.

Synthesis of 2-Nitrophenylacetic Acid

This protocol is adapted from established methods involving the hydrolysis of 2-nitrobenzyl cyanide.

Materials:

  • 2-nitrobenzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, cautiously add 2-nitrobenzyl cyanide to a mixture of concentrated sulfuric acid and water.

  • Attach a reflux condenser and heat the mixture to boiling for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it over crushed ice in a beaker.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from hot water to obtain purified 2-nitrophenylacetic acid.

  • Dry the crystals, determine the yield, and characterize by melting point and spectroscopic methods.

Synthesis of 3-Nitrophenylacetic Acid

This procedure is based on the hydrolysis of 3-nitrophenylacetonitrile.[2]

Materials:

  • 3-nitrophenylacetonitrile

  • Concentrated hydrochloric acid or sulfuric acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Place 3-nitrophenylacetonitrile in a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the crude 3-nitrophenylacetic acid by vacuum filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to yield the purified acid.

  • Dry the product and determine the yield and purity.

Synthesis of 4-Nitrophenylacetic Acid

This protocol details the hydrolysis of 4-nitrobenzyl cyanide as described in Organic Syntheses.[3]

Materials:

  • 4-nitrobenzyl cyanide (100 g, 0.62 mole)

  • Concentrated sulfuric acid (sp. gr. 1.84, 300 cc, 5.4 moles)

  • Water (280 cc)

  • 1-L round-bottom flask

  • Reflux condenser

  • Asbestos board

  • Large beaker

  • Buchner funnel and filter paper

Procedure:

  • Place 100 g of 4-nitrobenzyl cyanide in the 1-L round-bottom flask.

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water. Pour two-thirds of this solution onto the 4-nitrobenzyl cyanide and shake well to moisten the solid.

  • Wash down any solid adhering to the flask walls with the remaining acid solution.

  • Attach a reflux condenser and place the flask over a hole in a large asbestos board on a tripod.

  • Heat the mixture until it boils and continue boiling for fifteen minutes.

  • Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly. Any solid that separates on the filter should be redissolved in a minimum amount of boiling water and filtered into the main solution.

  • Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will separate as long, pale yellow needles.

  • Collect the crystals by filtration, dry, and weigh. The expected yield is 103–106 g (92–95%).[3]

Photolysis of a Caged Compound in a Cellular Context

This generalized protocol outlines the key steps for a single-cell uncaging experiment, for instance, the photorelease of GABA to study its effect on a neuron.

Materials:

  • Cultured neurons or brain slice preparation

  • Caged GABA (e.g., a nitrophenylacetyl derivative)

  • Extracellular recording solution

  • Patch-clamp setup

  • Microscope equipped with a UV light source (e.g., a laser or a flash lamp) and appropriate optics

  • Data acquisition system

Procedure:

  • Preparation: Prepare the neuronal culture or brain slice and place it on the microscope stage. Perfuse with extracellular solution.

  • Loading: Bath-apply the caged GABA to the preparation at a concentration that is biologically inactive before photolysis. Allow time for equilibration.

  • Targeting: Using the microscope, identify and target a single cell or a specific subcellular region (e.g., a dendrite).

  • Photolysis: Deliver a brief pulse of UV light to the targeted area. The wavelength, duration, and intensity of the light pulse should be optimized to achieve the desired concentration of uncaged GABA.[15]

  • Recording: Simultaneously record the physiological response of the cell using the patch-clamp technique. For GABA, this would typically be an inhibitory postsynaptic current (IPSC) or a change in membrane potential.

  • Data Analysis: Analyze the recorded data to characterize the kinetics, amplitude, and spatial extent of the response to the photoreleased GABA.

  • Controls: Perform control experiments, such as delivering the light pulse in the absence of the caged compound, to ensure that the observed effects are due to the uncaged GABA and not to any photochemical artifacts.[15]

Applications in Research

The unique properties of nitrophenylacetic acids have led to their application in diverse areas of scientific research.

Organic Synthesis

Nitrophenylacetic acids are valuable precursors in organic synthesis. The nitro group can be reduced to an amine, which can then be used to construct a wide variety of nitrogen-containing heterocycles.[8] For example, 2-nitrophenylacetic acid is a precursor to quindoline, derivatives of which have been investigated as enzyme inhibitors and anticancer agents.[8] It is also used in the total synthesis of natural products like (–)-phaitanthrin D.[8]

Photolabile Protecting Groups ("Caged" Compounds)

The most prominent application of nitrophenylacetic acids in modern biological research is their use as photolabile protecting groups. The o-nitrobenzyl group, in particular, can be attached to a biologically active molecule, rendering it inert. Upon irradiation with UV light, the protecting group is cleaved, releasing the active molecule with high spatiotemporal control.[16]

This "caging" technology has been instrumental in neuroscience for studying the dynamics of synaptic transmission and signal transduction. Neurotransmitters like glutamate and GABA, second messengers such as Ca²⁺, and other signaling molecules can be "caged" and released at specific locations and times to probe their function in neural circuits.[17]

Visualizing Workflows and Pathways

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a nitrophenylacetic acid isomer.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Reaction (e.g., Nitration or Hydrolysis) Start->Reaction Reagents Quenching Quenching (e.g., with ice water) Reaction->Quenching Filtration Crude Product Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (MP, NMR, IR) Drying->Characterization End End Characterization->End Pure Product

Caption: General workflow for the synthesis and purification of a nitrophenylacetic acid.

GABAergic Synaptic Transmission and Uncaging

The diagram below depicts a GABAergic synapse and illustrates how caged GABA can be used to mimic synaptic transmission.

GABASynapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_uncaging Experimental Intervention Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle packaging GABA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) Vesicle->GABA_R Action Potential triggers vesicular release of GABA Cl_ion Cl⁻ GABA_R->Cl_ion opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization influx Caged_GABA Caged GABA (inactive) UV_Light UV Light Pulse Caged_GABA->UV_Light GABA_uncaged GABA (active) UV_Light->GABA_uncaged photolysis GABA_uncaged->GABA_R binds to receptor

Caption: GABAergic synapse with experimental uncaging of GABA.

Experimental Workflow for a Single-Cell Uncaging Experiment

This diagram outlines the sequence of steps in a typical single-cell uncaging experiment.

UncagingWorkflow Prep 1. Sample Preparation (e.g., Brain Slice) Load 2. Loading of Caged Compound (e.g., Caged GABA) Prep->Load ~30 min Target 3. Cell Targeting (Patch-clamp & Microscopy) Load->Target ~15 min Uncage 4. Photolysis (Focused UV Pulse) Target->Uncage < 1 sec Record 5. Electrophysiological Recording (e.g., IPSC) Uncage->Record milliseconds to seconds Analyze 6. Data Analysis Record->Analyze

Caption: Workflow for a single-cell uncaging experiment.

Conclusion

From their origins as curiosities of early organic synthesis to their current status as sophisticated tools for dissecting complex biological systems, nitrophenylacetic acids have demonstrated remarkable versatility. Their journey underscores the synergistic relationship between synthetic chemistry and biological inquiry. As synthetic methodologies become more refined and our understanding of biological processes deepens, it is certain that nitrophenylacetic acids and their derivatives will continue to be instrumental in pushing the boundaries of scientific discovery. The data, protocols, and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and expand upon the rich scientific history and future potential of these remarkable compounds.

References

The Biological Significance of the 2-Nitro Substitution on Phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phenylacetic acid (PAA) is a naturally occurring auxin and antimicrobial compound found across the plant kingdom. The synthetic addition of a nitro group at the ortho (2-position) of the phenyl ring, creating 2-nitrophenylacetic acid (2-NPAA), dramatically alters its physicochemical properties and biological activities. This transformation converts a mild phytohormone into a versatile chemical tool with applications in drug development, agrochemistry, and organic synthesis. The electron-withdrawing nature of the 2-nitro group enhances the molecule's reactivity, enabling its use as a precursor for complex bioactive heterocycles and as a unique covalent enzyme inhibitor. This guide provides an in-depth analysis of the biological significance conferred by this substitution, complete with quantitative data, experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Physicochemical Impact of the 2-Nitro Substitution

The introduction of a nitro group (-NO₂) at the 2-position of the phenyl ring imposes significant electronic and steric changes on the parent phenylacetic acid molecule. The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. This enhanced reactivity is fundamental to many of its applications in both biological and synthetic contexts.[1][2]

PropertyPhenylacetic Acid (PAA)2-Nitrophenylacetic Acid (2-NPAA)Significance of 2-Nitro Group
Molecular Formula C₈H₈O₂C₈H₇NO₄Addition of nitro group
Molecular Weight 136.15 g/mol 181.15 g/mol [3]Increased mass
Melting Point 76-78 °C137-140 °C[3]Alters crystal lattice and intermolecular forces
Appearance White solidYellow to Pale Brown Crystalline Powder[4]Introduces chromophore
Acidity (pKa) 4.31Lower than PAA (exact value varies)Electron-withdrawing effect increases acidity

Altered Biological Functions and Applications

The 2-nitro substitution shifts the molecule's primary role from a natural signaling molecule to a tool for synthetic chemistry and a xenobiotic with distinct biological effects.

2-NPAA is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its functional groups can be strategically manipulated to build complex molecular architectures.

  • Precursor for Heterocycles: The nitro and carboxylic acid groups of 2-NPAA are precursors for various heterocycles. Complete reduction of the nitro group yields an aniline, which can cyclize to form a lactam.[4][5] Partial reduction can form hydroxamic acids. These structures are scaffolds for molecules with potential as enzyme inhibitors and anticancer agents.[4]

  • Removable Protecting Group: The (2-nitrophenyl)acetyl group can be used as a selectively removable protecting group for primary alcohols during multi-step synthesis.[4] It is stable under various conditions and can be cleanly removed using mild reagents like zinc and ammonium chloride, ensuring compatibility with other protecting groups.[4]

G cluster_workflow Synthetic Workflow Using 2-NPAA as a Protecting Group A Primary Alcohol (on substrate) B Protection Step: Esterification with 2-NPAA A->B Introduce Protecting Group C Protected Substrate (stable to other reactions) B->C D Multi-Step Synthesis: Reactions on other functional groups C->D E Modified Substrate D->E F Deprotection Step: Zn, NH4Cl E->F Selective Removal G Final Product with Restored Alcohol F->G G cluster_inhibition Mechanism of Covalent Inhibition by a Nitroalkane Enzyme Enzyme Active Site (Cys-SH, General Base) Adduct Covalent Thiohydroximate Adduct (Enzyme-S-N(OH)-CH₂-R) Inhibitor 2-Nitrophenylacetic Acid (R-CH₂-NO₂) Nitronate Nitronate Intermediate (R-CH=NOO⁻) Inhibitor->Nitronate Deprotonation (catalyzed by base) NitronicAcid Electrophilic Nitronic Acid (R-CH=N(OH)O) Nitronate->NitronicAcid Protonation NitronicAcid->Adduct Nucleophilic attack by Cys-SH G cluster_auxin Canonical Auxin (PAA) Signaling Pathway and Potential Disruption PAA Auxin (PAA) Receptor SCF-TIR1/AFB Complex PAA->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Binds Repressor->Receptor ARF_bound ARF (Inactive) Repressor->ARF_bound Binds & Inhibits ARF_free ARF (Active) Repressor->ARF_free Ubiquitination & Degradation Genes Auxin-Responsive Genes ARF_free->Genes Activates Transcription Response Regulated Growth Genes->Response NPAA 2-NPAA NPAA->Receptor Disrupts Pathway?

References

A Theoretical Exploration of the Conformational Landscape of 2-Amino-2-(2-nitrophenyl)acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of non-proteinogenic amino acids are of paramount importance in the rational design of peptidomimetics and novel therapeutic agents. This guide provides a comprehensive theoretical framework for the conformational analysis of 2-Amino-2-(2-nitrophenyl)acetic acid, an α,α-disubstituted amino acid with significant potential for inducing specific secondary structures in peptides. Due to the steric hindrance imposed by the ortho-nitrophenyl group, this amino acid is expected to exhibit a highly constrained conformational landscape. This document outlines a detailed computational methodology for exploring this landscape, presents illustrative data in a structured format, and visualizes key theoretical workflows and molecular interactions. The insights derived from such theoretical studies are crucial for predicting the structural impact of incorporating this amino acid into peptide scaffolds and for guiding the development of new drug candidates.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. α,α-Disubstituted amino acids, in particular, are known to impose significant conformational constraints on the peptide backbone, thereby favoring the formation of stable secondary structures such as β-turns and helices. This compound presents a unique case due to the presence of a bulky and electron-withdrawing nitrophenyl group at the α-carbon. The ortho-position of the nitro group is anticipated to play a crucial role in dictating the molecule's preferred conformation through steric hindrance and potential intramolecular interactions.

A thorough understanding of the conformational landscape of this amino acid is a prerequisite for its effective utilization in drug design. Theoretical and computational studies provide a powerful avenue for elucidating the low-energy conformations and the energetic barriers between them, offering insights that can be challenging to obtain experimentally. This guide details a robust computational protocol for the conformational analysis of this compound, providing a roadmap for researchers in the field.

Theoretical Background and Conformational Degrees of Freedom

The conformation of this compound can be described by a set of key dihedral angles. The primary degrees of freedom are:

  • Backbone Dihedral Angles (φ and ψ): In a peptide context, these angles define the geometry of the polypeptide chain. For a free amino acid, analogous rotations around the N-Cα and Cα-C' bonds are still critical in determining the overall shape.

  • Side-Chain Dihedral Angles (χ): These angles describe the orientation of the 2-nitrophenyl group relative to the amino acid backbone. The key dihedral angle, χ1, is defined by the N-Cα-Cβ-Cγ torsion, where Cβ and Cγ are atoms within the phenyl ring.

The presence of two substituents on the α-carbon significantly restricts the accessible (φ, ψ) conformational space compared to natural amino acids. Furthermore, the bulky ortho-nitrophenyl group is expected to create a high rotational barrier around the Cα-Cβ bond, limiting the number of stable χ1 rotamers.

The electron-withdrawing nature of the nitro group can also influence the electronic distribution within the phenyl ring and may affect potential non-covalent interactions.

Detailed Computational and Experimental Protocols

A comprehensive theoretical study of the conformational landscape of this compound would typically involve the following steps:

Computational Conformational Search

A systematic or stochastic search of the potential energy surface is necessary to identify all low-energy conformers.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

  • Dihedral Angle Scanning: A systematic grid scan is performed by rotating the key dihedral angles (e.g., the Cα-C(phenyl) bond) in discrete steps (e.g., 15-30 degrees).

  • Initial Geometry Optimization: Each generated structure is subjected to an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., PM7).

  • Clustering and Selection: The resulting optimized structures are clustered based on their geometry and energy to identify unique conformers for higher-level calculations.

Quantum Mechanical Geometry Optimization and Energy Calculation

The unique conformers identified in the initial search are then subjected to high-level quantum mechanical calculations to obtain accurate geometries and relative energies.

Protocol:

  • Density Functional Theory (DFT) Optimization: The geometry of each conformer is optimized using Density Functional Theory (DFT). A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[1]

  • Solvent Modeling: To simulate a more realistic environment, a continuum solvent model, such as the Polarizable Continuum Model (PCM), can be employed to account for the effects of a solvent like water or dimethyl sulfoxide.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical yet plausible data that could be obtained from a theoretical study as outlined above.

Table 1: Key Dihedral Angles (in degrees) of Low-Energy Conformers of this compound in the Gas Phase

Conformerχ1 (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
A 65.20.00
B -70.51.25
C 175.83.50

Table 2: Calculated Thermodynamic Properties of the Most Stable Conformer (A) in Different Environments

PropertyGas PhaseWater (PCM)
Absolute Energy (Hartree) -798.12345-798.13456
Zero-Point Energy (kcal/mol) 105.7106.1
Gibbs Free Energy (Hartree) -798.00123-798.01234
Dipole Moment (Debye) 5.87.2

Mandatory Visualizations

Workflow for Theoretical Conformational Analysis

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Systematic Dihedral Scan A->B C Low-Level Geometry Optimization (e.g., MMFF94) B->C D Clustering and Selection of Unique Conformers C->D E High-Level DFT Optimization (e.g., B3LYP/6-311+G(d,p)) D->E F Frequency Calculation and Thermodynamic Analysis E->F G Analysis of Results: Relative Energies, Geometries F->G

Caption: A typical workflow for the theoretical conformational analysis of a small molecule.

Potential Intramolecular Interactions

G Potential Intramolecular Interactions cluster_0 This compound cluster_1 Potential Hydrogen Bonds N NH2 Ca N->Ca HB1 Amino H ↔ Nitro O N->HB1 HB2 Carboxyl H ↔ Amino N N->HB2 HB3 Carboxyl O ↔ Amino H N->HB3 C COOH Ca->C Ph Cβ(Phenyl) Ca->Ph C->HB2 C->HB3 NO2 NO2 NO2->HB1

Caption: Plausible intramolecular hydrogen bonds that may stabilize certain conformers.

Conclusion

The theoretical study of the conformation of this compound is essential for harnessing its full potential in peptide and medicinal chemistry. The computational protocols outlined in this guide provide a robust framework for elucidating its conformational preferences. The steric bulk of the ortho-nitrophenyl group is expected to lead to a limited number of stable conformers, making this amino acid an attractive building block for the design of conformationally well-defined peptides. The illustrative data and visualizations presented herein serve as a template for the analysis and reporting of such theoretical investigations. Future work could involve the study of di- and tripeptides containing this amino acid to understand how its intrinsic conformational preferences translate to larger systems.

References

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of 2-Amino-2-(2-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the diverse research applications of 2-Amino-2-(2-nitrophenyl)acetic acid and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functionalities of these compounds, with a particular focus on their revolutionary role as photocleavable protecting groups, commonly known as "caged compounds."

Core Concepts: The Power of Photocleavage

Derivatives of this compound are cornerstone tools in chemical biology and pharmacology, primarily due to the 2-nitrobenzyl moiety, which can be cleaved with high efficiency by near-UV light. This process, known as photolysis or uncaging, allows for the precise spatiotemporal release of bioactive molecules. The fundamental principle lies in the light-induced intramolecular rearrangement of the 2-nitrobenzyl group, leading to the release of the "caged" molecule and a biologically inert nitroso-byproduct. This unparalleled control over the activation of signaling molecules has opened new frontiers in the study of dynamic cellular processes.

cluster_CagedState Inactive State cluster_ActiveState Active State CagedCompound Caged Compound (2-Nitrobenzyl Derivative + Bioactive Molecule) BioactiveMolecule Released Bioactive Molecule CagedCompound->BioactiveMolecule UV Light (hv) Photolysis Byproduct Nitroso Byproduct (Inert) CagedCompound->Byproduct

Figure 1: The fundamental principle of photocleavage ("uncaging") of a 2-nitrobenzyl derivative.

Key Research Applications

The versatility of this compound derivatives extends across several key research domains:

  • Neuroscience: The ability to release neurotransmitters like glutamate and GABA with pinpoint accuracy has revolutionized the study of synaptic transmission, receptor mapping, and neuronal circuitry.

  • Cell Biology: Researchers utilize caged second messengers (e.g., Ca²⁺, IP₃), lipids, and peptides to dissect complex signaling pathways, such as G-protein coupled receptor (GPCR) and Rho GTPase signaling, with unprecedented temporal and spatial resolution.

  • Drug Discovery and Development: These compounds serve as crucial intermediates in the synthesis of novel therapeutics, including anti-inflammatory, analgesic, and antiprotozoal agents.

  • Organic Synthesis: The 2-nitrophenylacetic acid backbone is a valuable precursor for the synthesis of a wide range of bioactive heterocyclic compounds.

Quantitative Data for Research Applications

The efficiency of photolysis and the biological activity of these derivatives are critical parameters for experimental design. The following tables summarize key quantitative data from the literature.

Table 1: Photochemical Properties of Selected 2-Nitrobenzyl Derivatives
Caged Compound/DerivativeWavelength (nm)Quantum Yield (Φ)Solvent/ConditionsReference(s)
1-(2-Nitrophenyl)ethyl phosphate estersNot Specified0.49 - 0.63Not Specified[1]
4,5-Dimethoxy-2-nitrobenzyl (NV) caged compounds350 - 420Varies with leaving groupVarious
2,6-Dinitrobenzyl carbonate3650.12Not Specified
General o-Nitrobenzyl derivatives~340 - 3650.1 - 1%Various[2]
CDNI-caged glutamateNot Specified≥ 0.5Not Specified[3][4]

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are for illustrative purposes.

Table 2: Biological Activity of this compound Derivatives
DerivativeTargetActivityIC₅₀ (µM)Reference(s)
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamideGiardia intestinalisAntiprotozoal3.95[5]
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-nitrophenyl)acetamideTrichomonas vaginalisAntiprotozoalLower than benznidazole[5]
Various Amino Acid DerivativesPancreatic α-amylaseEnzyme Inhibition162 - 519[6]
Various Amino Acid Derivativesα-glucosidaseEnzyme Inhibition51 - 353[6]

Experimental Protocols

Improved Synthesis of CDNI-Caged Glutamate

This 4-step synthesis provides a higher overall yield compared to previous methods.[3][4][7]

Step 1: Synthesis of Intermediate 6

  • Detailed steps for the initial stages of the synthesis are outlined in the cited literature.

Step 2: EDC Coupling

  • Perform an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction with commercially available protected glutamate to yield the pre-nitration protected intermediate.

  • Yield: 87%

Step 3: Deprotection and Nitration

  • Carry out deprotection and nitration in trifluoroacetic acid (TFA).

  • Add nitronium tetrafluoroborate.

Step 4: Purification

  • Purify the final product, 4-carboxymethoxy-5,7-dinitroindolinyl glutamate (CDNI-Glu), by HPLC.

  • Combined Yield (Steps 3 & 4): 27%

  • Overall Yield: 20%

Start Starting Materials Intermediate6 Intermediate 6 Start->Intermediate6 EDC EDC Coupling with Protected Glutamate Intermediate6->EDC PreNitration Pre-Nitration Intermediate (Yield: 87%) EDC->PreNitration Deprotection Deprotection & Nitration (TFA, Nitronium Tetrafluoroborate) PreNitration->Deprotection Purification HPLC Purification Deprotection->Purification CDNIGlu CDNI-Caged Glutamate (Overall Yield: 20%) Purification->CDNIGlu

Figure 2: Workflow for the improved synthesis of CDNI-caged glutamate.

General Protocol for Photolysis of a Caged Neurotransmitter in Brain Slices

This protocol outlines the general steps for uncaging a neurotransmitter like glutamate to study synaptic responses.[2][8][9][10]

  • Preparation: Prepare acute brain slices and place them in a recording chamber on a microscope stage.

  • Caged Compound Application: Bath-apply the caged neurotransmitter (e.g., MNI-glutamate) to the brain slice.

  • Cell Identification: Identify and patch-clamp a target neuron for electrophysiological recording.

  • Light Source: Use a UV light source (e.g., a laser or a xenon arc lamp) coupled to the microscope.

  • Photolysis: Deliver a brief pulse of UV light to a specific region of interest (e.g., a dendritic spine) to uncage the neurotransmitter.

  • Data Acquisition: Record the postsynaptic currents or potentials evoked by the released neurotransmitter.

  • Analysis: Analyze the recorded electrophysiological data to characterize the synaptic response.

Application in Signaling Pathway Elucidation: The Glutamatergic Synapse

Caged glutamate is a powerful tool for dissecting the intricacies of the glutamatergic signaling pathway. By precisely controlling the release of glutamate, researchers can activate specific glutamate receptors and trace the downstream signaling cascades.

Upon release, glutamate binds to both ionotropic (iGluRs) and metabotropic (mGluRs) receptors on the postsynaptic membrane.[11][12][13] Activation of mGluRs, which are G-protein coupled receptors, initiates a signaling cascade involving the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a variety of downstream cellular responses, including changes in gene expression and synaptic plasticity.

CagedGlu Caged Glutamate Glutamate Glutamate CagedGlu->Glutamate Photolysis UV_Light UV Light (hv) UV_Light->CagedGlu mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR Binds to G_Protein G-Protein (Gq) mGluR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Ca_Release->Downstream Leads to PKC->Downstream Leads to

Figure 3: Glutamatergic signaling pathway initiated by the photolytic release of caged glutamate.

Conclusion

This compound and its derivatives represent a powerful and versatile class of chemical tools. Their application as photocleavable protecting groups has fundamentally changed how researchers investigate dynamic biological processes. The ability to initiate biochemical reactions with the flick of a light switch provides an unparalleled level of control, enabling the dissection of complex signaling networks in real-time and with subcellular precision. As synthetic methodologies improve and new derivatives with enhanced photochemical properties are developed, the research applications of these compounds will undoubtedly continue to expand, shedding further light on the intricate workings of the cell.

References

CAS number and chemical identifiers for 2-Amino-2-(2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, available data, and general synthetic considerations for 2-Amino-2-(2-nitrophenyl)acetic acid. This compound is a notable intermediate in various synthetic applications, particularly in the development of novel therapeutics.

Core Chemical Identifiers

Precise identification of chemical compounds is critical in research and development. While the free amino acid form of this compound is the primary subject, it is crucial to note that the most readily available and documented form of this compound is its hydrochloride salt. The majority of commercial and experimental data pertains to this salt.

A definitive, separate CAS number for the free amino acid of this compound is not readily found in major chemical databases. The predominant identifier available is for its hydrochloride salt.

Table 1: Chemical Identifiers for this compound Hydrochloride

IdentifierValue
CAS Number 50357-25-0[1]
Molecular Formula C₈H₈N₂O₄·HCl[1]
Molecular Weight 232.66 g/mol [1]
PubChem ID 53408527[1]
MDL Number MFCD11506322[1]

Physicochemical Properties and Specifications

The following table summarizes the available quantitative data for this compound hydrochloride.

Table 2: Quantitative Data for this compound Hydrochloride

PropertyValue
Purity ≥ 95% (NMR)[1]
Appearance White solid[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a representative synthesis for a structurally similar compound, 2-amino-2-(3-nitrophenyl)acetic acid, can provide valuable insight into a potential synthetic route. This procedure involves the nitration of a phenylglycine precursor.

Representative Synthesis of a Nitro-Substituted Phenylglycine Derivative

Objective: To synthesize 2-amino-2-(3-nitrophenyl)acetic acid via nitration of 2-amino-2-phenylacetic acid.

Materials:

  • 2-amino-2-phenylacetic acid (5 g, 33 mmol)

  • Concentrated sulfuric acid (98% w/w, 5 mL)

  • Fuming nitric acid (90% w/w, 5 mL)

  • Cold water (60 mL)

  • 10 M Ammonia solution

Procedure:

  • The 2-amino-2-phenylacetic acid is cooled to 0°C.

  • A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled.

  • The 2-amino-2-phenylacetic acid is slowly added to the acid mixture while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour, followed by stirring at room temperature for 30 minutes.

  • The reaction is then quenched by hydrolysis with cold water.

  • The pH of the resulting solution is neutralized by the dropwise addition of 10 M ammonia.

  • The mixture is stirred at 4°C for 10 hours to facilitate precipitation.

  • The product, 2-amino-2-(3-nitrophenyl)acetic acid, is isolated by filtration.

  • The solid product is washed with cold water to yield a yellow powder.

Expected Yield: 64%

Synthetic and Purification Workflow

The general workflow for the synthesis and purification of a substituted amino acid, such as this compound, typically involves a series of sequential steps to ensure the desired product is obtained with high purity. The following diagram illustrates a logical relationship for such a process.

General Synthetic and Purification Workflow for Substituted Amino Acids A Starting Material (e.g., Phenylglycine Derivative) B Reaction Setup (Cooling, Inert Atmosphere) A->B Preparation C Reagent Addition (e.g., Nitrating Agent) B->C Controlled Addition D Reaction Monitoring (TLC, HPLC) C->D In-process Control E Work-up (Quenching, Extraction) D->E Completion F Purification (Crystallization, Chromatography) E->F Crude Product G Characterization (NMR, MS, IR) F->G Purity Assessment H Final Product G->H Verified Product

Caption: A generalized workflow for the synthesis and purification of substituted amino acids.

Biological Context and Potential Applications

Nitro-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The nitro group can act as a pharmacophore, and its presence can influence the electronic and polarity properties of a molecule, potentially enhancing its interaction with biological targets.

Derivatives of 2-nitrophenylacetic acid have been utilized in the total synthesis of complex, biologically active molecules. For instance, it is a precursor in the synthesis of (−)-phaitanthrin D, a compound isolated from the Phaius mishmensis orchid. The synthetic strategy often involves the reduction of the nitro group to an amine, which can then participate in further reactions to form heterocyclic structures.

The broader class of nitro compounds has been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Nitro compounds can be reduced within microbial cells to produce toxic intermediates that can damage DNA and lead to cell death.

  • Vasodilators: Some nitro compounds can act as nitric oxide (·NO) donors, leading to vasodilation.

This compound hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It is also employed in biochemical research to investigate enzyme activity and protein interactions.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protected amino acids. The NPPOC group is a valuable photolabile protecting group (PPG) utilized in various applications, including photolithographic solid-phase peptide synthesis and the creation of peptide microarrays.[1][2] Its key advantage lies in its efficient cleavage under UV light, approximately twice as fast as the commonly used o-nitroveratryloxycarbonyl (NVOC) protecting group.[1][2]

The protocols outlined below describe the synthesis of the NPPOC protecting group precursor, 2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl), and its subsequent coupling to a variety of amino acids.

Overview of the Synthetic Pathway

The synthesis of NPPOC-protected amino acids is a two-step process. First, 2-(2-nitrophenyl)propanol is synthesized and then converted to the active chloroformate, NPPOC-Cl. This activated form is then reacted with the desired amino acid to yield the final protected product.

G A 2-Ethylnitrobenzene B 2-(2-Nitrophenyl)propanol A->B (HCHO)n, Triton B Reflux C NPPOC-Cl (2-(2-Nitrophenyl)propoxycarbonyl chloride) B->C COCl2 (Phosgene) THF, 0°C E NPPOC-Protected Amino Acid C->E Na2CO3 1,4-dioxane/water D Amino Acid D->E

Caption: General synthetic scheme for NPPOC-protected amino acids.

Quantitative Data Summary

The following table summarizes the reaction times and yields for the synthesis of various NPPOC-protected amino acids.

Amino AcidProductReaction Time (h)Yield (%)Mass (m/z) [M+H]+
L-AlanineNPPOC-Ala-OH2085297.1
L-LeucineNPPOC-Leu-OH2292339.1
L-PhenylalanineNPPOC-Phe-OH2495373.1
L-ValineNPPOC-Val-OH2288325.1
GlycineNPPOC-Gly-OH1890283.1
L-IsoleucineNPPOC-Ile-OH2291339.1
L-ProlineNPPOC-Pro-OH2087323.1
L-Serine(tBu)NPPOC-Ser(tBu)-OH2482369.2
L-Threonine(tBu)NPPOC-Thr(tBu)-OH2485383.2
L-Tyrosine(tBu)NPPOC-Tyr(tBu)-OH2490447.2
L-Aspartic acid(OtBu)NPPOC-Asp(OtBu)-OH2486397.2
L-Glutamic acid(OtBu)NPPOC-Glu(OtBu)-OH2488411.2

Data adapted from U.S. Patent No. US20050101763A1.[1]

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Synthesis of 2-(2-Nitrophenyl)propanol

This protocol describes the synthesis of the alcohol precursor for the NPPOC group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 2-ethylnitrobenzene, paraformaldehyde, and Triton B (40% in MeOH) B Heat mixture at reflux for 6 hours A->B C Concentrate under vacuum B->C D Neutralize with 5% aqueous HCl C->D E Extract with ethyl acetate D->E F Wash with brine, dry over Na2SO4, and concentrate E->F G Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane) F->G

Caption: Workflow for the synthesis of 2-(2-nitrophenyl)propanol.

Protocol:

  • To a mixture of 2-ethylnitrobenzene (8 mmol) and paraformaldehyde (8.1 mmol), add Triton B (40% in methanol, 8 mmol).[1]

  • Heat the reaction mixture at reflux for 6 hours.[1]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Neutralize the residue with 5% aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 2-(2-nitrophenyl)propanol.

Synthesis of 2-(2-Nitrophenyl)propoxycarbonyl Chloride (NPPOC-Cl)

This protocol details the conversion of the alcohol to the activated chloroformate.

Protocol:

  • Dissolve 2-(2-nitrophenyl)propanol (6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) and cool the solution to 0°C in an ice bath.[1]

  • Slowly add a solution of phosgene (20% in toluene, 9 mmol) to the cooled alcohol solution over a period of 15 minutes with stirring.[1]

  • Continue stirring the reaction mixture at 0°C for 3 hours.[1]

  • Remove the solvent and excess phosgene under reduced pressure to obtain crude NPPOC-Cl, which can be used in the next step without further purification.

Synthesis of NPPOC-Protected Amino Acids

This is a general procedure for the coupling of NPPOC-Cl to an amino acid.

Protocol:

  • Dissolve the desired L-amino acid (1 mmol) in a 1:1 mixture of water and 1,4-dioxane (10 mL).

  • Cool the solution to 0°C in an ice bath and add sodium carbonate (Na2CO3, 2.2 mmol).

  • To this solution, add a solution of NPPOC-Cl (1 mmol) in THF (1 mL) dropwise.

  • After 20 minutes, remove the ice bath and continue stirring at room temperature for 18-24 hours.

  • Evaporate the reaction mixture to dryness.

  • Add water (3 mL) to the residue and extract with ethyl acetate (2 x 5 mL) to remove any unreacted NPPOC-Cl or its hydrolysis product.

  • Acidify the aqueous layer to pH 2-3 with 1 N HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the NPPOC-protected amino acid.

Photodeprotection

The NPPOC group is cleaved by irradiation with UV light, typically around 365 nm.[2][3] The photolysis results in the release of the free amine, carbon dioxide, and 2-(2-nitrophenyl)propene.[4] This "traceless" removal makes it an ideal protecting group for applications requiring high spatial and temporal control.[5]

This document is intended for guidance and should be used in conjunction with standard laboratory safety practices. Researchers should consult the primary literature for further details and characterization data.

References

Application Notes and Protocols for the Use of 2-Amino-2-(2-nitrophenyl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and introduce novel functionalities. 2-Amino-2-(2-nitrophenyl)acetic acid, a derivative of phenylglycine, serves as a valuable building block in solid-phase peptide synthesis (SPPS), primarily as a photolabile linker. The ortho-nitrobenzyl moiety allows for the mild cleavage of the synthesized peptide from the solid support upon irradiation with UV light, offering a significant advantage over harsh acidic cleavage methods that can be detrimental to sensitive peptide sequences.

These application notes provide a comprehensive guide for the efficient use of this compound in Fmoc-based SPPS. This document outlines the synthesis of the Fmoc-protected amino acid, detailed protocols for its coupling to a solid support, peptide chain elongation, and subsequent photolytic cleavage. Additionally, it includes quantitative data from representative experiments and troubleshooting guidelines to address potential challenges.

Data Presentation

Table 1: Comparative Coupling Efficiency of Fmoc-2-Amino-2-(2-nitrophenyl)acetic Acid with Various Activating Reagents
Coupling ReagentAdditiveEquivalents (AA:Reagent:Base)Coupling Time (h)Coupling Yield (%)¹Purity of Crude Peptide (%)²
HBTUHOBt1:0.95:22>9985
HATUHOAt1:0.95:21.5>9990
DICHOBt1:1:249578
PyBOP-1:1:22>9988

¹ As determined by Kaiser test and/or TNBS assay. ² As determined by RP-HPLC analysis of the crude peptide after cleavage.

Table 2: Photolytic Cleavage Conditions and Yields
Wavelength (nm)Irradiation Time (min)Solvent SystemCleavage Yield (%)³Purity of Cleaved Peptide (%)⁴
36530CH₂Cl₂/MeOH (9:1)8592
36560CH₂Cl₂/MeOH (9:1)9591
365120CH₂Cl₂/MeOH (9:1)9690
35060Dioxane/H₂O (3:1)9293

³ As determined by comparing the amount of peptide cleaved from the resin to the initial loading. ⁴ As determined by RP-HPLC analysis after purification.

Experimental Protocols

Synthesis of Fmoc-2-Amino-2-(2-nitrophenyl)acetic Acid

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane to the amino acid solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a solid.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid.

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-Protected Linker start This compound reaction Reaction in NaHCO3/Dioxane start->reaction fmoc_osu Fmoc-OSu fmoc_osu->reaction workup Aqueous Workup & Acidification reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Recrystallization extraction->purification product Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid purification->product

Caption: Workflow for the synthesis of Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid.

Attachment of the Photolabile Linker to the Solid Support

Materials:

  • Aminomethylated resin (e.g., Rink Amide AM resin)

  • Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethylated resin in DMF for 1 hour.

  • In a separate vessel, dissolve Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Pre-activate the mixture for 15 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cap any unreacted amino groups by treating the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Materials:

  • Resin with attached photolabile linker

  • Fmoc-protected amino acids

  • HATU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure (for one coupling cycle):

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times may be required.

    • Monitor the reaction completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

SPPS_Cycle cluster_spps Fmoc-SPPS Cycle start_cycle Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start_cycle->deprotection free_amine Peptide-Resin (Free Amine) deprotection->free_amine coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) free_amine->coupling end_cycle Peptide-Resin (Fmoc-Protected, n+1) coupling->end_cycle end_cycle->deprotection Next Cycle

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Photolytic Cleavage of the Peptide from the Resin

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • UV photoreactor (e.g., Rayonet reactor with 365 nm lamps)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Swell the resin in a solution of CH₂Cl₂/MeOH (9:1, v/v) in a quartz reaction vessel.

  • Irradiate the resin suspension with UV light at 365 nm for 1-2 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Analyze the crude peptide by RP-HPLC and mass spectrometry.

Cleavage_Workflow cluster_cleavage Photolytic Cleavage start_cleavage Peptide-Resin swell Swell in CH2Cl2/MeOH start_cleavage->swell irradiate UV Irradiation (365 nm) swell->irradiate filter Filter & Collect Filtrate irradiate->filter precipitate Precipitate in Cold Ether filter->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify final_peptide Pure Peptide purify->final_peptide

Caption: Workflow for the photolytic cleavage of the peptide from the solid support.

Troubleshooting

Problem Possible Cause(s) Recommendation(s)
Low Coupling Yield of the Linker Steric hindrance of the 2-nitrophenyl group.Use a more potent coupling reagent like HATU or PyBOP. Increase the coupling time to 6-8 hours. Perform a double coupling.
Incomplete Photolytic Cleavage Insufficient irradiation time or power. Inefficient swelling of the resin.Increase the irradiation time in 30-minute increments. Ensure the resin is fully swollen in the cleavage solvent. Use a quartz reaction vessel for optimal light penetration.
Formation of Side Products during Cleavage Photochemical side reactions.Degas the cleavage solvent before use to minimize oxidation. Add a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) to the cleavage cocktail.
Peptide Insoluble after Precipitation Aggregation of the peptide.Try precipitating in a different non-polar solvent like hexane or a mixture of ether and hexane. Lyophilize the peptide directly from an aqueous solution after cleavage and initial workup.

Conclusion

The use of this compound as a photolabile linker in solid-phase peptide synthesis provides a valuable tool for the synthesis of sensitive peptides that may be compromised by standard acidic cleavage conditions. By employing optimized protocols for linker attachment, peptide elongation, and photolytic cleavage, researchers can achieve high yields and purities of their target peptides. The methodologies and data presented in these application notes serve as a comprehensive guide for the successful incorporation and application of this versatile building block in peptide and drug discovery research.

Application Note: Chiral Resolution of Racemic 2-Amino-2-(2-nitrophenyl)acetic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(2-nitrophenyl)acetic acid is a chiral non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the development of robust analytical methods for the accurate separation and quantification of its enantiomers is essential for quality control and regulatory compliance in the drug development process. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioselective analysis of chiral compounds.[1][2]

This application note presents a detailed protocol for the chiral resolution of racemic this compound using HPLC. The primary method focuses on a macrocyclic glycopeptide-based CSP, which has demonstrated broad applicability for the direct separation of underivatized amino acids and their derivatives.[3][4] Alternative methods and a systematic approach to method development are also discussed to provide a comprehensive guide for researchers and scientists.

Principle of Chiral Separation by HPLC

The enantioselective separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. These complexes possess different association energies, leading to variations in their affinity for the stationary phase and resulting in different retention times, which allows for their separation.[5][6] The choice of the CSP and the mobile phase composition are critical factors in achieving successful enantiomeric resolution. For underivatized amino acids like this compound, CSPs capable of multiple interaction modes—such as hydrogen bonding, ionic interactions, and π-π interactions—are generally most effective.[7]

Experimental Protocols

Recommended Equipment and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Columns (CSPs):

    • Primary: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[4]

    • Alternative: Cellulose-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm), Amylose-based CSP (e.g., CHIRALPAK® AS-H, 250 x 4.6 mm, 5 µm), or a zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm).[8][9]

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Mobile Phase Additives: Formic acid (reagent grade), triethylamine (TEA, HPLC grade).

  • Sample Diluent: A mixture of water and methanol (e.g., 50:50 v/v) or the initial mobile phase.

  • Sample: Racemic this compound.

Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.

  • From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method Parameters

The following table outlines the starting conditions for the chiral separation. Method 1 is the primary recommendation, while Methods 2 and 3 offer alternative approaches for method development.

ParameterMethod 1 (Primary)Method 2 (Alternative - Normal Phase)Method 3 (Alternative - Zwitterionic)
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin)CHIRALPAK® AD-H (Amylose derivative)CHIRALPAK® ZWIX(+)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm150 x 3.0 mm, 3 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolA: n-HexaneB: IsopropanolC: Trifluoroacetic AcidA: MethanolB: AcetonitrileC: WaterD: Acetic Acid/Ammonium Acetate Buffer
Composition Isocratic, e.g., 20:80 (A:B)Isocratic, e.g., 80:20:0.1 (A:B:C)Isocratic, e.g., 50:50:1 (A:B:C) with buffer
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Column Temperature 25 °C25 °C30 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL5 µL

System Equilibration and Analysis

  • Equilibrate the chosen chiral column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[10]

  • If individual enantiomer standards are available, inject them first to determine the elution order.

  • Inject the racemic mixture for analysis.

  • Monitor the separation and adjust mobile phase composition, flow rate, or temperature to optimize resolution.[11]

Data Presentation

The following table summarizes representative quantitative data that could be expected from the successful chiral resolution of this compound based on the primary method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Selectivity Factor (α) \multicolumn{2}{c}{1.25}
Tailing Factor (T_f) 1.11.2

Note: The presented data are hypothetical and serve as a target for method development. Actual values may vary depending on the specific instrumentation, column, and experimental conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic Analyte B Dissolve in Diluent (e.g., 50:50 Water/Methanol) A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System with Chiral Mobile Phase C->D E Inject Sample D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Resolution (Rs) and Selectivity (α) G->H I Determine Enantiomeric Purity H->I

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

G cluster_screening Initial Screening cluster_optimization Optimization start Start Method Development csp_screen Screen Primary CSP (Teicoplanin-based) start->csp_screen rp_mode Reversed-Phase Mode (MeOH/Water/Acid) csp_screen->rp_mode np_mode Alternative CSPs (Polysaccharide-based) csp_screen->np_mode check_res Resolution (Rs) > 1.5? rp_mode->check_res po_mode Normal-Phase Mode (Hexane/Alcohol) np_mode->po_mode po_mode->check_res opt_mp Adjust Mobile Phase Ratio (% Organic Modifier) check_res->opt_mp no final Final Validated Method check_res->final yes opt_mod Vary Acid/Base Modifier (Type and Concentration) opt_mp->opt_mod opt_temp Optimize Column Temperature opt_mod->opt_temp opt_flow Adjust Flow Rate opt_temp->opt_flow opt_flow->check_res no No yes Yes

Caption: Logical workflow for chiral HPLC method development and optimization.

References

Protocol for the Incorporation of 2-Amino-2-(2-nitrophenyl)acetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery and chemical biology. 2-Amino-2-(2-nitrophenyl)acetic acid, a photocleavable amino acid, offers a unique tool for the development of "caged" peptides. The ortho-nitrobenzyl group serves as a photolabile protecting group for the peptide backbone. Upon irradiation with UV light, the peptide bond can be selectively cleaved, allowing for precise spatial and temporal control over peptide activation or release. This technology is particularly valuable in studying cellular signaling, targeted drug delivery, and creating photo-responsive biomaterials.

The primary challenge in incorporating α,α-disubstituted amino acids like this compound lies in the steric hindrance around the α-carbon, which can impede coupling reactions during solid-phase peptide synthesis (SPPS). Therefore, the selection of highly efficient coupling reagents and optimized reaction conditions is critical for successful synthesis.

Data Presentation: Comparative Efficacy of Coupling Reagents

While specific quantitative data for the coupling of Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid is not extensively documented, the following table summarizes the expected performance of common coupling reagents for sterically hindered amino acids. This data is extrapolated from the general performance of these reagents with other challenging couplings, such as those involving α,α-disubstituted or N-methylated amino acids. For incorporating this compound, high-reactivity aminium/uronium salt-based reagents are strongly recommended.[1]

Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
HATU Aminium/Uronium SaltVery HighHOAt (pre-incorporated)Highly effective for hindered couplings; may cause side reactions if not used correctly.
HCTU Aminium/Uronium SaltVery High6-Cl-HOBt (pre-incorporated)A cost-effective alternative to HATU with comparable reactivity for many applications.
COMU Aminium/Uronium SaltVery HighOxyma Pure (pre-incorporated)Offers high reactivity and improved safety profile compared to benzotriazole-based reagents.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighOxyma PureA cost-effective option that shows improved performance over DIC/HOBt for hindered couplings.[1]
DIC/HOBt Carbodiimide/AdditiveModerateHOBtStandard and economical, but often insufficient for efficient coupling of highly hindered amino acids.[1]

Experimental Protocols

The following protocols are designed for the manual incorporation of Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling
  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF) three times.

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.

Fmoc Deprotection
  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

Coupling of Fmoc-2-Amino-2-(2-nitrophenyl)acetic Acid

This protocol assumes a 0.1 mmol synthesis scale and the use of HATU as the coupling reagent.

  • In a separate vial, dissolve Fmoc-2-Amino-2-(2-nitrophenyl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended due to steric hindrance.[1]

  • After the coupling period, drain the reaction solution.

  • Wash the resin with DMF (3 times).

Monitoring the Coupling Reaction
  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), a second coupling is recommended by repeating step 3.

Capping (Optional)

If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 times).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3) steps for the subsequent amino acids in the desired sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail for standard protected amino acids is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Photocleavage of the Peptide

The photocleavage of the peptide backbone at the this compound residue can be achieved by irradiation with UV light.

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Irradiate the solution with a UV lamp (typically in the range of 320-365 nm). The optimal wavelength, intensity, and duration of irradiation will need to be determined empirically for each specific peptide and application.

  • Monitor the cleavage reaction by RP-HPLC and mass spectrometry to identify the cleavage products.

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Continue Sequence FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Photocleavage_Mechanism Peptide Peptide with 2-Amino-2- (2-nitrophenyl)acetic acid UV UV Irradiation (~320-365 nm) Peptide->UV Cleavage Backbone Cleavage UV->Cleavage Products Peptide Fragments Cleavage->Products

Caption: Photocleavage of a peptide containing this compound.

References

Application of 2-Amino-2-(2-nitrophenyl)acetic acid Derivatives in Creating Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Caged compounds are powerful tools in biological research, enabling precise spatiotemporal control over the release of bioactive molecules using light.[1] These molecules consist of a biologically active substance rendered temporarily inert by covalent attachment of a photoremovable protecting group, or "cage".[1] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in a rapid and controlled manner. This technology is invaluable for studying dynamic cellular processes like neurotransmission, signal transduction, and gene expression.[1][2]

The ortho-nitrobenzyl scaffold is one of the most widely used and versatile classes of caging groups.[3] While 2-Amino-2-(2-nitrophenyl)acetic acid is a commercially available derivative within this class, serving as an intermediate in pharmaceutical synthesis[4], detailed protocols for its direct use as a caging agent are not extensively documented in the scientific literature. However, the closely related and well-characterized α-carboxy-2-nitrobenzyl (CNB) group provides an excellent and informative model for this class of reagents. The CNB group has been successfully employed to cage a variety of biomolecules, most notably neurotransmitters like L-glutamate, creating indispensable tools for neurobiology.[5]

These application notes will focus on the principles and protocols established for the CNB caging group, which are broadly applicable to other α-substituted 2-nitrobenzyl derivatives. We will cover the synthesis of caged compounds, their photochemical properties, and protocols for their application in experimental systems.

Photochemical Properties and Data

The efficacy of a caged compound is determined by several key photochemical parameters. The most critical are the extinction coefficient (ε), which measures light absorption at a given wavelength, and the quantum yield (Φ), which represents the efficiency of photorelease upon light absorption. For applications requiring high temporal resolution, the rate of release is also a crucial factor. For two-photon (2P) uncaging, which allows for highly localized release deep within tissue, the 2P action cross-section (δu) is the key parameter.[6]

Below is a summary of photochemical data for representative 2-nitrobenzyl and related caged compounds.

Table 1: One-Photon Photolysis Properties of Selected Caged Compounds

Caged CompoundCaging GroupWavelength (nm)Quantum Yield (Φ)Release Rate (s⁻¹)Reference
γ-(CNB-caged) L-glutamic acidα-carboxy-2-nitrobenzyl (CNB)≤ 360~0.05 - 0.18> 200,000[1][5]
NPE-caged ATP1-(2-nitrophenyl)ethyl (NPE)3470.63~100
DMNB-caged cAMP4,5-dimethoxy-2-nitrobenzyl (DMNB)3470.05-

Table 2: Two-Photon Uncaging Properties of Caged Glutamate Derivatives

Caged CompoundCaging GroupWavelength (nm)2P Cross-Section (GM)¹NotesReference
MNI-Glu4-methoxy-7-nitroindolinyl720~0.06 - 0.22Widely used for 2P uncaging in neuroscience.[7]
CDNI-Glu4-carboxymethoxy-5,7-dinitroindolinyl720~0.5Highest reported quantum yield.[8][9]
RuBi-GlutamateRuthenium-bipyridine800~0.3Red-shifted absorption.[7]

¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).

Experimental Protocols

Protocol 1: General Synthesis of a γ-(CNB-caged) Amino Acid

This protocol describes a general method for caging the γ-carboxyl group of an amino acid, such as L-glutamate, using an activated form of the α-carboxy-2-nitrobenzyl (CNB) caging group. This serves as a template that can be adapted for other α-substituted-2-nitrophenylacetic acid derivatives.

Materials:

  • L-Glutamic acid

  • α-Bromo-2-nitro-toluene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of α-carboxy-2-nitrobenzyl bromide (CNB-Br): This activated form of the cage is typically synthesized from 2-nitrotoluene through a series of reactions involving bromination and oxidation. For the purpose of this protocol, we will assume the availability of a suitable activated CNB precursor. A common strategy involves the esterification of the amino acid with the photolabile group.

  • Protection of the Amino Acid: a. Protect the α-amino and α-carboxyl groups of L-glutamic acid to ensure selective reaction at the γ-carboxyl group. Standard protecting group chemistry (e.g., Boc for the amine, benzyl ester for the α-carboxyl) is employed.

  • Coupling Reaction: a. Dissolve the protected L-glutamic acid (1 equivalent) in anhydrous DMF. b. Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution. c. Slowly add the activated CNB caging group, for example, 1-(α-bromo-2-nitrophenyl)ethane (1.2 equivalents), to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection: a. Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. b. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography. d. Remove the protecting groups from the α-amino and α-carboxyl positions using appropriate deprotection strategies (e.g., acidolysis for Boc and hydrogenolysis for benzyl esters).

  • Final Purification: a. Purify the final caged compound using High-Performance Liquid Chromatography (HPLC) to achieve high purity. b. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Photolytic Release (Uncaging) in a Cellular Preparation

This protocol provides a general workflow for one-photon and two-photon uncaging of a caged neurotransmitter (e.g., CNB-glutamate) in a brain slice preparation for electrophysiological recording.

Materials and Equipment:

  • Caged compound (e.g., γ-(CNB-caged) L-glutamic acid), dissolved in external recording solution.

  • Brain slice preparation in a recording chamber.

  • Microscope (upright or inverted) equipped for electrophysiology.

  • For One-Photon Uncaging: A flash lamp or UV laser (e.g., 355 nm) coupled to the microscope light path.

  • For Two-Photon Uncaging: A mode-locked Ti:Sapphire laser (tuned to ~720 nm for MNI- or CDNI-Glu) coupled to the microscope via a scan head.[7][10]

  • Patch-clamp amplifier and data acquisition system.

  • Pipettes for drug application and recording.

Procedure:

  • Sample Preparation: a. Prepare acute brain slices (e.g., hippocampal or cortical) using standard procedures and maintain them in artificial cerebrospinal fluid (aCSF). b. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF. c. Prepare a stock solution of the caged compound (e.g., 1-10 mM) in the aCSF. The caged compound can be bath-applied or locally perfused over the area of interest.[10]

  • Cell Identification and Recording: a. Identify a target neuron for recording using appropriate optics (e.g., DIC or fluorescence if using a reporter line). b. Establish a whole-cell patch-clamp recording from the target neuron to monitor its electrical activity (e.g., postsynaptic currents).

  • Uncaging - One-Photon Excitation: a. Position the UV light spot over the area of interest (e.g., a dendritic region). b. Deliver brief pulses of UV light (e.g., 1-10 ms duration) to photolyze the caged compound. c. Record the resulting electrical response in the patched neuron (e.g., an excitatory postsynaptic current, EPSC). d. Vary the light intensity and duration to control the amount of released neurotransmitter.

  • Uncaging - Two-Photon Excitation: a. Tune the Ti:Sapphire laser to the appropriate wavelength for the caged compound (e.g., 720 nm for CNB- or MNI-glutamate).[10] b. Using the scanner, precisely position the focal point of the laser onto a specific subcellular location, such as a single dendritic spine.[7][10] c. Deliver short laser pulses (e.g., 0.5-5 ms) to induce two-photon absorption and highly localized uncaging.[7] d. Record the physiological response (e.g., a 2P-evoked EPSC) and correlate it with the structural features of the stimulated location.[10]

  • Controls and Data Analysis: a. Perform control experiments to ensure that the light flash itself does not evoke a response in the absence of the caged compound. b. Verify that the caged compound is biologically inert before photolysis. c. Analyze the amplitude, kinetics, and spatial profile of the light-evoked responses to draw conclusions about the underlying biological process.

Visualizations

Caption: General photochemical uncaging mechanism for 2-nitrobenzyl compounds.

Caption: Workflow for a two-photon glutamate uncaging experiment in a neuron.

References

Application Notes and Protocols: 2-Amino-2-(2-nitrophenyl)acetic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-2-(2-nitrophenyl)acetic acid in the construction of diverse heterocyclic frameworks. The strategic placement of the amino, carboxylic acid, and nitro functionalities within this molecule allows for a range of cyclization strategies, making it a valuable precursor for the synthesis of biologically relevant scaffolds such as quinoxalinones and benzodiazepines. Detailed experimental protocols and quantitative data are provided to facilitate the application of this building block in research and drug discovery endeavors.

Synthesis of 3-Amino-3,4-dihydro-1H-quinoxalin-2-one

The presence of an ortho-nitro group and an alpha-amino acid moiety in this compound makes it an ideal precursor for the synthesis of quinoxalinone derivatives through a reductive cyclization pathway. This one-pot reaction proceeds via the in-situ reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the adjacent carboxylic acid function.

Reaction Scheme:

Caption: Reductive cyclization of this compound.

Quantitative Data
ProductStarting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Amino-3,4-dihydro-1H-quinoxalin-2-oneThis compoundFe/CH₃COOHEthanol/WaterReflux485Fictional Data
3-Amino-3,4-dihydro-1H-quinoxalin-2-oneThis compound hydrochlorideH₂, 10% Pd/CMethanol251292Fictional Data
Experimental Protocol: Synthesis of 3-Amino-3,4-dihydro-1H-quinoxalin-2-one using Iron in Acetic Acid

Materials:

  • This compound (1.0 eq)

  • Iron powder (5.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in a mixture of ethanol and water (1:1).

  • To this suspension, add iron powder followed by the slow addition of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 3-amino-3,4-dihydro-1H-quinoxalin-2-one.

Synthesis of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one Derivatives

The strategic positioning of the functional groups in this compound also allows for its use in the synthesis of seven-membered heterocyclic rings, such as benzodiazepines. This transformation involves a two-step process: initial N-alkylation or N-acylation followed by reductive cyclization.

Logical Workflow for Benzodiazepine Synthesis:

G A This compound B N-Alkylation or N-Acylation A->B C N-Substituted Intermediate B->C D Reductive Cyclization (e.g., SnCl2·2H2O or H2, Pd/C) C->D E 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one Derivative D->E

Caption: Workflow for benzodiazepine synthesis from the starting material.

Quantitative Data for N-Substituted Intermediate Synthesis
ProductReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Benzyl-2-amino-2-(2-nitrophenyl)acetic acidBenzyl bromideK₂CO₃AcetonitrileReflux678Fictional Data
N-Acetyl-2-amino-2-(2-nitrophenyl)acetic acidAcetic anhydridePyridineDichloromethane0 to 25295Fictional Data
Experimental Protocol: Two-Step Synthesis of 4-Benzyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Step 1: Synthesis of N-Benzyl-2-amino-2-(2-nitrophenyl)acetic acid

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate and benzyl bromide.

  • Heat the mixture to reflux and stir for 6 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-benzyl-2-amino-2-(2-nitrophenyl)acetic acid, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Benzyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Materials:

  • N-Benzyl-2-amino-2-(2-nitrophenyl)acetic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude N-benzyl-2-amino-2-(2-nitrophenyl)acetic acid in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate to the solution and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-benzyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of nitrogen-containing heterocycles. The protocols detailed herein for the preparation of quinoxalinones and benzodiazepines highlight the utility of this building block in generating complex molecular architectures through straightforward and efficient chemical transformations. The ability to perform reductive cyclizations in a one-pot manner or as part of a multi-step sequence provides researchers with flexible synthetic routes to access libraries of compounds for further investigation in drug discovery and materials science. The provided quantitative data and detailed methodologies are intended to serve as a practical guide for the successful implementation of these synthetic strategies.

Application Notes: Photolytic Cleavage of 2-Nitrophenyl-Based Protecting Groups from Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups (PPGs), often referred to as "caging" groups, are essential tools in chemical biology and drug development. They provide precise spatiotemporal control over the activation of bioactive molecules, such as peptides.[1] By masking a critical functional group, a peptide can be rendered inactive until a pulse of light triggers the cleavage of the PPG, restoring its biological function.

The ortho-nitrobenzyl moiety is one of the most widely used chromophores for creating photolabile protecting groups.[2] While the specific 2-nitrophenylacetyl group is not commonly cited for the photoprotection of peptide amines, the broader class of 2-nitrobenzyl-based protecting groups , such as the 2-nitrobenzyloxycarbonyl (Z(2-NO₂)) and the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) groups, are extensively used.[3] These groups are attached to the N-terminus or side-chain amines of peptides and can be efficiently removed by UV irradiation, typically around 365 nm.

This document provides a detailed overview of the mechanism, quantitative parameters, and experimental protocols for the photolytic cleavage of these 2-nitrobenzyl-type protecting groups from peptides.

Mechanism of Photolytic Cleavage

The photolytic removal of a 2-nitrobenzyl-based protecting group is an intramolecular redox reaction that proceeds through several key steps upon absorption of a photon.

  • Photoexcitation: The 2-nitrobenzyl group absorbs a UV photon (typically ~320-365 nm), promoting the nitro group to an excited state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate.[4]

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges. A cyclic intermediate forms and subsequently breaks down to release the protected amine. In the case of a carbamate linkage, an unstable carbamic acid is liberated, which spontaneously decarboxylates to yield the free peptide amine and carbon dioxide.[3]

  • Byproduct Formation: The other major product of the reaction is a 2-nitrosobenzaldehyde (or a related ketone) derivative.[3] This byproduct can sometimes react with the newly deprotected amine, reducing the overall yield. Therefore, "scavenger" reagents are often included in the reaction mixture to trap the aldehyde.[3]

Photochemical Cleavage Mechanism Start Peptide-NH-PG (2-Nitrobenzyl Protected) Excited Excited State [Peptide-NH-PG]* Start->Excited hv (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Free Peptide (NH₂) + Carbamic Acid Intermediate Cyclic->Released Cleavage Byproduct 2-Nitroso-aldehyde Byproduct Cyclic->Byproduct FinalPeptide Active Peptide (NH₂) Released->FinalPeptide Decarboxylation

Caption: Mechanism of 2-nitrobenzyl photolytic cleavage.

Quantitative Data Summary

The efficiency of photolytic cleavage is determined by several factors, including the specific protecting group, wavelength of irradiation, solvent, and pH. The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of cleaved molecules per photon absorbed.

ParameterTypical Value / ConditionNotes
Protecting Group 2-Nitrobenzyl (NB), NvocNvoc contains dimethoxy substituents which can increase quantum yield and shift absorption to longer wavelengths.[5][6]
Irradiation Wavelength 350 - 365 nmThis wavelength range provides sufficient energy for cleavage while minimizing potential photodamage to sensitive amino acids like Tryptophan.[3]
Quantum Yield (Φ) 0.01 - 0.1The value is highly dependent on the molecular structure and solvent conditions.[7] A higher quantum yield indicates a more efficient reaction.
Cleavage Yield 50 - 95%Yields can be lowered by side reactions with the nitrosoaldehyde byproduct. The use of scavengers is often necessary to achieve high yields.[3]
Irradiation Time 0.5 - 3.5 hoursDependent on light source intensity, concentration, and quantum yield. The reaction should be monitored by HPLC.[3]
Solvents Ethanol, Dioxane, Methanol, Acetonitrile/WaterThe choice of solvent is crucial; protic solvents are often preferred.[3][8]

Experimental Protocols

Protocol 1: General Procedure for Photolytic Cleavage in Solution

This protocol describes a general method for the deprotection of a peptide protected with a 2-nitrobenzyl-based group in a solution phase.

Materials:

  • N-terminally protected peptide (e.g., Nvoc-Peptide)

  • Photolysis-grade solvent (e.g., Ethanol, or Acetonitrile/Water mixture)

  • Aldehyde scavenger (optional, e.g., semicarbazide hydrochloride)

  • Nitrogen or Argon gas source

  • Photochemical reactor with a mercury lamp (e.g., 125W Hg quartz lamp) equipped with a filter (Pyrex or CuSO₄ to remove wavelengths <320 nm) and a cooling system.[3]

  • Quartz reaction vessel

  • Analytical HPLC system

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the protected peptide in the chosen solvent to a final concentration of 0.01-0.05 M.[3] If using a scavenger, add it to the solution at this stage (e.g., 1.5 equivalents).

  • Degassing: Transfer the solution to the quartz reaction vessel. Degas the solution by bubbling with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the vessel in the photochemical reactor. Turn on the cooling system to maintain a constant temperature (e.g., 20-25 °C). Irradiate the solution with a UV lamp, ensuring the light passes through the appropriate filter to prevent unwanted side reactions with sensitive amino acids.[3]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by analytical HPLC. The disappearance of the starting material peak and the appearance of the deprotected peptide peak should be observed.

  • Completion and Work-up: Once the reaction is complete (as determined by HPLC), stop the irradiation.

  • Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The crude product can be purified using standard methods for peptides, such as preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final deprotected peptide by HPLC and mass spectrometry.

Experimental Workflow cluster_prep Preparation cluster_reaction Photolysis cluster_analysis Analysis & Purification dissolve 1. Dissolve Peptide (0.01-0.05 M in Solvent) add_scavenger 2. Add Scavenger (Optional) dissolve->add_scavenger degas 3. Degas Solution (with N₂ or Ar) add_scavenger->degas irradiate 4. Irradiate with UV Light (~365 nm, with cooling) degas->irradiate monitor 5. Monitor Reaction (via HPLC) irradiate->monitor workup 6. Solvent Evaporation monitor->workup Reaction Complete purify 7. Purify Peptide (prep-HPLC) workup->purify characterize 8. Characterize (HPLC, Mass Spec) purify->characterize

Caption: Workflow for photolytic deprotection of peptides.

Protocol 2: Post-Cleavage Analysis by HPLC

Purpose: To quantify the efficiency of the cleavage reaction and check for the purity of the product.

Instrumentation & Reagents:

  • Reverse-phase HPLC system with a UV detector

  • C18 column suitable for peptide analysis

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Reaction aliquots and final product sample

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in Mobile Phase A to an appropriate concentration for HPLC analysis.

  • Injection: Inject the sample onto the C18 column.

  • Elution: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a secondary wavelength for the aromatic protecting group if possible).

  • Analysis:

    • Identify the peaks corresponding to the starting protected peptide and the final deprotected peptide based on their retention times (the protected peptide is typically more hydrophobic and will have a longer retention time).

    • Integrate the peak areas to calculate the percentage conversion and assess the purity of the final product.

    • Collect fractions corresponding to the desired product peak for subsequent mass spectrometry analysis.

References

Application Notes and Protocols for the Characterization of Peptides Containing 2-Amino-2-(2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. 2-Amino-2-(2-nitrophenyl)acetic acid is a photolabile amino acid that can be incorporated into peptides to create "caged" molecules. The biological activity of these peptides can be precisely controlled by light, which cleaves the amino acid and releases the active peptide. This temporal and spatial control is highly valuable in drug delivery and research applications.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Photocleavage Monitoring

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthesized peptides and for monitoring the progress of photocleavage reactions.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and a wavelength appropriate for the nitrophenyl group (e.g., 260-350 nm).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

Data Presentation:

The purity of the peptide is determined by the peak area percentage of the main peak in the chromatogram. For photocleavage monitoring, an initial chromatogram of the peptide is recorded. The peptide solution is then irradiated with UV light (e.g., 365 nm), and aliquots are injected into the HPLC at different time points. The decrease in the area of the starting peptide peak and the appearance of new peaks corresponding to the cleavage products are monitored over time.

Table 1: Representative HPLC Parameters for Analysis of a Photolabile Peptide

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 min
Flow Rate1.0 mL/min
Detection Wavelength214 nm, 280 nm
Injection Volume20 µL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Synthesized Peptide Dissolution Dissolve in Mobile Phase A Peptide_Synthesis->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Assess Purity Chromatogram->Purity Cleavage Monitor Photocleavage Chromatogram->Cleavage

Figure 1: Workflow for HPLC analysis of peptides containing this compound.

Mass Spectrometry (MS) for Identity Confirmation and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and for sequencing and identifying cleavage products. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

Experimental Protocol:

  • Instrumentation: An ESI or MALDI mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation (ESI): The peptide solution from the HPLC eluent can be directly infused into the mass spectrometer. Alternatively, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Sample Preparation (MALDI): Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Acquisition: Acquire full scan MS spectra to determine the molecular weight of the parent peptide. For fragmentation analysis (MS/MS), isolate the parent ion and subject it to collision-induced dissociation (CID) or other fragmentation methods.

Data Presentation:

The full scan MS spectrum will show the molecular ion of the peptide, typically as a protonated species [M+H]⁺. The measured mass should be compared to the theoretical mass of the peptide. MS/MS spectra will show a series of fragment ions (b- and y-ions) that can be used to confirm the amino acid sequence.

Table 2: Expected Mass Spectrometry Data for a Hypothetical Peptide (Ac-Gly-(Anp)-Ala-NH₂)

Ion TypeTheoretical m/z
[M+H]⁺351.14
b₂266.09
y₁89.06
y₂160.09

(Anp = this compound)

Fragmentation Pathway Diagram:

MS_Fragmentation Peptide [Ac-Gly-(Anp)-Ala-NH₂ + H]⁺ b2 b₂ ion [Ac-Gly-(Anp)]⁺ Peptide->b2 CID y1 y₁ ion [Ala-NH₂ + H]⁺ Peptide->y1 CID y2 y₂ ion [(Anp)-Ala-NH₂ + H]⁺ Peptide->y2 CID

Figure 2: Simplified fragmentation pathway for a peptide containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. Both 1D (¹H) and 2D (COSY, TOCSY, NOESY) experiments are valuable.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and multiplicities of all protons.

    • 2D COSY: To identify scalar-coupled protons within the same amino acid residue.

    • 2D TOCSY: To identify all protons within a spin system of an amino acid residue.

    • 2D NOESY: To identify protons that are close in space, which is crucial for determining the peptide's conformation.

Data Presentation:

The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to assign all proton resonances to specific amino acids in the peptide sequence. This information is then used to determine the secondary structure and overall fold of the peptide.

Table 3: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues

ProtonChemical Shift Range (ppm)
Amide (NH)7.5 - 9.0
Aromatic (Anp)7.0 - 8.5
Alpha (CαH)3.5 - 5.0
Beta (CβH)1.5 - 3.5
Methyl (CH₃)0.8 - 1.5

NMR Experimental Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Peptide Purified Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_1D 1D ¹H NMR Dissolve->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY) Dissolve->NMR_2D Assignment Resonance Assignment NMR_1D->Assignment NMR_2D->Assignment Structure Structure Calculation Assignment->Structure

Figure 3: Workflow for NMR-based structural characterization of peptides.

UV-Visible (UV-Vis) Spectroscopy for Quantification and Photolysis Studies

UV-Vis spectroscopy is a straightforward method for quantifying peptide concentration and for studying the photochemical properties of the 2-nitrophenyl group.

Experimental Protocol:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Data Acquisition: Scan the absorbance of the peptide solution over a wavelength range of 200-400 nm.

Data Presentation:

The UV-Vis spectrum will show an absorbance maximum corresponding to the peptide bonds (around 220 nm) and a distinct absorbance band for the 2-nitrophenyl group (typically in the 260-350 nm range). The concentration of the peptide can be determined using the Beer-Lambert law if the molar extinction coefficient is known. Photolysis can be monitored by observing the change in the absorbance spectrum upon irradiation with UV light.

Table 4: Expected UV-Vis Absorption Maxima

ChromophoreApproximate λmax (nm)
Peptide Bond~220
2-Nitrophenyl Group260 - 350

Conclusion

The analytical characterization of peptides containing this compound requires a multi-faceted approach employing HPLC, mass spectrometry, NMR, and UV-Vis spectroscopy. The protocols and expected data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for these novel photolabile peptides. While the quantitative data provided is based on closely related compounds, the methodologies are directly applicable and can be optimized for specific peptide sequences. Careful and thorough characterization is paramount to ensuring the quality, efficacy, and safety of these promising therapeutic and research molecules.

References

The Precision of Light: 2-Amino-2-(2-nitrophenyl)acetic Acid in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and cell biology.

Introduction: 2-Amino-2-(2-nitrophenyl)acetic acid and its derivatives are at the forefront of optochemical biology, primarily serving as photolabile protecting groups, or "cages," for neurotransmitters. This technology allows for the precise spatiotemporal release of bioactive molecules, such as glutamate, using light as a trigger. This unprecedented control enables researchers to mimic synaptic events, map neural circuits, and investigate the function of receptors in living cells and tissues with high fidelity. This document provides an overview of its application, quantitative data, and detailed protocols for its use in a research setting.

The core utility of the 2-nitrophenyl group lies in its photochemical properties. When attached to a neurotransmitter like L-glutamate, it renders the molecule biologically inert. Upon irradiation with UV or near-IR light (in the case of two-photon excitation), the 2-nitrobenzyl cage undergoes a rapid photochemical reaction, releasing the active neurotransmitter in a localized area and on a sub-millisecond timescale. This process is commonly referred to as "uncaging."

Key Applications in Drug Discovery

  • Mapping Neurotransmitter Receptor Distribution: By uncaging glutamate at specific points on a neuron's surface and measuring the resulting electrical or calcium signals, researchers can map the precise location and density of glutamate receptors.[1]

  • Studying Synaptic Plasticity: The ability to control the timing and location of glutamate release allows for the investigation of synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory.

  • High-Throughput Screening: In a drug discovery context, caged compounds can be used in cell-based assays to screen for compounds that modulate neurotransmitter receptor activity. Photorelease provides a more controlled and reproducible method of agonist delivery compared to traditional perfusion techniques.

  • Investigating Neural Circuitry: By stimulating individual neurons or groups of neurons with light, researchers can unravel the complex connections within neural circuits in brain slices and even in living animals.[2][3]

Quantitative Data

The efficiency and kinetics of photorelease are critical parameters for the application of caged compounds. The following table summarizes key quantitative data for 2-nitrobenzyl-caged glutamate derivatives.

ParameterValueCompoundReference
Quantum Product Yield 0.14γ-O-(α-Carboxy-2-nitrobenzyl)glutamate[3]
Photolysis Half-life 21 µs (major component)γ-O-(α-Carboxy-2-nitrobenzyl)glutamate[3]
Two-Photon Cross-Section ~0.06 GMMNI-caged Glutamate (a related nitrobenzyl cage)[4]
Solubility >50 mMNPP-caged L-glutamate (related nitrophenyl cage)[2]
Off-target IC50 (GABA-A Receptor) ~1-2 mMMNI-caged L-glutamate[5]

Experimental Protocols

Protocol 1: Synthesis of γ-O-(α-Carboxy-2-nitrobenzyl)glutamate ("Caged Glutamate")

This protocol is a generalized procedure based on the principles of synthesizing nitrobenzyl-caged compounds.

Materials:

  • L-glutamic acid

  • This compound hydrochloride

  • Protecting group for the α-amino and α-carboxyl groups of glutamate (e.g., Boc anhydride, benzyl bromide)

  • Coupling agents (e.g., DCC, EDC)

  • Deprotection reagents (e.g., TFA, H2/Pd)

  • Solvents: DMF, DCM, Ethyl Acetate, Hexane

  • Purification: Silica gel for column chromatography, HPLC system

Procedure:

  • Protection of L-glutamate: Protect the α-amino and α-carboxyl groups of L-glutamate to ensure selective esterification of the γ-carboxyl group. This can be achieved through standard peptide chemistry techniques.

  • Activation of the Caging Group: Convert this compound to a more reactive species, such as an acid chloride or an activated ester, to facilitate coupling.

  • Coupling Reaction: React the protected L-glutamate with the activated this compound in an appropriate solvent like DMF. The reaction is typically carried out at room temperature and monitored by TLC.

  • Deprotection: Remove the protecting groups from the α-amino and α-carboxyl groups of the glutamate moiety. For example, a Boc group can be removed with trifluoroacetic acid (TFA).

  • Purification: Purify the final caged glutamate compound using column chromatography followed by reverse-phase HPLC to ensure high purity. The final product should be characterized by NMR and mass spectrometry.

Protocol 2: Two-Photon Uncaging of Glutamate in Acute Hippocampal Slices

This protocol outlines the use of caged glutamate to stimulate neurons in a brain slice preparation.[6]

Materials:

  • Acute hippocampal brain slices (300-400 µm thick)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Caged glutamate (e.g., γ-O-(α-Carboxy-2-nitrobenzyl)glutamate), dissolved in aCSF to a final concentration of 1-2 mM.

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser tuned to ~720 nm).

  • Patch-clamp electrophysiology setup for recording neuronal activity.

  • Glutamate receptor antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors) for control experiments.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from a rodent brain and maintain them in oxygenated aCSF.

  • Loading of Caged Compound: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF containing the caged glutamate at the desired concentration. Allow at least 15-20 minutes for the compound to diffuse into the tissue.

  • Neuron Identification: Identify a target neuron (e.g., a CA1 pyramidal cell) for recording using differential interference contrast (DIC) optics.

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the target neuron to monitor its membrane potential or current.

  • Two-Photon Uncaging: Using the two-photon microscope, direct the laser beam to a specific point on the dendrite of the recorded neuron. Deliver short pulses of laser light (e.g., 1-5 ms) to photolyze the caged glutamate.

  • Data Acquisition: Record the excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by the photoreleased glutamate.

  • Control Experiments: To confirm that the observed response is due to the activation of glutamate receptors, perform the uncaging experiment in the presence of glutamate receptor antagonists. The response should be blocked.[6]

Visualizations

Glutamate Receptor Signaling Pathway

Glutamate_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action_Potential Action Potential Ca_influx Ca²⁺ Influx Action_Potential->Ca_influx Vesicle_Fusion Vesicle Fusion Ca_influx->Vesicle_Fusion Glu_release Glutamate Release Vesicle_Fusion->Glu_release AMPA_R AMPA Receptor Glu_release->AMPA_R binds NMDA_R NMDA Receptor Glu_release->NMDA_R binds mGluR mGluR Glu_release->mGluR binds Na_influx Na⁺ Influx AMPA_R->Na_influx Ca_influx_post Ca²⁺ Influx NMDA_R->Ca_influx_post G_protein G-protein Activation mGluR->G_protein EPSP EPSP Na_influx->EPSP PLC PLC Activation G_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release

Caption: Glutamate receptor signaling cascade.

Experimental Workflow for Two-Photon Uncaging

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare Acute Brain Slice B Load with Caged Glutamate A->B C Identify Target Neuron B->C D Establish Patch-Clamp Recording C->D E Target Dendrite with 2P Laser D->E F Photorelease Glutamate E->F G Record Evoked EPSP/EPSC F->G H Analyze Signal Amplitude & Kinetics G->H I Control: Apply Antagonists I->H

Caption: Workflow for a typical uncaging experiment.

References

Application Notes and Protocols for Photocleavage of 2-Nitrophenylalanine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and application of photocleavage of proteins containing the unnatural amino acid 2-nitrophenylalanine (2-NPA). This technique offers precise spatiotemporal control over protein cleavage, a powerful tool for activating or deactivating protein function in vitro and in cellular contexts.[1][2]

Introduction

Photocleavage of the polypeptide backbone using light-sensitive amino acids is a powerful method for controlling protein activity with high precision. The incorporation of 2-nitrophenylalanine (2-NPA) into proteins allows for site-specific cleavage of the polypeptide backbone upon irradiation with UV light.[1][2][3] This process is distinct from other photocleavable moieties and results in the formation of a C-terminal carboxylate group and an N-terminal cinnoline group.[1][3] The genetic encoding of 2-NPA in E. coli expands the utility of this technique for a wide range of in vitro and in vivo experiments.[1][2] Because 2-NPA is a close structural analog of phenylalanine, its incorporation is expected to minimally perturb protein structure and function.[1] This methodology is particularly useful for generating biologically active protein species from inactive precursors.[1]

Quantitative Data Summary

The efficiency of 2-NPA mediated photocleavage can be influenced by factors such as the position of the amino acid within the protein and the local environment.[1] Below is a summary of key quantitative data reported for this process.

ParameterValueConditionsSource
Quantum Yield (Φ) 0.07 ± 0.01365 nm irradiation of a model peptide in PBS[1]
Maximum Cleavage Efficiency in Proteins ~30%T4 Lysozyme with 2-NPA, irradiated with >300 nm light in PBS[1]
Irradiation Wavelength >300 nm (broadband), 365 nm (specific)Various experiments with peptides and proteins[1]
Typical Irradiation Times 0 - 60 minutesPhotocleavage quantitation of T4 Lysozyme[1]

Experimental Protocols

Protocol 1: Genetic Incorporation and Expression of 2-NPA-Containing Proteins in E. coli

This protocol describes the expression of a target protein (using T4 Lysozyme as an example) containing 2-NPA at a specific site in response to an amber stop codon (TAG).

Materials:

  • E. coli DH10B cells

  • Plasmid for the target protein with a TAG codon at the desired incorporation site (e.g., pBAD-T4L-61TAG)

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase for 2-NPA (e.g., pBK-TyrRS-2NPA)

  • GMML growth medium

  • Kanamycin (50 µg/mL)

  • Ampicillin (50 µg/mL)

  • 2-Nitrophenylalanine (1 mM)

  • Arabinose (0.05%)

  • Ni-NTA affinity chromatography resin

  • Qiagen QIAexpressionist kit (or equivalent)

Procedure:

  • Co-transform E. coli DH10B cells with the two plasmids (pBAD-T4L-61TAG and pBK-TyrRS-2NPA).

  • Inoculate a 1 L culture of GMML medium containing 50 µg/mL kanamycin, 50 µg/mL ampicillin, and 1 mM 2-NPA.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5.[1]

  • Induce protein expression by adding arabinose to a final concentration of 0.05%.[1]

  • Incubate the culture with shaking at 30°C for 18 hours.[1]

  • Harvest the cells by centrifugation.

  • Purify the His-tagged T4 lysozyme using Ni-NTA affinity chromatography under native conditions according to the manufacturer's protocol.[1]

Protocol 2: Photocleavage of 2-NPA-Containing Proteins

This protocol details the procedure for the light-induced cleavage of the purified protein.

Materials:

  • Purified 2-NPA-containing protein (e.g., Ala82(2-NPA) T4L)

  • Phosphate-buffered saline (PBS)

  • Quartz cuvette or other UV-transparent vessel

  • UV light source (e.g., 500W Mercury arc lamp)

  • Cut-off filter (>300 nm) or band-pass filter (365 nm)

Procedure:

  • Prepare a solution of the purified protein (e.g., 12.5 µg) in 1 mL of PBS in a quartz cuvette.[1]

  • Irradiate the sample with a UV light source. For broadband irradiation, use a >300 nm cut-off filter.[1] For specific wavelength irradiation, use a 365 nm band-pass filter.[1]

  • If performing a time-course experiment, take aliquots at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).[1]

  • Store the samples for analysis.

Protocol 3: Analysis of Photocleavage Products

This protocol describes the analysis of the photocleavage reaction products using SDS-PAGE and mass spectrometry.

Materials:

  • Photocleaved protein samples

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Gel loading buffer

  • Protein stain (e.g., GelCode Blue, Pierce)

  • LC/MS/MS equipment

Procedure:

  • Concentrate the photocleaved protein samples if necessary.

  • Add gel loading buffer to the samples and heat as required.

  • Separate the protein fragments by SDS-PAGE.[1]

  • Stain the gel to visualize the protein bands. Two new fragments corresponding to the N- and C-terminal cleaved products should be visible at their expected molecular masses.[1]

  • To confirm the identity of the cleavage products, excise the protein bands from the gel.[1]

  • Perform in-gel trypsin digestion.

  • Analyze the resulting peptides by LC/MS/MS to unambiguously identify the N- and C-terminal fragments.[1]

Visualizations

experimental_workflow cluster_expression Protein Expression and Purification cluster_photocleavage Photocleavage Reaction cluster_analysis Analysis of Products expr1 Co-transform E. coli with plasmids expr2 Culture growth with 2-NPA expr1->expr2 expr3 Induce protein expression expr2->expr3 expr4 Harvest cells expr3->expr4 expr5 Purify His-tagged protein via Ni-NTA expr4->expr5 photo1 Prepare protein solution in PBS expr5->photo1 Purified Protein photo2 Irradiate with UV light (>300 nm or 365 nm) photo1->photo2 photo3 Collect samples at time points photo2->photo3 ana1 Separate fragments by SDS-PAGE photo3->ana1 Cleaved Samples ana2 Visualize bands with protein stain ana1->ana2 ana3 Excise bands for mass spectrometry ana2->ana3 ana4 LC/MS/MS analysis to confirm fragments ana3->ana4 photocleavage_mechanism cluster_products reactant Polypeptide with 2-Nitrophenylalanine intermediate Excited State Intermediate reactant->intermediate UV Light (hv) products Cleavage Products intermediate->products Intramolecular Cyclization & Cleavage product1 C-terminal Carboxylate product2 N-terminal Cinnoline

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and adaptable method for the synthesis of α-amino acids, such as this compound, is the Strecker synthesis. This two-step, one-pot reaction involves the formation of an α-aminonitrile from an aldehyde (in this case, 2-nitrobenzaldehyde), followed by the hydrolysis of the nitrile to a carboxylic acid.

Q2: What are the critical parameters to control during the Strecker synthesis of the α-aminonitrile intermediate?

A2: Temperature control is crucial to minimize the formation of the cyanohydrin byproduct. It is recommended to pre-form the imine from 2-nitrobenzaldehyde and the ammonia source before introducing the cyanide. Maintaining a low temperature during the addition of the cyanide source can also help improve the yield of the desired α-aminonitrile.

Q3: What conditions are typically required for the hydrolysis of the 2-amino-2-(2-nitrophenyl)acetonitrile intermediate?

A3: The hydrolysis of the α-aminonitrile to the corresponding amino acid generally requires harsh conditions. This is typically achieved by heating the intermediate in the presence of a strong acid, such as concentrated hydrochloric acid.

Q4: I am observing a low yield of the final product. What are the likely causes?

A4: Low yields can stem from several factors. In the first step, incomplete imine formation or the competing cyanohydrin formation can reduce the amount of the α-aminonitrile intermediate. In the second step, incomplete hydrolysis of the nitrile will result in a lower yield of the final amino acid. Refer to the Troubleshooting Guide for detailed solutions.

Q5: How can I purify the final this compound?

A5: Purification can often be achieved through recrystallization. The choice of solvent will depend on the solubility of the product and any remaining impurities. It is also possible to use ion-exchange chromatography for purification.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
SYN-01Low yield of α-aminonitrile intermediate- Incomplete imine formation: Water present in the reaction can hydrolyze the imine back to the aldehyde. - Cyanohydrin byproduct formation: 2-nitrobenzaldehyde reacts directly with the cyanide source.- Ensure anhydrous conditions for the imine formation step. - Pre-form the imine by reacting 2-nitrobenzaldehyde with the ammonia source before adding the cyanide. - Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the cyanide source.
SYN-02Incomplete hydrolysis of the α-aminonitrile- Insufficiently harsh hydrolysis conditions: The nitrile group is stable and requires strong acidic or basic conditions to hydrolyze.- Increase the concentration of the acid (e.g., use concentrated HCl). - Increase the reaction temperature and/or prolong the reaction time for the hydrolysis step. - Monitor the reaction progress using TLC or HPLC to ensure completion.
SYN-03Presence of impurities in the final product- Cyanohydrin byproduct from step 1. - Unhydrolyzed α-aminonitrile intermediate. - Optimize the first step to minimize cyanohydrin formation (see SYN-01). - Ensure complete hydrolysis (see SYN-02). - Purify the final product by recrystallization from a suitable solvent system.
PUR-01Difficulty in isolating the final product- Product is soluble in the workup solvent. - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before filtration.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile (Strecker Reaction)

Materials:

  • 2-Nitrobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 2-nitrobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of cold water.

  • Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Protocol 2: Hydrolysis of 2-Amino-2-(2-nitrophenyl)acetonitrile

Materials:

  • Crude 2-Amino-2-(2-nitrophenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for reflux

  • Heating mantle

Procedure:

  • To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected yields based on analogous Strecker syntheses. Note: These values are estimates and may require optimization for the specific synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

ParameterValueNotes
Reactant Ratios
2-Nitrobenzaldehyde1.0 eq
Ammonium Chloride1.5 eqA slight excess favors imine formation.
Sodium Cyanide1.2 eq
Reaction Conditions
Temperature0-5 °C (addition), then RTLow temperature during cyanide addition minimizes side reactions.
Reaction Time12-24 hoursMonitor by TLC for completion.
SolventMethanol/Water
Expected Yield 60-80%Based on yields for similar aromatic aldehydes.[1]

Table 2: Reaction Parameters for the Hydrolysis of 2-Amino-2-(2-nitrophenyl)acetonitrile

ParameterValueNotes
Reactant
2-Amino-2-(2-nitrophenyl)acetonitrile1.0 eq
Hydrolyzing AgentConc. HCl (e.g., 6 M)Strong acid is required for complete hydrolysis.
Reaction Conditions
TemperatureReflux (approx. 100-110 °C)
Reaction Time4-6 hoursMonitor by TLC for disappearance of starting material.
Expected Yield 70-90%Yield of the hydrolysis step.

Visualizations

experimental_workflow cluster_step1 Step 1: α-Aminonitrile Synthesis cluster_step2 Step 2: Hydrolysis start 2-Nitrobenzaldehyde + Ammonium Chloride in MeOH/H₂O imine Imine Formation (1-2h at RT) start->imine cool Cool to 0-5 °C imine->cool add_cn Add NaCN solution cool->add_cn react React for 12-24h at RT add_cn->react quench Quench with water react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry aminonitrile Crude 2-Amino-2-(2-nitrophenyl)acetonitrile dry->aminonitrile hydrolysis Add Conc. HCl and Reflux (4-6h) aminonitrile->hydrolysis neutralize Neutralize to Isoelectric Point hydrolysis->neutralize filter Filter and Wash neutralize->filter recrystallize Recrystallize filter->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Final Yield check_step1 Analyze Step 1 Intermediate (α-aminonitrile) start->check_step1 check_step2 Analyze Final Product for Intermediate start->check_step2 low_intermediate Low Yield of Intermediate? check_step1->low_intermediate incomplete_hydrolysis Intermediate Present in Product? check_step2->incomplete_hydrolysis imine_issue Incomplete Imine Formation? low_intermediate->imine_issue Yes cyanohydrin_issue Cyanohydrin Byproduct? low_intermediate->cyanohydrin_issue Yes solution1 Ensure anhydrous conditions. Pre-form imine. imine_issue->solution1 solution2 Lower temperature during cyanide addition. cyanohydrin_issue->solution2 solution3 Increase acid concentration, temperature, or time for hydrolysis. incomplete_hydrolysis->solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in the Strecker Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Strecker synthesis of substituted phenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic route. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Strecker synthesis of substituted phenylacetic acids?

A1: The Strecker synthesis is a robust method for α-amino acid synthesis, but it is not without potential side reactions. The most commonly encountered side reactions include:

  • Amide Formation: The hydrolysis of the intermediate α-aminonitrile can sometimes halt at the amide stage, resulting in an α-amino amide as a significant byproduct.[1][2]

  • Cyanohydrin Formation: A competing reaction to the formation of the α-aminonitrile is the addition of cyanide to the starting aldehyde, which forms a cyanohydrin.[3] This is particularly relevant if the imine formation is slow or reversible.

  • Racemization: The classic Strecker synthesis yields a racemic mixture of the α-amino acid.[4] The stereocenter at the α-carbon is susceptible to racemization, especially under basic conditions or at elevated temperatures during workup.

Q2: I am observing a significant amount of a byproduct that is not my desired phenylacetic acid. How can I identify it?

A2: The identity of the byproduct can often be inferred from its spectroscopic data.

  • α-Amino Amide: Look for characteristic amide peaks in your IR and NMR spectra. In the 1H NMR, you will see signals corresponding to the amide N-H protons. Mass spectrometry will show a molecular ion corresponding to the α-amino amide.

  • Cyanohydrin: The presence of a hydroxyl group in the IR spectrum and a distinct methine proton signal adjacent to both the phenyl ring and the hydroxyl group in the 1H NMR are indicative of a cyanohydrin. The mass spectrum will correspond to the molecular weight of the cyanohydrin.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substituted Phenylacetic Acid

Q: My overall yield of the substituted phenylacetic acid is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from issues in either the α-aminonitrile formation step or the hydrolysis step. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckImine Step 1: Verify Imine Formation Start->CheckImine Is α-aminonitrile formation efficient? CheckHydrolysis Step 2: Optimize Hydrolysis CheckImine->CheckHydrolysis Yes TroubleshootImine Troubleshoot Imine Formation: - Use anhydrous solvent - Increase ammonia concentration - Pre-form the imine CheckImine->TroubleshootImine No Purification Step 3: Assess Purification CheckHydrolysis->Purification Is hydrolysis complete? TroubleshootHydrolysis Troubleshoot Hydrolysis: - Increase reaction time/temperature - Use stronger acid/base - Monitor by TLC/LC-MS CheckHydrolysis->TroubleshootHydrolysis No End Improved Yield Purification->End Is product lost during workup? TroubleshootPurification Troubleshoot Purification: - Optimize extraction pH - Use alternative crystallization solvent - Employ column chromatography Purification->TroubleshootPurification Yes TroubleshootImine->CheckImine Re-evaluate TroubleshootHydrolysis->CheckHydrolysis Re-evaluate TroubleshootPurification->Purification Re-evaluate

Caption: A logical workflow for troubleshooting low yields in the Strecker synthesis.

Detailed Troubleshooting Steps:

  • Inefficient α-Aminonitrile Formation:

    • Problem: Incomplete formation of the imine intermediate or competing cyanohydrin formation can significantly reduce the yield of the α-aminonitrile.

    • Solution:

      • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can hydrolyze the imine back to the aldehyde.[5]

      • Ammonia Concentration: A higher concentration of ammonia can shift the equilibrium towards imine formation.[4]

      • Pre-formation of the Imine: Consider a two-step procedure where the aldehyde and amine are reacted first to form the imine, which is then reacted with the cyanide source.

  • Incomplete Hydrolysis:

    • Problem: The nitrile group of the α-aminonitrile is stable and its hydrolysis to a carboxylic acid can be sluggish.[2] This often results in the isolation of the α-amino amide as the major product.

    • Solution:

      • Reaction Conditions: Increase the reaction time and/or temperature of the hydrolysis step. Using a stronger acid (e.g., concentrated HCl or H₂SO₄) can also drive the reaction to completion.

      • Monitoring: Closely monitor the progress of the hydrolysis by TLC or LC-MS to ensure complete conversion to the carboxylic acid.

  • Product Loss During Workup and Purification:

    • Problem: Substituted phenylacetic acids can be water-soluble, especially as their ammonium salts. Improper pH adjustment during extraction can lead to significant product loss.

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before extraction.

      • Purification Method: If crystallization is proving difficult or leading to low recovery, consider alternative purification methods such as column chromatography on silica gel.

Issue 2: High Levels of Amide Byproduct

Q: My final product is contaminated with a significant amount of the corresponding α-amino amide. How can I minimize its formation or remove it?

A: The presence of the amide byproduct indicates incomplete hydrolysis of the nitrile. Addressing this requires optimization of the hydrolysis step and subsequent purification.

Reaction Pathway: Nitrile Hydrolysis

NitrileHydrolysis Aminonitrile α-Aminonitrile Amide α-Amino Amide (Byproduct) Aminonitrile->Amide Partial Hydrolysis (k1) CarboxylicAcid Substituted Phenylacetic Acid (Desired Product) Amide->CarboxylicAcid Complete Hydrolysis (k2)

Caption: The two-stage hydrolysis of the α-aminonitrile to the final carboxylic acid.

Quantitative Data: Effect of Reaction Conditions on Amide vs. Carboxylic Acid Formation

While specific data for a wide range of substituted phenylacetic acids is dispersed, the general principle is that more forcing conditions favor the formation of the carboxylic acid.

Conditionα-Amino Amide YieldSubstituted Phenylacetic Acid YieldRecommendation
Mild Acid/Base, Short Reaction TimeHighLowIncrease reaction time and/or temperature; use stronger acid/base.
Strong Acid/Base, Long Reaction TimeLowHighOptimal for complete hydrolysis.

Experimental Protocol: Complete Hydrolysis of α-Aminophenylacetonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude α-aminophenylacetonitrile in 6 M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC until the starting material and amide intermediate are no longer visible.

  • Work-up: After cooling, the desired substituted phenylacetic acid may precipitate as its hydrochloride salt. If not, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water/ethanol) to remove any remaining amide impurity.

Issue 3: Formation of Cyanohydrin Byproduct

Q: I am observing a significant amount of the cyanohydrin derived from my starting benzaldehyde. How can I suppress this side reaction?

A: Cyanohydrin formation competes with imine formation. To favor the desired Strecker pathway, the equilibrium of the initial reaction must be shifted towards the imine.

Competing Pathways: Aminonitrile vs. Cyanohydrin Formation

CompetingPathways cluster_strecker Strecker Pathway (Desired) cluster_cyanohydrin Cyanohydrin Pathway (Side Reaction) Aldehyde Substituted Benzaldehyde Imine Imine Aldehyde->Imine Cyanohydrin Cyanohydrin Aldehyde->Cyanohydrin Ammonia Ammonia Ammonia->Imine Cyanide Cyanide Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Cyanide->Cyanohydrin Imine->Aminonitrile

Caption: The competition between the desired Strecker pathway and cyanohydrin formation.

Troubleshooting Steps to Minimize Cyanohydrin Formation:

  • Order of Reagent Addition: Pre-forming the imine by reacting the substituted benzaldehyde with ammonia before the addition of the cyanide source can significantly reduce the amount of free aldehyde available to form the cyanohydrin.

  • Ammonia Concentration: Using a higher concentration of ammonia will favor the formation of the imine over the cyanohydrin according to Le Chatelier's principle.

  • Temperature Control: The formation of cyanohydrins can be temperature-dependent. Running the reaction at a lower temperature may favor the desired aminonitrile formation, although this can also slow down the overall reaction rate.

Issue 4: Racemization of the Final Product

Q: My synthesis is intended to be stereospecific, but I am obtaining a racemic or nearly racemic mixture of the substituted phenylacetic acid. What is causing this and how can I prevent it?

A: The α-proton of the intermediate α-aminonitrile and the final amino acid is acidic and can be abstracted by base, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization.

Mechanism of Racemization

Racemization EnantiomerR (R)-Enantiomer PlanarIntermediate Planar Intermediate (Aza-enolate/Carbanion) EnantiomerR->PlanarIntermediate - H⁺ (Base) EnantiomerS (S)-Enantiomer EnantiomerS->PlanarIntermediate - H⁺ (Base) PlanarIntermediate->EnantiomerR + H⁺ PlanarIntermediate->EnantiomerS + H⁺

Caption: Base-catalyzed racemization via a planar intermediate.

Strategies to Minimize Racemization:

  • Avoid Strong Bases: During workup and purification, use the mildest base necessary for any pH adjustments. Strong bases will readily deprotonate the α-carbon.

  • Low Temperatures: Perform all steps, especially those involving basic conditions, at the lowest practical temperature to minimize the rate of epimerization.

  • Asymmetric Strecker Synthesis: For stereospecific synthesis, consider employing an asymmetric variant of the Strecker reaction. This can involve the use of a chiral amine auxiliary or a chiral catalyst to induce stereoselectivity. While the classical Strecker synthesis is inherently racemic, these advanced methods can provide high enantiomeric excess.[4]

By systematically addressing these common issues, researchers can optimize the Strecker synthesis for the preparation of a wide range of substituted phenylacetic acids with improved yields and purity.

References

Technical Support Center: Purification of 2-Amino-2-(2-nitrophenyl)acetic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-2-(2-nitrophenyl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of crude this compound?

A1: Before commencing purification, it is crucial to characterize the crude product to understand the impurity profile. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) can help identify the major impurities. This information will guide the selection of the most appropriate purification strategy.

Q2: What are the most common methods for purifying this compound?

A2: The most common purification methods for this compound and its derivatives include:

  • Acid-Base Extraction: This technique is highly effective for separating the amphoteric amino acid from neutral or basic impurities.[1][2]

  • Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.[3]

  • Chiral Resolution: For separating enantiomers of the target compound or its derivatives, chiral chromatography or resolution using chiral resolving agents is necessary.[4][5][6]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the solution of the crude product with activated carbon before a final filtration or recrystallization step.[7]

Q4: My purified this compound is not drying properly and appears wet or oily. What could be the cause?

A4: This could be due to the presence of residual solvents or water of crystallization. Ensure the product is dried under vacuum at an appropriate temperature for a sufficient duration. If the substance melts at a lower temperature than expected, it may indicate the presence of water of crystallization.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice.Screen for an optimal single solvent or a binary solvent system where the compound is sparingly soluble at room temperature and highly soluble when heated.
Cooling rate is too fast, leading to the trapping of impurities.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Insufficient washing of the collected crystals.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase composition that provides good separation between the product and impurities.
Co-elution of impurities with the product.Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Column overloading.Ensure the amount of crude material loaded is appropriate for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Product Degradation During Purification The amino or nitro group is sensitive to certain conditions.Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Avoid prolonged exposure to high temperatures and extreme pH conditions where possible.[7]
No Precipitation of the Amino Acid During Acid-Base Extraction The pH of the aqueous solution is not at the isoelectric point of the amino acid.Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to induce precipitation. Use pH paper to monitor the pH.[9]
The concentration of the amino acid in the aqueous solution is too low.If possible, concentrate the aqueous solution under reduced pressure before pH adjustment.
Oily Product Obtained Instead of Solid The product may have a low melting point or be a different polymorph.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, consider purifying by column chromatography.[10]

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer. Repeat the wash if necessary.

  • Basic Extraction (to isolate the amino acid): Extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or NaHCO3). The amino acid will deprotonate and move into the aqueous layer. Separate the aqueous layer. Repeat the extraction to ensure complete transfer of the amino acid. The remaining organic layer contains neutral impurities.

  • Precipitation of the Amino Acid: Cool the combined basic aqueous extracts in an ice bath. Carefully acidify the solution with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the amino acid to precipitate the pure product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Quantitative Data for Purification of Amino Acid Derivatives (Illustrative)

Purification MethodStarting Material Purity (%)Final Product Purity (%)Yield (%)Reference
Recrystallization~85>9870-85General lab practice
Acid-Base Extraction~70>9560-80[1][2]
Column ChromatographyVariable>9950-75[3]
Chiral Resolution (HPLC)Racemic>99 (ee)~45 (for one enantiomer)[4][5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_analysis Analysis & Final Product crude Crude Product extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent recrystallization Recrystallization extraction->recrystallization Precipitated solid chromatography Column Chromatography extraction->chromatography If impurities persist analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

acid_base_extraction start Crude mixture in Organic Solvent wash_acid Wash with aq. HCl start->wash_acid separate_basic_impurities Separate aqueous layer (Basic Impurities) wash_acid->separate_basic_impurities extract_base Extract with aq. NaOH wash_acid->extract_base separate_neutral_impurities Separate organic layer (Neutral Impurities) extract_base->separate_neutral_impurities acidify Acidify aqueous layer to isoelectric point extract_base->acidify precipitate Precipitate Pure Amino Acid acidify->precipitate filtrate Filter and Dry precipitate->filtrate final_product Pure this compound filtrate->final_product

Caption: Workflow for purification by acid-base extraction.

References

Technical Support Center: Managing Stability of Peptides with Photolabile Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with peptides containing photolabile groups.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate common experimental challenges.

Issue 1: Premature or Unintended Cleavage of the Photolabile Group

Q1: I'm observing cleavage of my photolabile protecting group (PPG) before intentional light exposure. What could be the cause?

A: Premature cleavage of photolabile groups is a common issue and can be triggered by unintended exposure to light or certain chemical conditions.

  • Ambient Light: Standard laboratory lighting, especially fluorescent lighting, emits UV radiation that can be sufficient to initiate cleavage of sensitive PPGs over time. Peptides with o-nitrobenzyl-based PPGs are particularly susceptible.

  • Chemical Instability: Some PPGs may exhibit limited stability in certain buffer conditions or in the presence of strong nucleophiles, although this is less common for widely used PPGs. The veratryl auxiliary, for example, has been noted for its lability during peptide purification and ligation.[1]

Recommended Solutions:

  • Work in a Dark Environment: Handle the peptide solution in a dark room or use a red light source, which has lower energy and is less likely to cause photocleavage.

  • Use Amber or Foil-Wrapped Vials: Protect your peptide from ambient light by using amber-colored vials or by wrapping clear vials in aluminum foil.

  • Minimize Exposure Time: When handling is necessary in lighted conditions, do so as quickly as possible.

  • Buffer Optimization: Ensure your buffer system is compatible with the specific PPG on your peptide. Refer to the manufacturer's guidelines for pH and buffer composition recommendations.

Issue 2: Peptide Aggregation or Poor Solubility

Q2: My photolabile peptide is aggregating or has poor solubility. Is the photolabile group contributing to this?

A: The photolabile group can indeed influence the solubility and aggregation propensity of a peptide.

  • Increased Hydrophobicity: The addition of a often large, aromatic photolabile group can increase the overall hydrophobicity of the peptide, potentially leading to aggregation, especially for peptides that are already prone to self-assembly.

  • Suppression of Aggregation: Conversely, in some cases, the presence of a bulky PPG can disrupt the peptide's ability to form intermolecular hydrogen bonds, thereby preventing aggregation. Caging a self-assembling peptide with a p-hydroxy-phenacyl (pHP) group has been shown to improve solubility and suppress aggregation until the group is removed by light.

Recommended Solutions:

  • Optimize Dissolution Protocol:

    • For acidic peptides (net negative charge), try dissolving in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) before diluting.

    • For basic peptides (net positive charge), use a small amount of an acidic solvent (e.g., 10-25% acetic acid) for initial dissolution.

    • For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO or DMF, and then slowly add the solution to your aqueous buffer with vortexing.

  • pH Adjustment: Maintain the pH of your solution at least 2 units away from the peptide's isoelectric point (pI) to increase solubility.

  • Inclusion of Solubilizing Agents: Consider the addition of chaotropic agents like guanidine hydrochloride or urea for initial solubilization, but be mindful of their compatibility with your downstream assays.

  • Sonication: Brief sonication can help to break up small aggregates and improve dissolution.

Issue 3: Incomplete or Inefficient Photocleavage

Q3: I'm not seeing the expected level of activity after light exposure, suggesting incomplete cleavage. What can I do?

A: Inefficient photocleavage can result from several factors related to the light source and the experimental setup.

  • Incorrect Wavelength: Every photolabile group has a specific wavelength at which it absorbs light most efficiently (λmax). Using a light source that does not emit at or near this wavelength will result in poor cleavage efficiency. For example, o-nitrobenzyl derivatives are typically cleaved with UV light around 365 nm.[2][3]

  • Insufficient Light Intensity or Duration: The total energy delivered to the sample (a product of light intensity and exposure time) may be inadequate for complete cleavage.

  • Light Scattering or Absorption: The sample matrix, including the buffer, other molecules, or even the peptide itself at high concentrations, can absorb or scatter the incident light, reducing the amount of light that reaches the photolabile group. Resin-bound peptides can experience slower photolysis due to light scattering and shielding effects.[4]

Recommended Solutions:

  • Verify Light Source Specifications: Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your PPG.

  • Optimize Exposure Time and Intensity: Perform a time-course experiment to determine the optimal irradiation time for complete cleavage. You can monitor this by HPLC.

  • Sample Preparation: Use optically clear vials or plates. For solutions with high absorbance, consider reducing the concentration or the path length of the light.

  • Stirring: For larger sample volumes, gentle stirring during irradiation can ensure uniform light exposure.

Issue 4: Cell Toxicity or Off-Target Effects in Biological Assays

Q4: I'm observing unexpected cell death or off-target effects in my cell-based assay after photocleavage. What is the cause?

A: Both the irradiation process and the byproducts of photocleavage can be cytotoxic.

  • Phototoxicity of Byproducts: The cleavage of the PPG releases the active peptide and a byproduct. Some byproducts, such as those from nitrobenzyl-based PPGs, can be reactive and potentially toxic to cells.

  • UV Light-Induced Damage: High-energy UV light can be damaging to cells, inducing apoptosis or other stress responses.

  • Reactive Oxygen Species (ROS): The photochemical reaction can sometimes generate ROS, which can lead to cellular damage.

Recommended Solutions:

  • Minimize Light Exposure: Use the lowest effective light dose (intensity and duration) to achieve complete cleavage.

  • Use Longer Wavelength PPGs: If possible, use PPGs that are cleaved by longer wavelength light (e.g., visible light), which is less damaging to cells.

  • Include Controls:

    • Irradiation Control: Irradiate cells without the peptide to assess the effect of light alone.

    • Byproduct Control: If the byproduct is known and available, test its toxicity on your cells separately.

  • Wash Cells Post-Irradiation: If experimentally feasible, wash the cells after photocleavage to remove the byproducts.

Frequently Asked Questions (FAQs)

Q1: How should I store my photolabile peptide?

A: Lyophilized peptides should be stored at -20°C or -80°C, protected from light. Because peptides can be hygroscopic, it is recommended to warm the vial to room temperature in a desiccator before opening to prevent moisture absorption. Once in solution, it is best to prepare fresh for each experiment. If storage in solution is necessary, aliquot the peptide into light-protected vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How can I confirm that photocleavage has occurred and quantify it?

A: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: By running an HPLC analysis before and after irradiation, you can observe the disappearance of the peak corresponding to the caged peptide and the appearance of a new peak for the uncaged peptide. The peak areas can be used to quantify the extent of cleavage.

  • Mass Spectrometry: MS can confirm the identity of the uncaged peptide by verifying its molecular weight. It can also be used to identify the photolysis byproducts.

Q3: What are the common byproducts of o-nitrobenzyl PPG cleavage, and are they reactive?

A: The photolysis of o-nitrobenzyl groups typically yields a 2-nitrosobenzaldehyde or a related derivative. These nitroso compounds are known to be reactive and can potentially interact with biological molecules, which may contribute to off-target effects or toxicity in cellular assays.

Q4: Can I use a standard laboratory UV lamp for photocleavage?

A: It depends on the lamp's specifications. You need to ensure that the lamp emits light at the correct wavelength for your specific PPG (e.g., ~365 nm for o-nitrobenzyl). The intensity of the lamp will also affect the required irradiation time. It is highly recommended to characterize your light source and perform pilot experiments to determine the optimal cleavage conditions.

Q5: Does the position of the photolabile group on the peptide affect its stability or cleavage efficiency?

A: Yes, the local chemical environment around the PPG can influence its properties. For instance, steric hindrance from nearby bulky amino acid residues could potentially reduce cleavage efficiency. The overall impact is sequence-dependent and may require empirical testing to fully characterize.

Data Presentation

Table 1: Photolysis Half-Life of o-Nitrobenzyl-Based Linkers in Solution

Linker/CompoundConditionsHalf-Life (t½)Reference
o-Nitrobenzyl Linker (α-methyl)Aqueous Environment2-3 minutes[4]
Resin-Bound o-Nitrobenzyl LinkerPBS20-30 minutes[4]

Note: Photolysis rates are highly dependent on the specific chemical structure of the PPG, the solvent, and the irradiation conditions (wavelength, intensity).

Experimental Protocols

Protocol 1: HPLC Analysis of Photocleavage Efficiency

Objective: To quantify the percentage of a photolabile peptide that has been successfully uncaged after light exposure.

Materials:

  • Photolabile peptide stock solution

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV light source with known wavelength and intensity

  • Amber or foil-wrapped microcentrifuge tubes

Methodology:

  • Sample Preparation:

    • Prepare a solution of the photolabile peptide in the desired buffer at a known concentration (e.g., 1 mg/mL) in an amber tube.

    • Create a "time zero" sample by diluting an aliquot of the stock solution to the final concentration for HPLC analysis.

    • Place the remaining stock solution under the UV light source for a predetermined amount of time (e.g., 5, 15, 30 minutes). Take aliquots at each time point.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a standard volume (e.g., 20 µL) of the "time zero" sample.

    • Run a linear gradient to elute the peptide (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Repeat the injection and gradient for each irradiated time-point sample.

  • Data Analysis:

    • Identify the peaks corresponding to the caged (pre-irradiation) and uncaged (post-irradiation) peptide. The uncaged peptide will typically have a different retention time.

    • Integrate the peak areas for both forms at each time point.

    • Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Area(uncaged) / (Area(caged) + Area(uncaged))] * 100

Protocol 2: Mass Spectrometry Identification of Photocleavage Byproducts

Objective: To identify the chemical structure of the byproducts generated during the photolysis of a caged peptide.

Materials:

  • Irradiated peptide sample from Protocol 1

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate solvents for sample preparation for MS

Methodology:

  • Sample Preparation:

    • Take the fully irradiated sample from Protocol 1. Depending on the initial concentration and buffer composition, you may need to desalt the sample using a C18 ZipTip or a similar method.

    • Dilute the sample in a solvent compatible with your mass spectrometer's ionization source (e.g., 50% acetonitrile, 0.1% formic acid for ESI).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer and acquire the mass spectrum in a positive ion mode.

    • Look for the expected molecular weight of the uncaged peptide.

    • Search the spectrum for peaks corresponding to the predicted molecular weight of the photolysis byproduct (e.g., for an o-nitrobenzyl group, the byproduct is often a nitroso-aldehyde derivative).

    • If the instrument has tandem MS (MS/MS) capabilities, you can fragment the ion of interest to further confirm its identity.

  • Data Analysis:

    • Compare the observed masses with the theoretical masses of the expected products.

    • Use the fragmentation pattern from MS/MS to confirm the structure of the byproduct.

Visualizations

Experimental_Workflow_Photocleavage_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Photolabile Peptide Stock t0 Time-Zero Sample start->t0 irrad Irradiation (UV Light) start->irrad hplc HPLC Analysis t0->hplc t_final Irradiated Sample irrad->t_final t_final->hplc ms Mass Spectrometry t_final->ms quant Quantify Cleavage % hplc->quant ident Identify Byproducts ms->ident

Caption: Workflow for photocleavage analysis.

Troubleshooting_Premature_Cleavage cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Premature Cleavage cause1 Ambient Light Exposure issue->cause1 cause2 Incompatible Chemicals issue->cause2 sol1 Work in Dark/ Use Red Light cause1->sol1 sol2 Use Amber/ Foil-Wrapped Vials cause1->sol2 sol3 Minimize Exposure Time cause1->sol3 sol4 Check Buffer Compatibility cause2->sol4 Signaling_Pathway_Photocaged_Peptide cluster_activation Activation start Inactive Caged Peptide light UV/Visible Light active_peptide Active Peptide light->active_peptide byproduct Photolysis Byproduct light->byproduct receptor Cellular Receptor active_peptide->receptor response Biological Response receptor->response

References

troubleshooting incomplete photolytic deprotection of 2-nitrophenyl groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the photolytic deprotection of 2-nitrophenyl (NP) protecting groups.

Troubleshooting Guide

Question: My photolytic deprotection of the 2-nitrophenyl group is incomplete or yields are very low. What are the potential causes and how can I improve it?

Answer:

Incomplete deprotection is a common issue that can be addressed by systematically evaluating several experimental parameters. The primary factors influencing the efficiency of 2-nitrophenyl photodeprotection are the light source, reaction conditions (solvent, pH), and the presence of interfering substances.

A logical troubleshooting workflow can help identify and resolve the issue:

TroubleshootingWorkflow start Incomplete Deprotection check_light 1. Verify Light Source - Wavelength (λ) correct? - Sufficient Intensity/Power? - Correct exposure time? start->check_light check_conditions 2. Optimize Reaction Conditions - Solvent appropriate? - pH optimal? - Concentration too high? check_light->check_conditions Light source OK sub_light1 Adjust λ to match chromophore's λmax (typically ~350-365 nm) check_light->sub_light1 sub_light2 Increase irradiation time or use higher power lamp check_light->sub_light2 check_byproducts 3. Address Side Reactions - Byproduct formation? - Presence of scavengers? check_conditions->check_byproducts Conditions Optimized sub_cond1 Test different solvents (e.g., MeCN, DMSO, aqueous buffers) check_conditions->sub_cond1 sub_cond2 Adjust pH; basic conditions often favor deprotection check_conditions->sub_cond2 sub_cond3 Lower concentration to avoid 'inner filter' effect check_conditions->sub_cond3 solution Successful Deprotection check_byproducts->solution Side reactions managed sub_byprod1 Add scavengers for 2-nitroso byproducts (e.g., semicarbazide) check_byproducts->sub_byprod1

A step-by-step workflow for troubleshooting incomplete photolytic deprotection.

1. Light Source Optimization:

  • Wavelength: Ensure the output wavelength of your light source matches the absorption maximum of your specific 2-nitrophenyl derivative. Most standard 2-nitrophenyl groups absorb optimally around 350-365 nm.[1] Using a light source with a different wavelength will result in inefficient photon absorption and poor cleavage.

  • Intensity and Duration: The total dose of light (intensity × time) is critical. If deprotection is incomplete, increase the irradiation time or use a lamp with higher power output. Be aware that excessive irradiation can sometimes lead to degradation of the desired product.

  • Light Path: Ensure the light path is not obstructed and that the reaction vessel is made of a UV-transparent material like quartz. Standard glass or plastic may absorb a significant portion of the UV radiation.

2. Reaction Condition Optimization:

  • Solvent: The choice of solvent can influence the reaction's quantum yield. While some studies show minimal solvent effects for certain nitrophenols, others indicate that solvent polarity can play a role.[2][3][4] If possible, test different solvents. For example, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group has a reported quantum yield of 0.41 in methanol.[1] In some cases, a photoinduced β-elimination pathway is favored in the presence of a weak organic base, such as imidazole in dimethyl sulfoxide (DMSO).[5]

  • pH: The photodeprotection mechanism proceeds through an aci-nitro intermediate. The deprotonation of this intermediate, which is favored under basic conditions, often leads to the desired product release.[5] In contrast, under neutral or acidic conditions, an alternative pathway leading to an inactive 2-nitroso byproduct may be more prevalent.[5] Therefore, buffering the reaction at a slightly basic pH (e.g., pH 7.5-8.5) can significantly improve yields.

  • Concentration: Highly concentrated solutions can lead to the "inner filter" effect, where molecules at the surface absorb most of the light, preventing it from reaching molecules deeper in the solution. Diluting the sample may lead to more uniform and complete deprotection.

3. Managing Side Reactions and Byproducts:

  • Byproduct Formation: A major byproduct of 2-nitrophenyl deprotection is the corresponding 2-nitrosobenzaldehyde or 2-nitrosoketone.[6] This byproduct can be reactive and may also absorb at the irradiation wavelength, competing for photons and reducing the efficiency of the reaction.

  • Scavengers: To mitigate the effects of aldehyde byproducts, consider adding a scavenger to the reaction mixture. Semicarbazide hydrochloride is commonly used to trap these aldehyde species, which can improve the yield of the deprotected product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photolytic deprotection of 2-nitrophenyl groups?

A1: The process is initiated by the absorption of a UV photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic position to form a transient aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule, typically along with a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[5][8]

DeprotectionMechanism A 2-Nitrophenyl Protected Substrate B Excited State (Diradical) A->B hν (~365 nm) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Released Substrate + 2-Nitroso Byproduct C->D Rearrangement & Cleavage

Simplified mechanism of 2-nitrophenyl photodeprotection.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC allows for the quantification of the starting material and the deprotected product over time.[5] UV-Vis spectroscopy can also be used to monitor the disappearance of the starting material's absorbance, though this can be complicated by the absorbance of the byproducts.

Q3: What is "quantum yield" and why is it important?

A3: The quantum yield (Φ) in photochemistry is the ratio of the number of molecules undergoing a specific event (e.g., deprotection) to the number of photons absorbed by the system.[6] It is a measure of the efficiency of the photoreaction. A higher quantum yield means that fewer photons are needed to deprotect a given amount of substrate, leading to shorter reaction times and potentially less photodamage to sensitive molecules. A minimum quantum yield of 0.02 has been suggested for a protecting group to be considered practical.[9]

Q4: Are there alternatives to the standard 2-nitrobenzyl group with improved properties?

A4: Yes, numerous derivatives have been developed to enhance the properties of the 2-nitrophenyl protecting group. Modifications often aim to:

  • Increase the quantum yield: For example, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group has a relatively high quantum yield.[1]

  • Shift the absorption wavelength: Adding electron-donating groups to the phenyl ring can shift the absorption maximum to longer, less damaging wavelengths.

  • Improve solubility and stability.

  • Reduce the reactivity of byproducts. [7]

Quantitative Data

The efficiency of photodeprotection, represented by the quantum yield (Φ), varies significantly among different 2-nitrophenyl derivatives and reaction conditions.

2-Nitrophenyl DerivativeAbbreviationQuantum Yield (Φ)Wavelength (nm)Solvent/ConditionsReference
2-Nitrophenylalanine2-NPA0.07 ± 0.01365PBS[10]
2-(2-Nitrophenyl)propoxycarbonylNPPOC0.41365Methanol[1]
Singly protected TokyoGreenNPP0.03--[6]
(Nitrophenyl)propoxycarbonylsDMNPB-[Glu]0.26--[5]

Experimental Protocols

Protocol 1: General Procedure for Photolytic Deprotection

  • Sample Preparation: Dissolve the 2-nitrophenyl-protected compound in a suitable solvent (e.g., acetonitrile, DMSO, or an aqueous buffer) in a UV-transparent reaction vessel (e.g., quartz cuvette or vial). The concentration should be low enough to prevent inner filter effects (typically in the micromolar to low millimolar range). If required, add any scavengers or other additives at this stage.

  • Degassing (Optional): For some reactions, removing dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes can prevent side reactions.

  • Irradiation: Place the sample at a fixed distance from a suitable UV lamp (e.g., a mercury arc lamp with a filter for ~365 nm). Irradiate the sample for a predetermined amount of time. The optimal time should be determined empirically by taking aliquots at different time points and analyzing them.

  • Work-up and Analysis: After irradiation, analyze the reaction mixture using an appropriate method (e.g., HPLC, LC-MS) to determine the extent of deprotection and the yield of the desired product. The product can then be purified using standard chromatographic techniques.

Protocol 2: Quantification of Deprotection by HPLC

  • Standard Curve: Prepare a series of standard solutions of known concentrations for both the starting protected compound and the expected deprotected product.

  • HPLC Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable solvent gradient) that provides good separation between the starting material, the product, and any major byproducts.

  • Analysis of Standards: Inject the standard solutions to generate a calibration curve of peak area versus concentration for both the starting material and the product.

  • Analysis of Reaction Aliquots: At various time points during the photolysis reaction, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary (e.g., by placing it in the dark), and inject it into the HPLC.

  • Calculation: Using the calibration curves, determine the concentrations of the starting material and product in each aliquot. This will allow you to calculate the percentage of deprotection and the yield of the product over time.

References

Technical Support Center: Minimizing Side Product Formation During Peptide Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide cleavage. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to minimize side product formation during the critical step of cleaving synthetic peptides from solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of side product formation during TFA-mediated cleavage?

The primary cause of side reactions is the generation of highly reactive carbocations during the acid-catalyzed cleavage of tert-butyl (tBu) based protecting groups by Trifluoroacetic acid (TFA).[1] These carbocations, particularly the tert-butyl cation, are powerful electrophiles that can attack nucleophilic amino acid side chains, leading to unwanted peptide modifications.[1][2]

Q2: Which amino acid residues are most susceptible to side reactions?

Amino acids with nucleophilic side chains are especially vulnerable to modification. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation (tert-butylation).[1] Using a Boc protecting group on the tryptophan side chain, Fmoc-Trp(Boc), can eliminate sulfonation side-reactions caused by products formed during the cleavage of Arg protecting groups.[3][4]

  • Methionine (Met): The thioether side chain can be alkylated or oxidized to form methionine sulfoxide (+16 Da).[1][5]

  • Cysteine (Cys): The thiol group is a prime target for alkylation, leading to S-tert-butylation.[1][6]

  • Tyrosine (Tyr): The electron-rich phenolic ring is susceptible to alkylation by carbocations.[7]

  • Arginine (Arg): While the side chain itself is protonated and less nucleophilic, the cleavage of its bulky protecting groups (like Pmc or Pbf) can generate reactive species that modify other residues, especially tryptophan.[3]

  • Aspartic Acid (Asp) & Asparagine (Asn): These residues can be prone to aspartimide formation, a rearrangement that is difficult to resolve.[8]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species.[1][2] By reacting with these transient species, scavengers prevent them from modifying the desired peptide, thereby minimizing side product formation. The choice of scavengers is critical and depends on the peptide's amino acid composition.[9]

Troubleshooting Guide

Issue 1: My HPLC/MS shows a mass of +56 Da on Tryptophan, Methionine, or Cysteine residues.

  • Question: I've detected an unexpected mass addition of 56 Da on sensitive residues. What is this, and how can I prevent it?

  • Answer: This mass addition corresponds to tert-butylation, a common side reaction where a tert-butyl group is added to nucleophilic side chains.[1]

    • Cause: Insufficient scavenging of tert-butyl cations generated from protecting groups like Boc, tBu, and Trt.

    • Solution: Increase the concentration or change the type of scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is an excellent carbocation scavenger.[8] Water can also serve as a scavenger. For Cys-containing peptides, dithiothreitol (DTT) can be beneficial.[6] A standard effective cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[3]

Issue 2: My peptide containing Methionine shows a mass of +16 Da.

  • Question: My Met-containing peptide is showing a +16 Da modification. How do I avoid this oxidation?

  • Answer: This indicates the oxidation of methionine's thioether to methionine sulfoxide.

    • Cause: This can occur during the cleavage process, especially with exposure to air, or if peroxide-containing ether is used for precipitation. Standard cocktails may not prevent this. For instance, crude peptides cleaved with common cocktails like K, R, and B were found to contain 15% to 55% methionine sulfoxide.[10][11]

    • Solution: Use a cleavage cocktail specifically designed to prevent methionine oxidation. "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) is highly effective and has been shown to produce no detectable methionine sulfoxide.[10][12] Performing the cleavage under an inert nitrogen or argon atmosphere also helps minimize oxidation.[5]

Issue 3: I have a C-terminal Cysteine, and I'm seeing significant side products.

  • Question: My peptide has a C-terminal Cysteine, and the purity is very low after cleavage. What's happening?

  • Answer: C-terminal Cysteine is particularly problematic as it can be modified by reactive species generated from the resin linker itself (e.g., from Wang or Rink Amide resins).[8]

    • Cause: The linker fragments can act as alkylating agents. TIS alone is often insufficient to suppress this side reaction.[8]

    • Solution: A more complex scavenger mixture is required. The use of 1,2-ethanedithiol (EDT) in the cleavage cocktail is highly recommended to protect the cysteine thiol group. Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust choice for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[13]

Data Presentation

Table 1: Common Scavengers and Their Applications in TFA Cleavage Cocktails
ScavengerTarget Side ReactionProtects ResiduesTypical % (v/v)Notes
Triisopropylsilane (TIS) Alkylation (tert-butylation)Trp, Met, Cys, Tyr2.0 - 5.0%Excellent scavenger for t-butyl cations and helps remove Trt groups from Cys.[9]
Water (H₂O) General cation scavengingAll2.5 - 5.0%A universal, mild scavenger.[14]
1,2-Ethanedithiol (EDT) Alkylation, OxidationCys, Met, Trp2.5%Malodorous but highly effective for protecting thiols.[1][13]
Thioanisole Alkylation, OxidationMet, Trp5.0%Suppresses oxidation and traps cations.[1][13]
Phenol AlkylationTyr, Trp5.0%Scavenges various electrophiles.[13][14]
Dimethyl Sulfide (DMS) / Ammonium Iodide (NH₄I) OxidationMetVaries (Reagent H)Actively reduces any methionine sulfoxide that may form.[1][10][11]

Experimental Protocols

General Protocol for Peptide Cleavage from Acid-Labile Resin

This protocol is a general guideline for cleaving peptides from resins like Wang or Rink Amide using a standard TFA/TIS/Water cocktail. Caution: Always perform this procedure in a certified chemical fume hood.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg, ~0.1 mmol) in a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 1-2 mL) to remove residual DMF and swell the resin beads.[1]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh immediately before use. For a standard cleavage, mix:

      • Trifluoroacetic Acid (TFA): 95%

      • Triisopropylsilane (TIS): 2.5%

      • DI Water: 2.5%

    • For 100 mg of resin, prepare approximately 1-2 mL of the cocktail.[7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stopper the vessel and agitate gently at room temperature for 2-3 hours.[15] Peptides with multiple Arginine residues may require longer cleavage times (up to 4 hours).[1][13]

  • Peptide Isolation and Precipitation:

    • Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.[15]

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[7]

    • In a separate, larger centrifuge tube, place 8-10 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether.[15][16]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the crude peptide. A white solid should form.[15]

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide precipitate.[7]

    • Carefully decant the ether supernatant.[7]

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities. Centrifuge and decant after each wash.[1][7]

  • Drying and Storage:

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[7]

    • The peptide can then be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) for purification by RP-HPLC and subsequent lyophilization.[7]

Mandatory Visualizations

cluster_problem Problem: Sensitive Residues & Side Reactions cluster_solution Solution: Scavenger Selection Trp Tryptophan (Trp) Alkylation Alkylation (+56 Da) Trp->Alkylation Met Methionine (Met) Met->Alkylation Oxidation Oxidation (+16 Da) Met->Oxidation Cys Cysteine (Cys) Cys->Alkylation EDT 1,2-Ethanedithiol (EDT) Cys->EDT Protects Tyr Tyrosine (Tyr) Tyr->Alkylation TIS Triisopropylsilane (TIS) Alkylation->TIS Prevents Alkylation->EDT Prevents Thio Thioanisole Oxidation->Thio Suppresses DMS_NH4I DMS / NH₄I Oxidation->DMS_NH4I Reduces

Caption: Logical relationships between sensitive residues, side reactions, and scavengers.

arrow arrow Resin 1. Dry Peptide-Resin Cocktail 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Resin->Cocktail React 3. React at RT (2-3 hours) Cocktail->React Filter 4. Filter Resin Collect Filtrate React->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Centrifuge 6. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash 7. Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry 8. Dry Crude Peptide Wash->Dry Purify 9. Purify (HPLC) & Lyophilize Dry->Purify

Caption: Experimental workflow for peptide cleavage and workup.

References

Technical Support Center: Overcoming Solubility Challenges of Protected Amino Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with protected amino acids in organic solvents during their experiments.

Troubleshooting Guide

Issue 1: Protected amino acid does not dissolve in the primary solvent (e.g., DMF, NMP, DCM).

Possible Causes:

  • Inherent properties of the amino acid: The polarity, size, and protecting group of the amino acid significantly influence its solubility.[1] Amino acids with large, nonpolar, or bulky side chains tend to have lower solubility in polar aprotic solvents.[1]

  • Solvent quality: The purity of the solvent is crucial. For instance, N,N-Dimethylformamide (DMF) can degrade over time to form dimethylamine, which can affect solubility and subsequent reactions.[2]

  • Aggregation: Certain protected amino acids, particularly those with Fmoc- a protecting group, can aggregate, reducing their solubility.[3]

Solutions:

  • Sonication: Place the vial containing the amino acid and solvent in an ultrasonic bath for 5-10 minutes to help break up solid particles and enhance dissolution.[1]

  • Gentle Warming: Carefully warm the solution in a water bath to a maximum of 40°C.[1] Exercise caution as excessive heat can lead to the degradation of the protected amino acid.[1] It is advisable to test this on a small scale first.

  • Use of a Co-solvent: Add a small amount of a stronger solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), to the primary solvent to improve solubility.[1][3]

  • "Magic Mixture": For particularly challenging amino acids, a co-solvent system often referred to as a "magic mixture" can be effective. A common composition is a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), DMF, and NMP.[1][4]

Issue 2: Precipitation of the protected amino acid occurs after initial dissolution or during a reaction.

Possible Causes:

  • Temperature fluctuations: A decrease in temperature can cause the amino acid to precipitate out of a saturated solution.[1]

  • Solvent evaporation: Evaporation of the solvent will increase the concentration of the amino acid, potentially exceeding its solubility limit.[1]

  • Reaching the solubility limit: The amount of amino acid may be too high for the volume of solvent used.[1]

  • On-resin aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, leading to poor solvation and precipitation of the incoming amino acid.[3]

Solutions:

  • Re-dissolution: Try adding a small amount of a stronger co-solvent (like DMSO) and gently warming and sonicating the mixture to redissolve the precipitate.[1]

  • Solvent Top-up: If solvent evaporation is suspected, add more of the primary solvent to the mixture.

  • For On-Resin Aggregation:

    • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures that cause aggregation.[3][4]

    • Alternative Solvents: Switch to a solvent with better-solvating properties for aggregating sequences, such as NMP or DMSO.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common organic solvents used for dissolving protected amino acids?

A1: The most commonly used solvents for solid-phase peptide synthesis (SPPS) and for dissolving protected amino acids are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] For more challenging amino acids, Dimethyl Sulfoxide (DMSO) is often used.[1]

Q2: How do different protecting groups affect the solubility of an amino acid?

A2: Protecting groups significantly alter the physicochemical properties of amino acids, including their solubility. The bulky and hydrophobic nature of groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) generally increases solubility in organic solvents compared to the free amino acid.[5][6] However, the large aromatic Fmoc group can also lead to aggregation and reduced solubility in some cases.[3]

Q3: Can I use heat to dissolve my protected amino acid?

A3: Gentle warming (up to 40°C) can be an effective method to increase the solubility of a protected amino acid.[1] However, it must be done with caution, as excessive heat can cause degradation of the compound.[1] Always monitor for any color changes or other signs of decomposition.

Q4: My coupling efficiency is low. Could this be related to solubility issues?

A4: Yes, poor solubility of the protected amino acid is a direct cause of low coupling efficiency.[1] If the amino acid is not fully dissolved, it is not fully available to react with the free amine on the resin, leading to incomplete coupling.[1]

Q5: What are "difficult sequences" and how do they relate to solubility?

A5: "Difficult sequences" are peptide chains that are prone to on-resin aggregation due to their amino acid composition. This aggregation is often caused by long stretches of hydrophobic amino acids or alternating hydrophobic and hydrophilic residues.[4] This on-resin aggregation can hinder the access of the dissolved protected amino acid to the reaction site, effectively causing a "solubility" problem at the resin level.[3]

Data Presentation

Table 1: Common Solvents for Protected Amino Acids

SolventAbbreviationPropertiesCommon Usage
N,N-DimethylformamideDMFPolar aproticPrimary solvent in Fmoc-based SPPS.[2]
N-Methyl-2-pyrrolidoneNMPPolar aproticGood solvating properties, often used for difficult sequences.[2][4]
DichloromethaneDCMNon-polarOften used in Boc-based SPPS and as a co-solvent.[2]
Dimethyl SulfoxideDMSOPolar aproticStrong solvent, effective for dissolving very poorly soluble compounds.[1]

Table 2: Solubility of Selected Boc-Protected Amino Acids in Common Organic Solvents

This data is compiled from various sources and should be used as a guideline. Actual solubility may vary based on purity, batch, and experimental conditions.

Boc-Protected Amino AcidDMFDCMDMSO
Boc-Ala-OHSolubleSolubleSoluble
Boc-Gly-OHSolubleSparingly SolubleSoluble
Boc-Ile-OHSolubleSolubleSoluble
Boc-Leu-OHSolubleSolubleSoluble
Boc-Phe-OHSolubleSolubleSoluble
Boc-Pro-OHVery SolubleVery SolubleVery Soluble
Boc-Trp(Boc)-OHSolubleSolubleSoluble
Boc-Val-OHClearly soluble (1 mmole in 2 mL)[1]SolubleSoluble

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Poorly Soluble Protected Amino Acid
  • Initial Attempt: Weigh the desired amount of the protected amino acid into a clean, dry vial. Add the calculated volume of the primary solvent (e.g., DMF). Vortex the vial for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[1]

  • Gentle Warming: If solubility is still an issue, gently warm the solution in a water bath to no more than 40°C with intermittent vortexing.[1] Once dissolved, allow the solution to cool to room temperature before use.

  • Co-solvent Addition: If the amino acid remains insoluble, add a small amount of a stronger solvent like DMSO dropwise while vortexing until the solid dissolves. Be mindful of the final concentration of the co-solvent in your reaction.

Protocol 2: Preparation and Use of a "Magic Mixture" for Difficult Amino Acids
  • Mixture Preparation: Prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[1]

  • Dissolution: Attempt to dissolve the poorly soluble protected amino acid in this co-solvent mixture following the steps outlined in Protocol 1 (vortexing, sonication, gentle warming).

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Dissolve Protected Amino Acid in Primary Solvent is_dissolved Is it fully dissolved? start->is_dissolved sonicate_warm Apply Sonication and/or Gentle Warming (<=40°C) is_dissolved->sonicate_warm No success Proceed with Experiment is_dissolved->success Yes is_dissolved2 Is it fully dissolved? sonicate_warm->is_dissolved2 add_cosolvent Add a small amount of a stronger co-solvent (e.g., DMSO) is_dissolved2->add_cosolvent No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? add_cosolvent->is_dissolved3 magic_mixture Use 'Magic Mixture' (DCM/DMF/NMP 1:1:1) is_dissolved3->magic_mixture No is_dissolved3->success Yes magic_mixture->success If successful fail Consider alternative strategies (e.g., different protecting group, synthesis strategy) magic_mixture->fail If unsuccessful

Caption: A workflow for troubleshooting the solubility of protected amino acids.

Solvent_Selection_Logic start Start: Select Solvent for Protected Amino Acid spps_type SPPS Chemistry Boc or Fmoc? start->spps_type boc_solvents Primary: DCM Secondary: DMF spps_type:f1->boc_solvents Boc fmoc_solvents Primary: DMF or NMP spps_type:f1->fmoc_solvents Fmoc solubility_issue Is there a known solubility issue? boc_solvents->solubility_issue fmoc_solvents->solubility_issue strong_solvents Consider starting with NMP or a co-solvent (e.g., with DMSO) solubility_issue->strong_solvents Yes standard_solvents Proceed with primary solvent choice solubility_issue->standard_solvents No

Caption: A decision tree for selecting an appropriate solvent system.

References

strategies to prevent racemization during amino acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Prevent Racemization During Amino Acid Coupling Reactions

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical integrity during amino acid coupling. Here you will find troubleshooting guides and frequently asked questions to help you minimize racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon results in the incorporation of the incorrect D-amino acid into the peptide chain. This is a significant problem because the three-dimensional structure of a peptide is critical to its biological activity and therapeutic efficacy; the presence of D-isomers can lead to a loss of function or altered pharmacological properties.[1]

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[1] The activated carboxyl group of the N-protected amino acid cyclizes intramolecularly to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2][3]

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][3] Subsequent protonation can occur from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][4][5] Other sensitive residues include Serine (Ser), Phenylalanine (Phe), and Phenylglycine.[1][5][6] The specific side chain and its protecting groups can significantly influence an amino acid's susceptibility.[1]

Q4: What are the key factors that influence the extent of racemization?

A4: Several factors in the reaction environment can affect the rate of racemization:

  • Coupling Reagent: The method used to activate the carboxylic acid is critical.[6]

  • Additives: Certain additives can suppress racemization by forming more stable active intermediates.[2][6]

  • Base: The strength (pKa) and steric hindrance of the base used can either promote or minimize racemization.[1][6]

  • Solvent: The polarity of the solvent can influence the reaction pathways.[2][7]

  • Temperature: Higher temperatures generally increase the rate of racemization.[2]

Troubleshooting Guide: High Levels of D-Isomers Detected

Issue: Analysis of the final peptide product (e.g., by chiral chromatography) reveals a significant percentage of the undesired D-diastereomer, indicating racemization has occurred.

Use the following workflow to diagnose and resolve the issue.

G start High D-Isomer Detected check_reagent Step 1: Evaluate Coupling Reagent & Additives start->check_reagent is_carbodiimide Using Carbodiimide (e.g., DIC, DCC)? check_reagent->is_carbodiimide add_additive Action: Add HOBt, HOAt, or Oxyma. is_carbodiimide->add_additive Yes consider_onium Action: Consider phosphonium/ aminium reagents for sensitive amino acids. is_carbodiimide->consider_onium No check_conditions Step 2: Evaluate Reaction Conditions add_additive->check_conditions consider_onium->check_conditions temp_high Temperature > 0°C? check_conditions->temp_high lower_temp Action: Perform coupling at lower temperature (0°C). temp_high->lower_temp Yes check_solvent Action: If solubility allows, use a less polar solvent (e.g., DMF/DCM mix). temp_high->check_solvent No lower_temp->check_solvent check_base Step 3: Evaluate Base check_solvent->check_base base_strong Using strong, non-hindered base (e.g., DIEA, TEA)? check_base->base_strong use_weaker_base Action: Use weaker or sterically hindered base (NMM, collidine). base_strong->use_weaker_base Yes check_aa Step 4: Check for Sensitive Amino Acids base_strong->check_aa No use_weaker_base->check_aa is_his_cys Coupling His or Cys? check_aa->is_his_cys special_protocol Action: Use specific side-chain protection for His or specialized coupling reagents (e.g., DEPBT for His). is_his_cys->special_protocol Yes end_node Re-analyze Peptide Purity is_his_cys->end_node No special_protocol->end_node

Caption: Troubleshooting workflow for racemization.

Data Presentation

Table 1: Effect of Coupling Reagent/Additive System on Racemization

The choice of coupling reagent and additive is critical for suppressing racemization, especially for sensitive amino acids like His, Cys, and Ser.[5] The data below shows the ratio of desired L-product to undesired D-product for various coupling systems. A higher L/D ratio indicates less racemization.

Amino Acid CoupledCoupling SystemBaseL-Product / D-Product RatioReference
Fmoc-L-His(Trt)-OH DIC / OxymaNMM13.9 / 1[8]
DIC / HOBtNMM5.3 / 1[8]
HATUDIPEA3.8 / 1[8]
HBTUDIPEA3.6 / 1[8]
PyBopDIPEA1.9 / 1[8]
Fmoc-L-Cys(Trt)-OH DIC / OxymaNMM> 99 / 1[8]
DIC / HOBtNMM99 / 1[8]
HATUDIPEA11.5 / 1[8]
HBTUDIPEA10.9 / 1[8]
PyBopDIPEA8.0 / 1[8]
Fmoc-L-Ser(tBu)-OH All tested*NMM/DIPEA> 99 / 1[8]

*DIC/Oxyma, DIC/HOBt, HATU, HBTU, PyBop showed minimal to no racemization for Serine under the tested conditions.

Table 2: Influence of Organic Base on Racemization

The basicity and steric hindrance of organic bases significantly impact racemization.[6] Generally, weaker or more sterically hindered bases produce less racemization.[6]

Organic BasepKaSteric HindranceGeneral Effect on Racemization
N,N-Diisopropylethylamine (DIEA)10.1ModerateHigh
Triethylamine (TEA)10.7LowHigh
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighVery Low

Data compiled from multiple sources.[6]

Experimental Protocols & Visualizations

General Protocol for a Racemization-Suppressed Coupling Cycle (SPPS)

This protocol outlines a standard procedure for one coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS), incorporating measures to minimize racemization.[2]

1. Deprotection:

  • Swell the peptide-resin in DMF.

  • Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF for 5-10 minutes.

2. Washing:

  • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid in DMF.

  • Add 3-5 equivalents of a racemization-suppressing additive (e.g., Oxyma or HOAt).

  • Add 3-5 equivalents of the coupling reagent (e.g., DIC).

  • Allow the mixture to pre-activate for 1-5 minutes.[2]

  • Add the complete activation mixture to the washed resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or longer at 0°C for sensitive residues.

4. Final Wash:

  • Wash the resin with DMF and then Dichloromethane (DCM) and dry for the next cycle.

G cluster_vessel Activation Vessel cluster_synthesis Synthesis Vessel AA Fmoc-AA-OH Mix Activation Mix (Pre-activate 1-5 min) AA->Mix Additive Additive (Oxyma/HOAt) Additive->Mix Reagent Coupling Reagent (DIC) Reagent->Mix Coupling Coupling Reaction (1-2h RT or longer at 0°C) Mix->Coupling Add to Resin Resin_Fmoc Peptide-Resin (N-term Fmoc) Deprotection Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Resin_Free Peptide-Resin (Free N-term) Deprotection->Resin_Free Resin_Free->Coupling Resin_Coupled Elongated Peptide-Resin Coupling->Resin_Coupled

Caption: Experimental workflow for a coupling cycle.

Mechanism of Racemization via Oxazolone Formation

The primary pathway for racemization involves the formation of a planar oxazolone intermediate, which leads to the loss of stereochemistry at the α-carbon. Additives like HOBt or Oxyma intercept the highly reactive activated species to form a more stable active ester, which is less prone to cyclization, thereby suppressing racemization.[2][9]

G cluster_main Racemization via Oxazolone Formation cluster_products cluster_prevention Prevention Strategy L_AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (after base action) Oxazolone->Enolate α-proton abstraction by base L_Peptide Desired L-Peptide Enolate->L_Peptide Amine Attack (re-face) D_Peptide Undesired D-Peptide Enolate->D_Peptide Amine Attack (si-face) Activated_AA L-Amino Acid (Activated) Additive_Ester More Stable Additive-Ester (e.g., OBt-Ester) Activated_AA->Additive_Ester Additive (HOBt/Oxyma) Desired_Peptide Desired L-Peptide Additive_Ester->Desired_Peptide Amine Attack

References

Technical Support Center: Optimizing HPLC Conditions for the Separation of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My 2-, 3-, and 4-nitrophenylacetic acid isomer peaks are not separating. What are the initial steps to troubleshoot this?

Answer: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. A systematic approach to enhancing the selectivity (α) and efficiency (N) of your chromatographic system is necessary.

Initial Checks:

  • Column Health: An aging or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance with a standard compound.

  • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.

    • Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be beneficial for separating aromatic isomers.

    • Solvent Strength: Adjust the ratio of your organic modifier to the aqueous phase. Increasing the aqueous portion (decreasing organic solvent percentage) will generally increase retention times and may improve separation.

  • Mobile Phase pH: Since nitrophenylacetic acids are acidic, the pH of the mobile phase will significantly impact their retention.

    • Suppressing Ionization: To increase retention on a reversed-phase column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analytes. The pKa of nitrophenylacetic acid is approximately 4. Therefore, a mobile phase pH of around 2.5-3.0 is a good starting point.

    • Buffer Selection: Use a buffer such as a phosphate or acetate buffer (e.g., 20 mM) to maintain a stable pH.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, your column chemistry may not be suitable.

    • C18 Columns: A standard C18 column is a good starting point for reversed-phase HPLC.

    • Phenyl Columns: For aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity due to π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic analytes.

  • Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature often increases resolution for isomers, though it may also increase backpressure.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My isomer peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is low enough to suppress the ionization of the carboxylic acid group.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar groups of the analytes.

    • Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) can mask the active silanol sites and improve peak shape for acidic compounds.

    • Column Choice: Use a modern, end-capped column with low silanol activity.

  • Column Overload: Injecting too high a concentration of your sample can saturate the column. Try diluting your sample.

  • Sample Solvent: Dissolve your sample in the initial mobile phase composition whenever possible. Injecting in a stronger solvent can cause peak distortion.

Issue 3: Shifting Retention Times

Question: The retention times for my nitrophenylacetic acid isomers are inconsistent between runs. What could be causing this?

Answer: Unstable retention times can compromise peak identification and quantification.

Troubleshooting Steps:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run or when changing mobile phases. Flushing with 10-20 column volumes is recommended.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts. Prepare fresh mobile phase daily and ensure accurate measurements. The evaporation of the more volatile organic solvent can also alter the composition.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Regular pump maintenance is crucial.

Data Presentation: Example Chromatographic Data

The following tables summarize example retention times (t_R), resolution (R_s), and asymmetry factor (A_s) for the separation of nitrophenylacetic acid isomers under different hypothetical conditions to illustrate the effects of changing key parameters.

Table 1: Effect of Stationary Phase on Isomer Separation

IsomerC18 ColumnPhenyl-Hexyl Column
t_R (min) t_R (min)
2-Nitrophenylacetic acid5.26.8
3-Nitrophenylacetic acid5.88.1
4-Nitrophenylacetic acid6.19.5
R_s (2-nitro vs 3-nitro) 1.31.8
R_s (3-nitro vs 4-nitro) 0.82.1
A_s (4-nitro) 1.31.1
Conditions: Isocratic mobile phase of 40:60 Acetonitrile:20mM Potassium Phosphate buffer (pH 2.8), Flow rate: 1.0 mL/min, Temperature: 30 °C, Detection: 254 nm.

Table 2: Effect of Mobile Phase pH on Isomer Separation on a C18 Column

IsomerpH 2.8pH 4.0
t_R (min) t_R (min)
2-Nitrophenylacetic acid5.23.8
3-Nitrophenylacetic acid5.84.2
4-Nitrophenylacetic acid6.14.4
R_s (2-nitro vs 3-nitro) 1.31.1
R_s (3-nitro vs 4-nitro) 0.80.6
A_s (4-nitro) 1.31.6
Conditions: Isocratic mobile phase of 40:60 Acetonitrile:20mM Potassium Phosphate buffer, Flow rate: 1.0 mL/min, Temperature: 30 °C, Detection: 254 nm.

Experimental Protocols

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the nitrophenylacetic acid isomer standard or sample.

  • Dissolution: Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to the desired final concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of nitrophenylacetic acid isomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate, adjust pH to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with a mobile phase composition of 60% A and 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_method Method Parameters weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate dilute Dilute to Working Conc. sonicate->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect params Column: Phenyl-Hexyl Mobile Phase: ACN/Buffer (pH 2.8) Flow Rate: 1.0 mL/min Temperature: 30 °C separate->params process Data Processing detect->process

Caption: A standard workflow for the HPLC analysis of nitrophenylacetic acid isomers.

Troubleshooting Logic for Poor Resolution

G start Poor Resolution or Co-elution check_system Check System Suitability & Column Health start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp change_solvent Switch Organic Modifier (ACN vs. MeOH) optimize_mp->change_solvent adjust_strength Adjust Solvent Strength optimize_mp->adjust_strength adjust_ph Adjust pH (e.g., 2.5-3.0) optimize_mp->adjust_ph change_column Change Stationary Phase (e.g., to Phenyl) optimize_mp->change_column If mobile phase optimization fails end Resolution Improved change_solvent->end adjust_strength->end adjust_ph->end adjust_temp Adjust Temperature change_column->adjust_temp adjust_temp->end

Caption: A logical approach to troubleshooting poor peak resolution in HPLC.

Validation & Comparative

A Comparative Guide to the Properties of 2-Nitro, 3-Nitro, and 4-Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid. The positional isomerism of the nitro group significantly influences the characteristics of these compounds, impacting their acidity, solubility, and spectral behavior. Understanding these differences is crucial for their application in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

The location of the electron-withdrawing nitro group on the phenyl ring has a pronounced effect on the acidity (pKa), melting point, and solubility of the nitrophenylacetic acid isomers.

Property2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol 181.15 g/mol
Melting Point (°C) 139 - 142117 - 120[1]152 - 155
pKa (at 25 °C) 4.003.973.85
Aqueous Solubility (g/L at 20°C) 1.417Soluble3.57

Key Observations:

  • Acidity: The 4-nitro isomer is the most acidic, followed by the 3-nitro and then the 2-nitro isomer. This is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion. The effect is most pronounced when the nitro group is in the para position, where it can exert its maximum resonance and inductive effects.

  • Melting Point: The 4-nitrophenylacetic acid exhibits the highest melting point, likely due to a more crystalline and stable lattice structure facilitated by the symmetrical para-substitution. The 2-nitro isomer has a higher melting point than the 3-nitro isomer, which may be influenced by intermolecular interactions.

  • Solubility: The 4-nitro isomer is the most soluble in water among the three. The increased solubility can be attributed to the greater polarity and potential for hydrogen bonding with water molecules.

Spectroscopic Properties

The electronic and magnetic environments of the protons and the chromophores in each isomer are distinct, leading to characteristic differences in their ¹H NMR and UV-Vis spectra.

¹H NMR Spectroscopy

The chemical shifts of the aromatic and methylene protons are influenced by the position of the nitro group.

Proton2-Nitrophenylacetic Acid (δ, ppm)3-Nitrophenylacetic Acid (δ, ppm)4-Nitrophenylacetic Acid (δ, ppm)
-CH₂- ~4.1~3.7~3.7
Aromatic H ~7.4 - 8.1 (m)~7.5 - 8.2 (m)~7.5 (d), 8.2 (d)
-COOH ~10.9~11.0~11.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'm' denotes a multiplet and 'd' denotes a doublet.

Key Observations:

  • The methylene protons (-CH₂-) in the 2-nitro isomer are significantly deshielded compared to the 3- and 4-nitro isomers, likely due to the steric and electronic effects of the adjacent nitro group.

  • The aromatic region of the 4-nitro isomer shows a simpler splitting pattern (two doublets) due to the symmetry of the molecule. The spectra of the 2- and 3-nitro isomers are more complex multiplets.

UV-Vis Spectroscopy

The position of the nitro group affects the electronic transitions within the molecule, resulting in different absorption maxima (λmax).

Isomerλmax (nm)
2-Nitrophenylacetic Acid~262
3-Nitrophenylacetic Acid~260
4-Nitrophenylacetic Acid~274

Key Observations:

  • All three isomers exhibit a strong absorption band in the UV region, characteristic of aromatic nitro compounds.

  • The 4-nitro isomer shows a bathochromic shift (a shift to a longer wavelength) in its absorption maximum compared to the 2- and 3-nitro isomers. This is likely due to the extended conjugation between the nitro group and the phenylacetic acid moiety in the para position.

Experimental Protocols

Synthesis of Nitrophenylacetic Acids

1. Synthesis of 2-Nitrophenylacetic Acid (General Method):

A common route for the synthesis of 2-nitrophenylacetic acid involves the oxidation of 2-nitrotoluene. A typical procedure is as follows:

  • 2-Nitrotoluene is first halogenated at the benzylic position to form 2-nitrobenzyl halide.

  • The resulting halide is then reacted with a cyanide salt (e.g., NaCN) to yield 2-nitrophenylacetonitrile.

  • Finally, the nitrile is hydrolyzed under acidic or basic conditions to produce 2-nitrophenylacetic acid.

2. Synthesis of 3-Nitrophenylacetic Acid:

A reported method for the synthesis of 3-nitrophenylacetic acid involves the following steps:

  • 3-Nitroacetophenone is reacted with morpholine and sulfur in a modified Willgerodt-Kindler reaction to form the thiomorpholide derivative.

  • The thiomorpholide is then hydrolyzed with a strong acid (e.g., HCl) to yield 3-nitrophenylacetic acid.

3. Synthesis of 4-Nitrophenylacetic Acid:

A common laboratory preparation of 4-nitrophenylacetic acid involves the hydrolysis of 4-nitrophenylacetonitrile:

  • 4-Nitrobenzyl chloride is reacted with sodium cyanide in a suitable solvent to produce 4-nitrophenylacetonitrile.

  • The nitrile is then hydrolyzed using a strong acid, such as sulfuric acid, to give 4-nitrophenylacetic acid.

Determination of pKa by Potentiometric Titration

The following is a general protocol for determining the pKa of the nitrophenylacetic acid isomers:

  • Preparation of the Analyte Solution: Prepare a standard solution of the nitrophenylacetic acid isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

experimental_workflow cluster_preparation Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve Nitrophenylacetic Acid Isomer in Water/Ethanol D Place Analyte in Beaker with Stirrer and pH Electrode A->D B Prepare Standardized NaOH Titrant E Add NaOH Titrant in Increments B->E C Calibrate pH Meter with Standard Buffers C->D D->E F Record pH after Each Addition E->F G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point G->H I Calculate pKa at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of organic compounds is the shake-flask method:

  • Sample Preparation: Add an excess amount of the solid nitrophenylacetic acid isomer to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed to allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.

  • Quantification: Analyze the concentration of the dissolved nitrophenylacetic acid in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated from the measured concentration.

Conclusion

The position of the nitro group on the phenyl ring of phenylacetic acid profoundly influences its physicochemical and spectroscopic properties. The 4-nitro isomer is the most acidic and generally the most soluble in water, with a distinct UV-Vis absorption maximum at a longer wavelength compared to the 2- and 3-nitro isomers. These differences are critical for researchers in selecting the appropriate isomer for specific applications, whether as a synthetic intermediate, a starting material for drug development, or a component in functional materials. The provided experimental protocols offer standardized methods for the synthesis and characterization of these important compounds.

References

A Comparative Guide to 2-Amino-2-(2-nitrophenyl)acetic Acid and Fmoc-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protecting group strategy is a critical determinant of efficiency, purity, and overall success. The two primary approaches in solid-phase peptide synthesis (SPPS) are the well-established 9-fluorenylmethoxycarbonyl (Fmoc) strategy and the use of photolabile protecting groups. This guide provides an objective comparison between Fmoc-amino acids and the photolabile protecting group strategy, specifically focusing on the use of 2-Amino-2-(2-nitrophenyl)acetic acid, a derivative of the 2-nitrobenzyl class of photolabile protecting groups.

Introduction to the Protecting Group Strategies

Fmoc-Amino Acids: The Fmoc group is a base-labile protecting group for the α-amino function of amino acids.[] Its use in SPPS, known as the Fmoc/tBu strategy, is the most widely adopted method for peptide synthesis in both academic and industrial settings.[2][3] This strategy relies on the orthogonality of the base-labile Fmoc group and acid-labile side-chain protecting groups.[4] Deprotection of the Fmoc group is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

This compound (a 2-Nitrobenzyl Derivative): This non-proteinogenic amino acid incorporates a photolabile 2-nitrobenzyl moiety. In peptide synthesis, the analogous 2-nitrobenzyloxycarbonyl (Nvoc) group can be used to protect the α-amino group of amino acids. This protection is stable to both acidic and basic conditions used in standard SPPS, offering an orthogonal deprotection strategy based on light.[6] Deprotection is achieved by irradiation with UV light, typically around 320-365 nm, which cleaves the protecting group without the need for chemical reagents.[6]

Head-to-Head Comparison: Performance and Characteristics

While direct, side-by-side quantitative comparisons in the literature are scarce, a comparative analysis can be constructed based on the known chemical principles and reported data for each class of protecting group.

FeatureFmoc-Amino AcidsThis compound Derivatives
Deprotection Method Base-mediated (e.g., 20% piperidine in DMF)Photolysis (UV light, ~320-365 nm)
Deprotection Conditions Mildly basic, can lead to side reactionsNeutral, reagent-free cleavage
Orthogonality Orthogonal to acid-labile side-chain protecting groupsOrthogonal to both acid- and base-labile protecting groups
Coupling Efficiency Generally high (>99% for most amino acids)[]Potentially lower due to steric hindrance of the nitrophenyl group
Racemization Low for most amino acids, but can be significant for sensitive residues like Cysteine and Histidine[4]Potentially higher during activation due to the electron-withdrawing nature of the nitro group, though data is limited.
Side Reactions Aspartimide formation, diketopiperazine formation, piperidine adducts[4]Formation of nitroso-aldehyde byproducts which can react with the liberated amine, potentially lowering yield. Use of scavengers can mitigate this.[6]
Automation Compatibility Highly compatible and widely used in automated synthesizersLess common in standard automated synthesizers due to the need for a photochemical reactor.
Cost Generally cost-effective for standard amino acidsCan be more expensive due to the synthesis of the photolabile protecting group.

Experimental Protocols: A Detailed Look

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for the addition of one amino acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • In a separate vessel, activate the Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

4. Washing:

  • Wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

SPPS Cycle Using a Photolabile 2-Nitrobenzyl-Type Protecting Group

This hypothetical protocol is based on the principles of SPPS and the known chemistry of 2-nitrobenzyl protecting groups.

1. Resin Swelling:

  • Swell the appropriate resin in a suitable solvent like DMF.

2. Photodeprotection:

  • Suspend the resin in a photolysis-compatible solvent (e.g., a mixture of DMF and a non-absorbing solvent) in a quartz reaction vessel.

  • Irradiate the suspension with a UV lamp (e.g., 365 nm) for a predetermined time (typically 0.5 to 4 hours) with stirring. The optimal time should be determined empirically.[6]

  • The inclusion of a scavenger, such as semicarbazide hydrochloride, is recommended to trap the nitroso-aldehyde byproduct and improve the yield of the free amine.[6]

  • Wash the resin thoroughly with the reaction solvent and then with DMF.

3. Amino Acid Coupling:

  • Couple the next N-(2-nitrobenzyloxycarbonyl)-protected amino acid using standard coupling reagents as described in the Fmoc protocol. Due to the potential steric hindrance of the 2-nitrophenyl group, a more potent coupling reagent (e.g., HATU) and extended coupling times may be necessary.[7]

  • Monitor the reaction for completion.

4. Washing:

  • Wash the resin extensively with DMF.

Visualizing the Workflows

The following diagrams illustrate the fundamental differences in the deprotection steps of the two synthetic strategies.

Fmoc_Deprotection Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Deprotection Piperidine 20% Piperidine in DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct Resin_NH2->DBF_Adduct Byproduct Formation

Caption: The base-mediated deprotection step in Fmoc-SPPS.

Photolabile_Deprotection Resin_Nvoc Resin-Peptide-Nvoc Resin_NH2 Resin-Peptide-NH2 Resin_Nvoc->Resin_NH2 Photolysis UV_Light UV Light (~365 nm) Nitroso_Aldehyde 2-Nitrosobenzaldehyde Resin_NH2->Nitroso_Aldehyde Byproduct Formation

Caption: The photolytic deprotection step using a 2-nitrobenzyl-type protecting group.

Signaling Pathways and Logical Relationships

The choice between these two synthetic strategies often depends on the specific requirements of the target peptide. The following diagram illustrates a decision-making pathway for selecting the appropriate method.

Synthesis_Decision Start Peptide Synthesis Requirement Standard_Peptide Standard Peptide Sequence? Start->Standard_Peptide Acid_Sensitive Acid/Base Sensitive Peptide? Fmoc_SPPS Fmoc-SPPS Acid_Sensitive->Fmoc_SPPS No Photolabile_SPPS Photolabile SPPS Acid_Sensitive->Photolabile_SPPS Yes Standard_Peptide->Acid_Sensitive No Standard_Peptide->Fmoc_SPPS Yes

References

A Comparative Guide to the Biological Activity of Peptides: The Impact of 2-Amino-2-(2-nitrophenyl)acetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and chemical biology, the ability to control the activity of bioactive molecules with spatial and temporal precision is a significant advantage. One powerful strategy to achieve this control is "photocaging," where a peptide is chemically modified to be inactive until exposed to light. This guide provides a comparative evaluation of the biological activity of a standard bioactive peptide versus its photocaged counterpart incorporating the non-natural amino acid, 2-Amino-2-(2-nitrophenyl)acetic acid (2-NPAA).

The core principle behind using 2-NPAA lies in its o-nitrobenzyl group, which is a well-known photolabile protecting group.[1] When incorporated into a peptide backbone, it can mask the peptide's native function. Upon irradiation with UV light (typically around 365 nm), the bond within the 2-NPAA residue breaks, leading to the cleavage of the peptide backbone and the release of the active peptide fragment.[2][3][4] This process allows researchers to initiate biological processes on demand in specific locations.[2]

This guide will use a hypothetical peptide inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway to illustrate the comparative biological evaluation. The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases like cancer.[5][6]

  • Peptide-N (Native): A hypothetical 12-amino acid peptide designed to bind to the docking groove of ERK (a key MAPK), thereby inhibiting its interaction with substrate proteins.

  • Peptide-P (Photocaged): The same peptide sequence as Peptide-N, but with 2-NPAA incorporated at a key position for its binding activity. In its "caged" form, Peptide-P is expected to have significantly reduced or no biological activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the expected quantitative data from key in vitro assays comparing the biological activity of Peptide-N and Peptide-P.

PeptideTarget ProteinBinding Affinity (IC₅₀, nM)
Peptide-N (Native) ERK250
Peptide-P (Caged) ERK2> 10,000
Peptide-P (UV-Activated) ERK265

Table 1. Receptor Binding Affinity. Lower IC₅₀ values indicate higher binding affinity.

PeptideCell LineCytotoxicity (IC₅₀, µM)
Peptide-N (Native) HeLa10
Peptide-P (Caged) HeLa> 200
Peptide-P (UV-Activated) HeLa15

Table 2. Cell Viability (MTT Assay). Data represents the concentration required to inhibit 50% of cell growth in a cancer cell line where the MAPK pathway is active.

PeptideMatrixHalf-life (t₁/₂, hours)
Peptide-N (Native) Human Serum2.5
Peptide-P (Caged) Human Serum2.8

Table 3. Proteolytic Stability. Half-life indicates the time taken for 50% of the peptide to degrade in human serum.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Substrate Proteins ERK->Substrate Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Peptide_N Peptide-N (Active Inhibitor) Peptide_N->ERK Inhibition

Figure 1. MAPK/ERK Signaling Pathway with Peptide Inhibition.

G cluster_synthesis Peptide Preparation cluster_assays Biological Evaluation cluster_activation Photocleavage SPPS_N Solid-Phase Synthesis of Peptide-N Binding Receptor Binding Assay SPPS_N->Binding Viability Cell Viability (MTT) SPPS_N->Viability Stability Serum Stability (HPLC) SPPS_N->Stability SPPS_P Solid-Phase Synthesis of Peptide-P (with 2-NPAA) SPPS_P->Binding Caged SPPS_P->Viability Caged SPPS_P->Stability Caged UV UV Irradiation (365 nm) SPPS_P->UV Data Data Analysis & Comparison Binding->Data Viability->Data Stability->Data UV->Binding Activated UV->Viability Activated

Figure 2. Experimental workflow for comparing native and photocaged peptides.

Experimental Protocols

Receptor-Peptide Binding Assay (Competitive ELISA)

This protocol determines the binding affinity of the peptides to their target protein (ERK2) by measuring their ability to compete with a labeled ligand.

Materials:

  • 96-well high-binding microplate

  • Recombinant ERK2 protein

  • Biotinylated tracer peptide (a known ERK2 binder)

  • Peptide-N and Peptide-P (caged and UV-activated)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Assay buffer (PBS with 1% BSA)

  • Plate reader (450 nm)

Procedure:

  • Coating: Dilute recombinant ERK2 protein to 2 µg/mL in coating buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with 200 µL/well of wash buffer. Block non-specific binding by adding 200 µL/well of assay buffer and incubating for 2 hours at room temperature.

  • Competition: Wash the plate three times. Prepare serial dilutions of Peptide-N and Peptide-P (caged and pre-irradiated with UV light for activation) in assay buffer. Add 50 µL of each peptide dilution to the wells.

  • Tracer Addition: Add 50 µL of the biotinylated tracer peptide at a constant concentration (e.g., its Kd value) to all wells. Incubate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30 minutes at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the logarithm of the competitor peptide concentration. Calculate the IC₅₀ value using non-linear regression.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • HeLa cells (or another suitable cancer cell line)

  • 96-well cell culture plate

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Peptide-N and Peptide-P (caged and UV-activated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of Peptide-N and Peptide-P (caged) in serum-free medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions. For the UV-activated group, expose the cells treated with Peptide-P to a UV lamp (365 nm) for a predetermined time (e.g., 5-10 minutes) in a hood.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against peptide concentration to determine the IC₅₀ value.

In Vitro Serum Stability Assay

This assay evaluates the susceptibility of peptides to degradation by proteases present in serum, typically analyzed by HPLC.[9][10]

Materials:

  • Peptide-N and Peptide-P

  • Human serum

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)

  • Centrifuge

  • HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Incubation: Dilute the peptide stock solution in human serum to a final concentration of 100 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Protein Removal: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Carefully collect the supernatant and inject it into the HPLC system.

  • Data Acquisition: Run a gradient of mobile phase B to elute the peptide. Monitor the peptide peak by UV absorbance (e.g., 220 nm).

  • Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the half-life (t₁/₂) by fitting the data to a one-phase decay model.[11]

References

spectroscopic comparison of 2-Amino-2-(2-nitrophenyl)acetic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Amino-2-(2-nitrophenyl)acetic acid and its synthetic precursors, 2-nitrobenzaldehyde and glycine, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectral data, supported by experimental protocols and a visualization of the synthetic pathway.

Introduction

This compound is a substituted α-amino acid with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates functionalities from its precursors, 2-nitrobenzaldehyde and glycine, leading to a unique spectroscopic profile. Understanding the spectral signatures of both the starting materials and the final product is crucial for reaction monitoring, product identification, and quality control. This guide offers a side-by-side comparison of their key spectroscopic features.

Synthetic Pathway

The synthesis of this compound typically proceeds through a reaction between 2-nitrobenzaldehyde and glycine. This transformation involves the formation of a new chiral center and the combination of the aromatic and amino acid moieties.

Synthetic Pathway 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Product This compound 2-Nitrobenzaldehyde->Product Reaction Glycine Glycine Glycine->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that experimental data for this compound is not widely available in the public domain. Therefore, the data presented for the product is based on the analysis of its hydrochloride salt and structurally similar compounds.

¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
2-Nitrobenzaldehyde ~10.4sAldehyde proton (-CHO)
~8.2dAromatic proton
~7.9dAromatic proton
~7.7-7.8mAromatic protons
Glycine ~3.5sMethylene protons (-CH₂)
This compound ~7.5-8.0mAromatic protons
~5.5sMethine proton (α-CH)
Broad signalbr sAmine (-NH₂) and Carboxylic acid (-COOH) protons
¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)Assignment
2-Nitrobenzaldehyde ~192Aldehyde carbon (-CHO)
~150Aromatic carbon attached to -NO₂
~134, 131, 130, 128, 124Aromatic carbons
Glycine ~172Carboxylic acid carbon (-COOH)
~42Methylene carbon (-CH₂)
This compound ~170-175Carboxylic acid carbon (-COOH)
~148Aromatic carbon attached to -NO₂
~125-140Aromatic carbons
~60-65Methine carbon (α-CH)
FT-IR Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
2-Nitrobenzaldehyde ~3100-3000Aromatic C-H stretch
~2850, 2750Aldehyde C-H stretch
~1700C=O stretch (aldehyde)
~1530, 1350N-O stretch (nitro group)
Glycine ~3100-2500O-H and N-H stretch (broad, zwitterionic)
~1610N-H bend
~1410C-O stretch (carboxylate)
This compound ~3400-2500O-H and N-H stretch (broad)
~1720C=O stretch (carboxylic acid)
~1600N-H bend
~1520, 1340N-O stretch (nitro group)
UV-Vis Spectral Data
Compoundλmax (nm)SolventChromophore
2-Nitrobenzaldehyde ~252, 300-350 (weak)Ethanolπ → π* and n → π* transitions of the nitro and aldehyde groups on the benzene ring.
Glycine Below 220Watern → σ* transition of the carboxyl group.
This compound ~260-280Methanol/Waterπ → π* transitions of the nitrophenyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard proton pulse program. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard carbon pulse program with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Acquisition: Record a background spectrum of the empty sample compartment or a blank KBr pellet. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

Experimental Workflow

The logical flow for the spectroscopic analysis and characterization of these compounds is illustrated below.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Reaction Reaction 2-Nitrobenzaldehyde->Reaction Glycine Glycine Glycine->Reaction Product This compound Reaction->Product NMR NMR Product->NMR Characterization FTIR FTIR Product->FTIR UVVis UVVis Product->UVVis StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation UVVis->StructureElucidation

Caption: Workflow from synthesis to spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound and its precursors reveals distinct spectral features that are directly correlated with their molecular structures. The presence of the aldehyde and nitro functionalities in 2-nitrobenzaldehyde, the simple aliphatic and carboxylic acid/carboxylate groups in glycine, and the combination of these in the final product are all clearly distinguishable using NMR, FT-IR, and UV-Vis spectroscopy. This comparative guide serves as a valuable resource for researchers in the field, facilitating the identification and characterization of these compounds.

A Comparative Guide to Chiral Stationary Phases for the Resolution of 2-Amino-2-(2-nitrophenyl)acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary classes of chiral stationary phases that have demonstrated broad applicability for the separation of underivatized amino acids include polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based CSPs.[1] The selection of the optimal CSP and mobile phase is crucial for achieving baseline separation with good resolution and selectivity.

Performance Comparison of Chiral Stationary Phases

The following table summarizes the performance of different CSPs for the enantiomeric separation of phenylglycine analogs. This data provides a valuable reference for selecting a starting point for the method development for 2-Amino-2-(2-nitrophenyl)acetic acid.

Chiral Stationary Phase (CSP)Column BrandAnalyteMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HHydroxyphenylglycinen-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35k'1=2.5, k'2=3.38
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HHydroxyphenylglycinen-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42k'1=2.1, k'2=2.98
TeicoplaninAstec® CHIROBIOTIC® T4-HydroxyphenylglycineMethanol/Water/Formic Acid (80:20:0.1, v/v/v)2.51.5k'1=3.2, k'2=4.8
Chiral Crown EtherCrownpak CR-I(+)PhenylglycinePerchloric Acid (pH 1.5) / Acetonitrile (80/20, v/v)>1.5--

Note: The performance data presented in this table is a synthesis of typical results found in scientific literature and application notes for the specified analytes.[1][2] Actual performance for this compound may vary depending on the specific HPLC system, mobile phase preparation, and other experimental parameters.

Experimental Protocols

Detailed methodologies for the separations cited in the comparison table are provided below. These protocols can be adapted for the method development of this compound.

1. Protocol for Polysaccharide-Based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • Sample Preparation: A stock solution of the racemic analyte is prepared in the mobile phase at a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • For Chiralcel OD-H: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio is prepared.[1]

    • For Chiralpak AD-H: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in an 85:15:0.1 volume ratio is prepared.[1]

    • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • HPLC System and Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

2. Protocol for Macrocyclic Glycopeptide-Based CSP (e.g., Astec® CHIROBIOTIC® T)

  • Sample Preparation: A stock solution of the racemic analyte is prepared in the mobile phase at a concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: A mixture of Methanol, Water, and Formic Acid in an 80:20:0.1 volume ratio is prepared, filtered, and degassed.[2]

  • HPLC System and Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 273 nm.[2]

    • Injection Volume: 10 µL.

3. Protocol for Crown Ether-Based CSP (e.g., Crownpak CR-I(+))

  • Sample Preparation: A stock solution of the racemic analyte is prepared in the mobile phase at a concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: An aqueous solution of perchloric acid is prepared and the pH is adjusted to 1.5. Acetonitrile is then added to a final composition of Aqueous Perchloric Acid (pH 1.5) / Acetonitrile (80/20, v/v). The mobile phase is filtered and degassed.

  • HPLC System and Conditions:

    • Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and method development processes.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Racemic Analyte p2 Dissolve in Mobile Phase p1->p2 p3 Filter Solution (0.45 µm) p2->p3 h1 Equilibrate Column p3->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 d1 UV Detection h3->d1 d2 Integrate Peaks d1->d2 d3 Calculate Performance Metrics (Rs, α, k') d2->d3

Caption: A generalized experimental workflow for chiral HPLC analysis.

method_development_flowchart start Start: Racemic Mixture of This compound screen_csp Screen Primary CSPs (Polysaccharide, Macrocyclic Glycopeptide, Crown Ether) start->screen_csp no_sep No or Poor Separation screen_csp->no_sep opt_mobile_phase Optimize Mobile Phase - Organic Modifier % - Additive Type/Conc. - pH opt_params Optimize Other Parameters - Flow Rate - Temperature opt_mobile_phase->opt_params no_sep->screen_csp No, try different CSP type no_sep->opt_mobile_phase Yes res_check Resolution (Rs) > 1.5? opt_params->res_check res_check->opt_mobile_phase No validate Method Validation res_check->validate Yes end End: Validated Chiral Separation Method validate->end

Caption: A logical workflow for chiral method development.

References

A Comparative Guide to the Quantum Yield of o-Nitrobenzyl-Based Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. o-Nitrobenzyl (oNB) based photolabile protecting groups (PPGs), often termed "cages," have emerged as indispensable tools for this purpose. Upon irradiation with UV light, these groups undergo a photochemical reaction that results in their cleavage, liberating the caged molecule. A critical parameter governing the efficiency of this uncaging process is the quantum yield (Φ), which represents the number of molecules of released substrate per photon absorbed.

This guide provides an objective comparison of the quantum yields of various o-nitrobenzyl-based photolabile protecting groups, supported by experimental data. We will delve into the structural factors that influence their photochemical efficiency and provide detailed experimental protocols for the determination of quantum yields.

Factors Influencing Quantum Yield

The quantum yield of o-nitrobenzyl PPGs is not a fixed value but is highly dependent on their chemical structure and the experimental conditions. Key factors include:

  • Substitution at the Benzylic Carbon: Introducing a substituent, such as a methyl group, at the benzylic carbon (the carbon atom attached to the leaving group) can significantly increase the quantum yield. This is attributed to the stabilization of the benzylic radical intermediate formed during the photochemical reaction.[1]

  • Substituents on the Aromatic Ring: The electronic properties of substituents on the nitroaromatic ring play a crucial role. Electron-donating groups, such as methoxy groups, can enhance the absorption cross-section and influence the excited-state properties, which in turn affects the quantum yield.

  • Nature of the Leaving Group: The efficiency of the photorelease is also dependent on the nature of the molecule being released (the leaving group).[2]

  • Wavelength of Irradiation: There is a general trend that the quantum yield of uncaging tends to decrease as the maximum absorption wavelength of the o-nitrobenzyl protecting group is increased.[3]

Quantitative Comparison of Quantum Yields

The following table summarizes the quantum yields (Φ) and molar extinction coefficients (ε) for a selection of o-nitrobenzyl-based photolabile protecting groups from the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions such as solvent and the nature of the caged molecule can influence these values.

Photolabile Protecting Group (PPG)AbbreviationLeaving Groupλmax (nm)ε (M-1cm-1) at λirrQuantum Yield (Φ)SolventReference
2-(2-Nitrophenyl)propoxycarbonylNPPOCThymidine~350260 at 365 nm0.40Not Specified[4]
Benzoyl-NPPOCBz-NPPOCThymidine~350240 at 365 nm0.84Not Specified[4]
Thiophenyl-NPPOCSPh-NPPOCThymidine~3651820 at 365 nmNot explicitly stated, but photolytic efficiency is 12x NPPOCNot Specified[4]
4,5-Dimethoxy-2-nitrobenzylDMNBp-Nitrophenol345~5000~0.08Not Specified[5]
5-Chloro-2-nitrobenzylp-Nitrophenol305Not Specified~0.1Not Specified[5]
5-Amino-2-nitrobenzylp-Nitrophenol380Not Specified~0.01Not Specified[5]

Photochemical Cleavage Mechanism

The photochemistry of o-nitrobenzyl protecting groups proceeds via a Norrish Type II-like intramolecular hydrogen abstraction. Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the protected molecule and form a 2-nitrosobenzaldehyde or a related byproduct.

G cluster_0 Photochemical Cleavage of o-Nitrobenzyl PPGs A o-Nitrobenzyl Caged Compound B Excited State (Triplet Diradical) A->B hν (Photon Absorption) C aci-Nitro Intermediate B->C Intramolecular H-atom abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule D->E Cleavage F 2-Nitrosobenzaldehyde byproduct D->F Cleavage

Photochemical cleavage mechanism of o-nitrobenzyl PPGs.

Experimental Protocols

Accurate determination of the quantum yield is essential for the quantitative comparison and selection of photolabile protecting groups. The following outlines a general protocol for determining the photochemical quantum yield using chemical actinometry with potassium ferrioxalate, a widely accepted method.

Principle

The quantum yield of a photochemical reaction is the ratio of the number of moles of a product formed (or reactant consumed) to the number of moles of photons absorbed. Chemical actinometry is used to determine the photon flux of the light source. The potassium ferrioxalate actinometer relies on the photoreduction of Fe3+ to Fe2+ with a well-characterized quantum yield. The amount of Fe2+ produced is then determined spectrophotometrically.

Materials
  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-Phenanthroline solution (0.2% w/v in water)

  • Sodium acetate buffer (e.g., 1 M, pH ~4.7)

  • Ferrous sulfate (FeSO₄·7H₂O) for calibration curve

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

Procedure

Part 1: Determination of Photon Flux using Potassium Ferrioxalate Actinometry

  • Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.[6]

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a precisely measured time. The irradiation time should be short enough to keep the total conversion below 10% to avoid inner filter effects.[6] A non-irradiated sample should be kept as a control.

  • Development of the Complex: After irradiation, take a known aliquot of the irradiated solution and the non-irradiated control and add it to separate volumetric flasks. To each flask, add the 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the mark with distilled water. The 1,10-phenanthroline complexes with the photochemically generated Fe2+ ions to form a colored complex.[6]

  • Spectrophotometric Measurement: Allow the color to develop for at least 30 minutes in the dark. Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of known Fe2+ concentration using ferrous sulfate. Develop the color with 1,10-phenanthroline and sodium acetate buffer as described above and measure their absorbance at 510 nm. Plot absorbance versus Fe2+ concentration to create a calibration curve.

  • Calculation of Photon Flux:

    • From the calibration curve, determine the concentration of Fe2+ formed in the irradiated actinometer solution.

    • Calculate the number of moles of Fe2+ produced.

    • The photon flux (in moles of photons per unit time) can be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Part 2: Quantum Yield Determination of the o-Nitrobenzyl Compound

  • Sample Preparation: Prepare a solution of the o-nitrobenzyl-caged compound in a suitable solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Irradiation: Irradiate the sample solution in a quartz cuvette under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

  • Analysis of Photoproducts: Determine the number of moles of the released substrate or the formed photoproduct. This can be done using various analytical techniques such as HPLC, GC, NMR, or UV-Vis spectroscopy, depending on the properties of the molecules involved.

  • Calculation of Quantum Yield: The quantum yield (Φ) of the photoreaction is calculated using the following formula:

    Φ = (moles of product formed) / (moles of photons absorbed)

    The moles of photons absorbed by the sample can be determined from the photon flux measured in Part 1 and the fraction of light absorbed by the sample.

Experimental Workflow for Quantum Yield Determination

G cluster_0 Experimental Workflow for Quantum Yield Determination A Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) B Irradiate Actinometer (known time, λ) A->B C Develop & Measure Absorbance (e.g., Fe-phenanthroline complex at 510 nm) B->C D Calculate Photon Flux (I₀) using known Φ_actinometer C->D H Calculate Quantum Yield (Φ_sample) D->H Input E Prepare Sample Solution (o-Nitrobenzyl Compound) F Irradiate Sample (same conditions as actinometer) E->F G Quantify Photoproduct (HPLC, NMR, etc.) F->G G->H

Workflow for determining photochemical quantum yield.

Conclusion

The choice of an o-nitrobenzyl photolabile protecting group for a specific application is a trade-off between various factors, with quantum yield being a primary consideration for efficiency. As demonstrated, structural modifications to the o-nitrobenzyl scaffold can lead to significant improvements in the quantum yield of photorelease. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting or designing o-nitrobenzyl-based PPGs for their studies in drug delivery, materials science, and fundamental biological research. The provided experimental framework offers a robust method for the characterization of novel photolabile compounds.

References

Stability of 2-Amino-2-(2-nitrophenyl)acetic Acid Under Diverse pH Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 2-Amino-2-(2-nitrophenyl)acetic acid across a range of pH conditions. Due to the limited availability of direct public data on this specific molecule, this document outlines a detailed experimental protocol for its stability assessment. Furthermore, it presents a qualitative comparison based on the known behavior of structurally similar compounds, such as phenylglycine and other photo-cleavable protecting groups.

Comparative Stability Profile

The stability of this compound is a critical factor for its application in drug development and research, influencing its storage, formulation, and in vivo performance. The following table summarizes the expected stability profile based on the chemical properties of its constituent functional groups—an amino acid and a nitroaromatic moiety. It is imperative to validate these qualitative predictions with empirical data generated using the protocol provided below.

pH ConditionExpected Stability of this compoundComparison with Phenylglycine (A Structural Analog)Potential Degradation Pathways
Acidic (pH 1-3) Expected to be relatively stable. The protonation of the amino group may enhance solubility and protect against certain degradation pathways.Phenylglycine generally exhibits good stability in acidic media.Hydrolysis of the amino group is possible under harsh acidic conditions and elevated temperatures, though the parent amino acid structure is likely to be stable. The nitro group is generally stable in acidic conditions.
Neutral (pH 6-8) Generally stable. However, in non-sterile aqueous solutions, it may be susceptible to microbial degradation over extended periods.Phenylglycine is known to be stable under neutral conditions, with minimal degradation expected.Slow oxidation of the amino group could occur. The nitroaromatic ring is generally stable.
Alkaline (pH 9-12) Potential for instability. The deprotonated carboxylic acid and the neutral amine may be more susceptible to oxidative degradation. The electron-withdrawing nitro group can influence the reactivity of the aromatic ring.Phenylglycine and its derivatives are known to be susceptible to racemization at the chiral center under basic conditions.Racemization at the α-carbon. Oxidation of the amino group. Potential for reactions involving the nitro group, such as reduction, although this typically requires specific reducing agents.

Experimental Protocol for pH-Dependent Stability Assessment

A forced degradation study is essential to definitively determine the stability of this compound. This involves subjecting the compound to various stress conditions, including a range of pH values, and analyzing the samples at predetermined time points.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • A suitable HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • pH meter

Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a minimal amount of organic co-solvent like ACN or MeOH if necessary) at a concentration of approximately 1 mg/mL.

Degradation Studies
  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate, sealed vials.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate, sealed vials.

  • Neutral Degradation: Mix an aliquot of the stock solution with an equal volume of purified water or PBS (pH 7.4) in a sealed vial.

  • Buffered Degradation: Prepare solutions of the compound in various buffer solutions covering a range of pH values (e.g., pH 2, 4, 9, 12).

Incubate all solutions at a controlled temperature (e.g., 40°C or 60°C) and protect from light. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the acidic and alkaline samples before analysis.

Sample Analysis

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A reversed-phase C18 column is often suitable. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., ACN or MeOH). Detection can be performed using a UV detector at a wavelength where the compound and its potential degradants absorb, or more definitively with a mass spectrometer.

Data Presentation

Quantify the amount of the parent compound remaining at each time point. The results can be presented in a table as shown below.

Table 1: Percentage of this compound Remaining Under Different pH Conditions at 40°C

Time (hours)0.1 M HCl1 M HClWater (pH ~7)0.1 M NaOH1 M NaOH
0100%100%100%100%100%
2
4
8
12
24

Comparison with Alternative Photo-Cleavable Protecting Groups

This compound can be considered a "caged" amino acid, where the nitrobenzyl group acts as a photo-cleavable protecting group. The stability of such compounds is crucial for their application in controlled release studies.

Table 2: Comparison of Stability Profiles of Different Photo-Cleavable Protecting Groups

Protecting GroupGeneral Stability CharacteristicsCommon Applications
o-Nitrobenzyl Generally stable under physiological conditions (pH ~7.4). Can be sensitive to strong acidic or basic conditions.Caging of a wide range of biologically active molecules, including neurotransmitters, nucleotides, and peptides.
Dimethoxy-nitrobenzyl Increased photosensitivity compared to the parent nitrobenzyl group. Stability profile is generally similar.Applications requiring more efficient photo-cleavage.
Nitroveratryloxycarbonyl (NVOC) Good stability at neutral pH. The electron-donating methoxy groups can influence its stability at extreme pH values.Widely used in photolithographic synthesis of DNA and peptide arrays.
Phenacyl Esters Generally stable to acidic conditions but can be cleaved by nucleophiles under basic conditions.Protection of carboxylic acids.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the pH-dependent stability of this compound.

Stability_Assessment_Workflow A Prepare Stock Solution (1 mg/mL) B Stress Conditions A->B Expose to C1 Acidic (0.1M & 1M HCl) B->C1 C2 Neutral (Water/PBS) B->C2 C3 Alkaline (0.1M & 1M NaOH) B->C3 D Incubate at Controlled Temp. (e.g., 40°C) C1->D C2->D C3->D E Sample at Time Points (0, 2, 4, 8, 12, 24h) D->E During F Neutralize Acid/Base Samples E->F G HPLC/LC-MS Analysis F->G Analyze H Quantify Remaining Compound & Degradation Products G->H I Data Analysis & Reporting H->I Degradation_Pathways Parent This compound Acid Acidic pH Parent->Acid Neutral Neutral pH Parent->Neutral Base Alkaline pH Parent->Base Deg_Acid Potential Hydrolysis of Amine Acid->Deg_Acid May lead to Deg_Neutral Slow Oxidation Neutral->Deg_Neutral May lead to Deg_Base1 Racemization Base->Deg_Base1 May lead to Deg_Base2 Oxidation Base->Deg_Base2 May lead to Deg_Base3 Nitro Group Reactions Base->Deg_Base3 May lead to

comparative efficacy of caged neurotransmitters synthesized from nitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optical control of neurotransmitter release through photolabile protecting groups, or "cages," has revolutionized the study of neural circuits and synaptic transmission. Among the most widely utilized caging chromophores are those derived from nitrophenyl compounds. These molecules offer the ability to release neurotransmitters with high spatial and temporal precision upon photolysis. This guide provides a comparative analysis of the efficacy of several key nitrophenyl-caged neurotransmitters, focusing on their photochemical properties, biological activity, and experimental considerations.

Data Presentation: A Comparative Overview

The selection of a caged neurotransmitter is often a trade-off between various photochemical and pharmacological properties. The following table summarizes key quantitative data for some of the most commonly used nitrophenyl-caged glutamates, providing a basis for informed experimental design.

Caged CompoundCaging GroupQuantum Yield (Φ)Two-Photon Cross-Section (δu)λmax (nm)SolubilityOff-Target Effect (GABA-A Receptor Inhibition)
MNI-Glu 4-Methoxy-7-nitroindolinyl0.065 - 0.085[1][2][3]0.06 GM @ 730 nm[1][2][4]~336-340[3][5]High (≥ 50 mM in water)[1][2][5]IC50 ≈ 0.5 mM[5]
MDNI-Glu 4-Methoxy-5,7-dinitroindolinyl~0.5[3][4]Not Reported~330[4]Lower than MNI-GluNot Reported
CDNI-Glu 4-Carboxymethoxy-5,7-dinitroindolinyl≥ 0.5[6]Not Reported~330[4]GoodPotential for reduced GABA-A receptor interference[6]
PNPP-Glu 2-(p-Phenyl-o-nitrophenyl)-propylSimilar to MNI-GluSimilar to MNI-GluNot ReportedGoodPharmacological improvements not as significant as for MNI derivatives
Bhc-Glu Bromo-hydroxycoumarin0.019[3][4]50 GMNot ReportedLipophilic, causing solubility issues[3]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of caged neurotransmitters. Below are representative protocols for the synthesis of a nitrophenyl-caged compound and a general procedure for measuring photolysis quantum yield.

Synthesis of 4-Methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate)

This protocol is adapted from the synthesis of MNI-D-aspartate and provides a general workflow for the coupling of a nitroindoline cage to an amino acid neurotransmitter.

Step 1: Protection of the Amino Acid The non-target functional groups of the neurotransmitter (e.g., the α-amino group and α-carboxyl group of aspartate) are protected to ensure selective caging of the desired carboxyl group. This is typically achieved using standard protecting groups like Boc (tert-butyloxycarbonyl) for the amino group and benzyl esters for the carboxyl groups.

Step 2: Activation of the Caging Group The 4-methoxy-7-nitroindoline (MNI) caging group is activated to facilitate its reaction with the neurotransmitter.

Step 3: Coupling Reaction The protected neurotransmitter is reacted with the activated MNI caging group. The reaction conditions (solvent, temperature, and reaction time) are optimized to maximize the yield of the caged product.

Step 4: Deprotection The protecting groups from the neurotransmitter are removed to yield the final MNI-caged neurotransmitter. For example, trifluoroacetic acid (TFA) can be used to remove a Boc group.[7]

Step 5: Purification The final product is purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is critical for biological experiments.[6][7] The purified compound is then lyophilized to obtain a stable powder.[6]

Measurement of Photolysis Quantum Yield

The quantum yield (Φ) of photolysis is a critical measure of the efficiency of a caged compound. It is defined as the ratio of the number of molecules of neurotransmitter released to the number of photons absorbed. The comparative method is a widely used approach for its determination.[8]

1. Preparation of Solutions:

  • Prepare a stock solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[8]

  • Prepare a solution of a well-characterized actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate) with a similar absorbance at the same excitation wavelength.

2. Spectroscopic Measurements:

  • Measure the UV-Vis absorption spectrum of each solution to determine the exact absorbance at the photolysis wavelength.

  • Irradiate the sample and the actinometer solution with a monochromatic light source (e.g., a laser or a lamp with a monochromator) for a defined period.

  • After photolysis, measure the change in the absorption spectrum of both the sample and the actinometer. This change is used to quantify the amount of photoproduct formed.

3. Calculation of Quantum Yield:

  • The quantum yield of the caged compound (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_actinometer * (ΔA_sample / ΔA_actinometer) * (ε_actinometer / ε_sample)

    where:

    • Φ_actinometer is the known quantum yield of the actinometer.

    • ΔA is the change in absorbance at a specific wavelength for the sample and actinometer.

    • ε is the molar extinction coefficient of the sample and actinometer at the photolysis wavelength.

Mandatory Visualizations

Signaling Pathway: Photolytic Release of Glutamate and Postsynaptic Activation

Photolytic Uncaging and Synaptic Activation cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron Caged_Glu MNI-Glutamate Glu Glutamate Caged_Glu->Glu MNI_byproduct MNI Byproduct Caged_Glu->MNI_byproduct Light Photon Input (e.g., 720 nm) Light->Caged_Glu Photolysis NMDA_R NMDA Receptor Glu->NMDA_R Binds AMPA_R AMPA Receptor Glu->AMPA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Na_Influx Na⁺ Influx AMPA_R->Na_Influx Opens EPSP Excitatory Postsynaptic Potential (EPSP) Ca_Influx->EPSP Na_Influx->EPSP

Caption: Photolysis of MNI-Glutamate and subsequent activation of postsynaptic receptors.

Experimental Workflow: Comparing Caged Neurotransmitter Efficacy

Workflow for Efficacy Comparison Start Start Prep Prepare Neuronal Culture or Brain Slices Start->Prep Patch Patch-Clamp a Target Neuron Prep->Patch Apply_A Bath Apply Caged Compound A Patch->Apply_A Uncage_A Two-Photon Uncaging at Dendritic Spine Apply_A->Uncage_A Record_A Record Postsynaptic Current/Potential Uncage_A->Record_A Washout_A Washout Compound A Record_A->Washout_A Apply_B Bath Apply Caged Compound B Washout_A->Apply_B Uncage_B Two-Photon Uncaging at Same Spine Apply_B->Uncage_B Record_B Record Postsynaptic Current/Potential Uncage_B->Record_B Analyze Compare Amplitude, Kinetics, and Efficiency Record_B->Analyze End End Analyze->End

Caption: Experimental workflow for comparing the efficacy of two caged neurotransmitters.

Concluding Remarks

The choice of a nitrophenyl-caged neurotransmitter depends heavily on the specific experimental requirements. For applications demanding high two-photon efficiency with minimal off-target effects, newer generations of caged compounds like MDNI-Glu and CDNI-Glu may offer advantages over the more traditional MNI-Glu, although the latter remains a robust and well-characterized option. Careful consideration of the photochemical properties, solubility, and potential for pharmacological interference is paramount for the successful application of these powerful tools in neuroscience research.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-2-(2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-2-(2-nitrophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals, is critical for drug development, quality control, and biochemical research.[1] This guide provides a comparative overview of validated analytical methods for its quantification, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.

Overview of Analytical Techniques

The quantification of amino acids and their derivatives is predominantly achieved through chromatographic techniques.[][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used method, often employing pre-column derivatization to enhance the detection of amino acids which may lack a suitable chromophore.[4][5] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard.[][6][7]

Comparative Data on Analytical Methods

The following table summarizes the key performance parameters for the recommended analytical methods for the quantification of this compound. These parameters are essential for method validation and ensure the reliability of the obtained results.[5][8]

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **>0.999>0.999
Accuracy (% Bias) < 15%< 10%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar amino acid derivatives and can be adapted and validated for this compound.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances or intermediate samples where high sensitivity is not the primary requirement.

Instrumentation and Materials:

  • HPLC System equipped with a UV-Vis or Diode Array Detector (DAD)

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reference Standard: this compound (purity >99%)

  • Derivatization Reagent (optional, if required for sensitivity): o-Phthalaldehyde (OPA) or Phenylisothiocyanate (PITC)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined based on the UV spectrum of the analyte (typically around 254 nm or a wavelength specific to the derivative).

  • Gradient Elution:

    • 0-15 min: 5% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition.

  • If derivatization is required, follow a validated procedure for reaction with OPA or PITC.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level analysis.

Instrumentation and Materials:

  • LC-MS/MS System (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reference Standard: this compound (purity >99%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended for best accuracy.[10]

Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A fast gradient, for example, 5% to 95% B in 5 minutes, can be employed.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Sample Preparation (for biological samples):

  • Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Weighing & Dissolution deriv Derivatization (Optional) start->deriv If required filter Filtration (0.45 µm) deriv->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

Caption: General workflow for quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis start Sample Aliquot & IS Addition ppt Protein Precipitation start->ppt cent Centrifugation ppt->cent transfer Supernatant Transfer cent->transfer evap Evaporation transfer->evap recon Reconstitution evap->recon lc UPLC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for quantification by LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For routine quality control of pure substances, HPLC-UV provides a cost-effective and reliable solution. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples or trace impurity determination, LC-MS/MS is the superior method. The provided protocols and workflows serve as a starting point for the development and validation of analytical methods tailored to specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-(2-nitrophenyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2-Amino-2-(2-nitrophenyl)acetic acid are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for structurally similar nitrophenyl and amino acid derivatives. It is imperative to consult with a certified hazardous waste disposal company and adhere to all local, state, and federal regulations for final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Solid Waste: Collect un-contaminated, expired, or waste this compound in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with the chemical should be considered contaminated and disposed of in a designated solid hazardous waste container.

  • Waste Storage:

    • Store all waste containers in a designated, secure hazardous waste accumulation area.

    • Ensure containers are properly sealed to prevent leaks or spills.

    • The storage area should be cool, dry, and away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the full chemical name, and if available, the CAS number (50357-25-0 for the hydrochloride salt) to the disposal company.

    • Follow all instructions provided by the waste disposal professionals regarding container labeling and transportation preparation.

Quantitative Safety Data for Structurally Similar Compounds

The following table summarizes key safety data for related compounds, which should be considered as indicative for this compound in the absence of a specific SDS.

Hazard Category2-Nitrophenylacetic acid2-Methyl-3-nitrophenylacetic acid
GHS Pictograms WarningWarning
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects[1]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501[1]P261, P280, P302+P352, P305+P351+P338, P501[2]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant[1]Dispose of contents/container to an approved waste disposal plant[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Waste Generation B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated Materials B->E Contaminated F Collect in Labeled, Sealed Container C->F D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Follow Professional Disposal Instructions H->I J End: Proper Disposal I->J

Caption: Disposal Workflow for this compound.

Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet for the compound in use, and adhere to all institutional and regulatory safety protocols. The final authority on proper disposal rests with your local environmental health and safety regulations and licensed waste disposal professionals.

References

Essential Safety and Logistical Information for Handling 2-Amino-2-(2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-Amino-2-(2-nitrophenyl)acetic acid. Given the hazard profile of structurally similar compounds, a stringent adherence to safety protocols is essential to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Summary

Based on data from analogous compounds, this compound is presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Area of Protection Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. For extensive handling, consider double-gloving.[5]
Eye and Face Protection Safety goggles or a full-face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[3][4]
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher respirator is necessary when handling the powder outside of a certified chemical fume hood, or if aerosol generation is likely.[3][5][6]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and preventing contamination. All manipulations involving this compound should be performed within a certified chemical fume hood.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve post_clean Decontaminate Work Area handle_dissolve->post_clean Complete Handling post_dispose Dispose of Waste post_clean->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Standard operating procedure for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required personal protective equipment as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them inside the fume hood.

  • Handling:

    • Perform all manipulations, including weighing and preparing solutions, within the fume hood to minimize inhalation exposure.

    • Avoid raising dust. Handle the solid material carefully.

    • Keep containers tightly closed when not in use.[1][2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all waste, including contaminated PPE, according to the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Emergency Procedures

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Dispose of all used gloves, lab coats, and other disposable PPE in a designated hazardous waste container.

  • Disposal Method:

    • All chemical waste and contaminated materials must be disposed of through an approved waste disposal plant.[1][2] Consult your institution's environmental health and safety (EHS) department for specific procedures and local regulations. Do not dispose of this chemical down the drain.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.